molecular formula C13H25NO3 B1319475 tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate CAS No. 172348-63-9

tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate

Cat. No.: B1319475
CAS No.: 172348-63-9
M. Wt: 243.34 g/mol
InChI Key: KSXPGASLEFGROT-UHFFFAOYSA-N
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Description

Tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate is a useful research compound. Its molecular formula is C13H25NO3 and its molecular weight is 243.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-8-10-4-6-11(9-15)7-5-10/h10-11,15H,4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXPGASLEFGROT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593365
Record name tert-Butyl {[4-(hydroxymethyl)cyclohexyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172348-63-9
Record name tert-Butyl {[4-(hydroxymethyl)cyclohexyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the primary synthesis pathways for tert-butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate, a key building block in pharmaceutical and medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth experimental protocols, quantitative data, and visual representations of the synthetic routes.

Introduction

This compound is a bifunctional molecule containing a Boc-protected amine and a primary alcohol. This structure makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The trans-conformation of the cyclohexane ring provides specific stereochemical properties that are often crucial for biological activity. This guide will detail two principal synthetic pathways for its preparation: the reduction of a carboxylic acid derivative and the Boc-protection of an amino alcohol.

Pathway 1: Reduction of Methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate

This pathway involves the reduction of the methyl ester of trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid to the corresponding primary alcohol. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH4).

Experimental Protocol

A suspension of lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere.[1] A solution of methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate in THF is then added dropwise, maintaining the temperature below 10 °C.[1] After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.[1] The reaction is then carefully quenched at a controlled temperature (15-25 °C) by the addition of sodium sulfate decahydrate.[1] The resulting solids are removed by filtration, and the filtrate is concentrated under reduced pressure to yield this compound as a white powder.[1]

Quantitative Data
Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mol)Molar Equivalents
Methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate257.3454.30.211.0
Lithium Aluminum Hydride (LiAlH4)37.959.00.2361.12
Sodium Sulfate Decahydrate322.2027--
This compound243.34430.187-
ParameterValue
SolventTHF
Yield89%
Purity-
MS-ESI[M+1]+: 229.1

Synthesis Pathway Diagram

G cluster_0 Pathway 1: Reduction Methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate Methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate This compound This compound Methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate->this compound 1. LiAlH4, THF, 0 °C to rt 2. Na2SO4·10H2O G cluster_1 Pathway 2: Boc Protection (trans-4-(aminomethyl)cyclohexyl)methanol (trans-4-(aminomethyl)cyclohexyl)methanol This compound This compound (trans-4-(aminomethyl)cyclohexyl)methanol->this compound Boc2O, TEA, DCM, rt

References

A Technical Guide to tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate, a crucial bifunctional linker molecule utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical identity, available physical and chemical data, and its role in the PROTAC workflow.

Chemical Identity and Properties

This compound is a carbamate derivative featuring a cyclohexane ring with a hydroxymethyl and a carbamate-protected aminomethyl substituent in a trans configuration. This specific stereochemistry and the presence of both a hydroxyl and a protected amine group make it a valuable building block in the synthesis of more complex molecules, particularly in the field of targeted protein degradation.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 172348-63-9[1][2][3][4][5][6]
Molecular Formula C13H25NO3[1][2][3][4][5][6]
Molecular Weight 243.34 g/mol [1][5]
IUPAC Name tert-butyl N-[[trans-4-(hydroxymethyl)cyclohexyl]methyl]carbamate
Appearance White solid[1][6]

Table 2: Physicochemical Properties of this compound

PropertyValueNotes
Melting Point Data not available
Boiling Point Predicted: 366.9±11.0 °CPredicted value
Density Predicted: 1.02±0.1 g/cm³Predicted value
Solubility Soluble in various organic solventsEnhanced by the tert-butyl group[1]
Storage Store at 0-8°C[1][6]Dry, sealed place[5]

Role in PROTAC Technology

This compound serves as a linker molecule in the synthesis of PROTACs.[2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is critical as it dictates the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ternary complex formation and subsequent ubiquitination.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Linker + Ligands) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex Binds to E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Recruited by TernaryComplex->PROTAC Recycling UbiquitinatedProtein Polyubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome UbiquitinatedProtein->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation Synthesis_Workflow StartingMaterial trans-4-(tert-butoxycarbonylamino) cyclohexanecarboxylic acid methyl ester Reduction Reduction (e.g., LiAlH4 in THF) StartingMaterial->Reduction Workup Aqueous Work-up & Extraction Reduction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product tert-Butyl (trans-4-hydroxymethyl cyclohexylmethyl)carbamate Purification->Product Property_Determination_Workflow cluster_melting_point Melting Point Determination cluster_solubility Solubility Determination MP_Sample Sample Preparation MP_Apparatus Melting Point Apparatus MP_Sample->MP_Apparatus MP_Heating Gradual Heating MP_Apparatus->MP_Heating MP_Observation Observe Melting Range MP_Heating->MP_Observation Sol_Sample Weigh Solute Sol_Solvent Add Solvent Sol_Sample->Sol_Solvent Sol_Agitation Agitate at Constant T Sol_Solvent->Sol_Agitation Sol_Analysis Determine Concentration Sol_Agitation->Sol_Analysis

References

Spectroscopic Profile of tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield publicly available experimental spectroscopic data (NMR, IR, MS) for tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate (CAS No: 172348-63-9). The data presented herein is predicted based on the chemical structure and analysis of analogous compounds.

This technical guide provides a predicted spectroscopic profile of this compound, intended to assist researchers, scientists, and drug development professionals in the characterization of this compound. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.5Broad Singlet1HNH -COO
~ 3.4Triplet2HCH₂ -OH
~ 2.9Triplet2HCH₂ -NH
~ 1.8 - 1.9Multiplet2HCyclohexyl CH (axial)
~ 1.44Singlet9H-C(CH₃ )₃
~ 1.4 - 1.6Multiplet1HCyclohexyl CH
~ 1.2 - 1.4Multiplet1HCyclohexyl CH
~ 0.9 - 1.1Multiplet4HCyclohexyl CH₂ (equatorial)
~ 1.5 (overlaps with other signals)Singlet1HOH

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 156.0C =O (Carbamate)
~ 79.0-C (CH₃)₃
~ 68.0C H₂-OH
~ 46.0C H₂-NH
~ 40.0Cyclohexyl C H
~ 36.0Cyclohexyl C H
~ 30.0Cyclohexyl C H₂
~ 28.5-C(C H₃)₃

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 3350Strong, BroadO-H Stretch (Alcohol)
~ 3320MediumN-H Stretch (Carbamate)
~ 2920, 2850StrongC-H Stretch (Aliphatic)
~ 1685StrongC=O Stretch (Carbamate)
~ 1520MediumN-H Bend (Amide II)
~ 1250StrongC-O Stretch (Carbamate)
~ 1170StrongC-O Stretch (t-Butyl)
~ 1040MediumC-O Stretch (Alcohol)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted Fragment
243[M]⁺ (Molecular Ion)
228[M - CH₃]⁺
186[M - C₄H₉O]⁺
144[M - Boc]⁺
100[Boc]⁺
57[C₄H₉]⁺ (t-Butyl cation)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

    • Transfer the solution into a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans and a more concentrated sample may be required.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Instrument Setup and Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile).

    • Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

    • If necessary, filter the solution to remove any particulate matter.

  • Instrument Setup and Data Acquisition:

    • The method of sample introduction will depend on the instrument (e.g., direct infusion, or coupled with gas or liquid chromatography).

    • For Electron Ionization (EI), the sample is introduced into the ion source where it is vaporized and bombarded with a high-energy electron beam.

    • For Electrospray Ionization (ESI), the sample solution is introduced into the ion source through a heated capillary, forming charged droplets that desolvate to produce gaseous ions.

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio, and the detector records their abundance.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic characterization of a target compound.

G cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Work-up reaction->workup purification Purification (e.g., Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Sample ir FT-IR Spectroscopy purification->ir Sample ms Mass Spectrometry purification->ms Sample data Data Analysis and Structure Elucidation nmr->data ir->data ms->data

Caption: Workflow for Synthesis and Spectroscopic Analysis.

An In-depth Technical Guide to CAS Number 172348-63-9: A Key Linker in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 172348-63-9 identifies the chemical compound tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate . This molecule has emerged as a significant building block in the field of chemical biology and drug discovery, primarily serving as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that, instead of merely inhibiting the function of a target protein, co-opt the cell's natural protein disposal machinery to induce its degradation.[1][2][3] This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, characterization, and application in chemical synthesis.

PropertyValueReference
CAS Number 172348-63-9[4]
Molecular Formula C13H25NO3[4]
Molecular Weight 243.35 g/mol [4]
IUPAC Name tert-butyl N-[(trans-4-hydroxymethylcyclohexyl)methyl]carbamate
Appearance Solid
Storage Room temperature[5]

Synthesis and Characterization

Analytical Characterization:

The identity and purity of this compound are confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectra for this exact compound are not publicly available, related structures show characteristic peaks. For instance, in the 1H NMR spectrum of tert-butyl (4-chlorophenyl)carbamate, the tert-butyl group protons appear as a singlet around 1.51 ppm.[6] For tert-butyl piperidine-1-carboxylate, the tert-butyl protons also appear around 1.45-1.56 ppm.[6]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for assessing the purity of carbamate compounds.[7] A typical mobile phase would consist of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid for MS compatibility.[8]

Role in PROTAC Technology

The primary and most significant application of this compound is as a linker component in the synthesis of PROTACs.[4][5] PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2][3]

The linker is not merely a spacer but plays a critical role in the efficacy of a PROTAC by influencing:

  • Ternary Complex Formation: The length and conformation of the linker are crucial for the stable formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[9][10] This complex is a prerequisite for the subsequent ubiquitination of the target protein.

  • Physicochemical Properties: The linker can be modified to improve the solubility, cell permeability, and pharmacokinetic properties of the PROTAC molecule.

The this compound linker provides a semi-rigid cyclohexane core, which can help to orient the protein-binding and E3 ligase-binding moieties in a productive conformation for ternary complex formation. The hydroxyl group offers a convenient handle for further chemical modification and attachment to either the target protein ligand or the E3 ligase ligand.

Mechanism of Action of PROTACs Utilizing this Linker

The general mechanism of action for a PROTAC employing the this compound linker follows the established pathway for targeted protein degradation.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC PROTAC (with Linker 172348-63-9) Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Target Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ub Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Ub Ubiquitin Ub->Ub_POI Degraded Degraded Peptides Proteasome->Degraded

PROTAC Mechanism of Action

Signaling Pathway:

The PROTAC molecule enters the cell and simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[1][9] This proximity, facilitated by the linker, allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively removing it from the cell.[3] The PROTAC molecule is then released to engage with another POI and E3 ligase, acting catalytically.

Experimental Protocols for PROTAC Evaluation

The evaluation of PROTACs synthesized using the this compound linker involves a series of in vitro and cell-based assays to confirm their mechanism of action and efficacy.

1. Ternary Complex Formation Assays:

These assays are crucial to confirm that the PROTAC can induce the formation of the POI-PROTAC-E3 ligase complex.[9][11]

  • Method: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy Transfer (FRET) can be employed.[12][13]

  • Protocol Outline (TR-FRET):

    • Label the target protein and E3 ligase with a FRET donor and acceptor pair, respectively.

    • In a microplate, incubate the labeled proteins with varying concentrations of the PROTAC.

    • Measure the FRET signal. An increase in the signal indicates the formation of the ternary complex.

2. In Vitro Ubiquitination Assays:

This assay provides direct evidence that the PROTAC can mediate the ubiquitination of the target protein.[14]

Ubiquitination_Workflow cluster_reagents Reaction Components cluster_reaction Incubation cluster_detection Detection E1 E1 Activating Enzyme Mix Reaction Mixture E1->Mix E2 E2 Conjugating Enzyme E2->Mix E3 E3 Ligase E3->Mix POI Target Protein POI->Mix PROTAC PROTAC PROTAC->Mix Ub Ubiquitin Ub->Mix ATP ATP ATP->Mix WB Western Blot Mix->WB Ub_POI Ubiquitinated POI WB->Ub_POI

In Vitro Ubiquitination Assay Workflow
  • Protocol Outline:

    • Combine purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase, target protein, ubiquitin, ATP, and the PROTAC in a reaction buffer.

    • Incubate the reaction mixture at 37°C for a defined period.

    • Stop the reaction and analyze the products by Western blot using an antibody against the target protein. The appearance of higher molecular weight bands corresponding to the ubiquitinated target protein confirms the PROTAC's activity.[14]

3. Cellular Protein Degradation Assays:

The ultimate validation of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.

  • Method: Western blotting is the most common technique for quantifying protein levels.[3][15]

  • Protocol Outline:

    • Culture cells and treat them with varying concentrations of the PROTAC for different time points.

    • Lyse the cells and quantify the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific to the target protein and a loading control antibody (e.g., GAPDH or β-actin).

    • Incubate with a secondary antibody and detect the protein bands.

    • Quantify the band intensities to determine the extent of protein degradation.[16]

4. Cell Viability Assays:

These assays are performed to assess the cytotoxic effects of the PROTAC on cells.

  • Method: Common assays include MTT, MTS, or CellTiter-Glo.[17]

  • Protocol Outline (MTT Assay):

    • Seed cells in a 96-well plate and treat with a range of PROTAC concentrations.

    • After the desired incubation period, add MTT reagent to the wells.

    • Incubate to allow for the formation of formazan crystals.

    • Solubilize the crystals and measure the absorbance at a specific wavelength.

    • Calculate the cell viability as a percentage of the untreated control.[17]

Conclusion

This compound (CAS 172348-63-9) is a valuable chemical tool for researchers in the field of targeted protein degradation. Its properties as a semi-rigid linker make it a suitable component for the rational design and synthesis of PROTACs. The experimental protocols outlined in this guide provide a framework for the evaluation of PROTACs developed using this linker, from the initial confirmation of ternary complex formation to the assessment of cellular protein degradation and viability. As the field of targeted protein degradation continues to expand, the strategic use of well-characterized linkers like this compound will be instrumental in the development of the next generation of innovative therapeutics.

References

An In-depth Technical Guide to the Structure and Conformation of tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the structure and conformational properties of tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate. While specific experimental data for this molecule is not extensively available in public literature, this document extrapolates from well-established principles of stereochemistry and the known behavior of its constituent functional groups to present a comprehensive theoretical model of its conformational landscape. This guide also includes a detailed synthesis protocol, a discussion of its role as a PROTAC (Proteolysis Targeting Chimera) linker, and generalized experimental methodologies for its characterization.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted cyclohexane derivative featuring a hydroxymethyl group and a tert-butoxycarbonyl (Boc)-protected aminomethyl group in a trans-1,4-configuration.

PropertyValueSource
IUPAC Name tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)methylcarbamateN/A
CAS Number 172348-63-9[1]
Molecular Formula C13H25NO3[1]
Molecular Weight 243.35 g/mol [1]
Predicted Boiling Point 351.6 ± 11.0 °C at 760 mmHg[2]
Predicted Density 1.05 ± 0.1 g/cm³N/A
Physical Form Solid[2]

Conformational Analysis

The conformation of this compound is primarily dictated by the stereochemistry of the cyclohexane ring and the rotational freedom of the carbamate and hydroxymethyl substituents.

Cyclohexane Ring Conformation

The cyclohexane ring adopts a chair conformation to minimize angular and torsional strain.[] In a trans-1,4-disubstituted cyclohexane, the two substituents can be either in a diaxial or a diequatorial orientation. The equilibrium between these two chair conformations is determined by the steric bulk of the substituents, quantified by their A-values (the free energy difference between the axial and equatorial positions).[4]

For this compound, the two substituents are the -CH2NHBoc group and the -CH2OH group. Due to the significant steric hindrance of the tert-butyl group, the carbamate substituent is considerably bulky. The hydroxymethyl group is smaller in comparison. To minimize steric interactions, specifically 1,3-diaxial interactions, the thermodynamically most stable conformation will have both substituents in the equatorial position.[5][6]

Carbamate Group Conformation

The carbamate functional group exhibits planar geometry due to the delocalization of the nitrogen lone pair into the carbonyl group. This results in a rotational barrier around the C-N bond, leading to the existence of syn and anti conformers.[7][8] Generally, the anti conformer is slightly more stable (by about 1.0–1.5 kcal/mol) due to reduced steric hindrance and favorable electrostatic interactions.[7][8] However, the energy difference can be small, and in some cases, a mixture of both conformers may exist in solution.[7]

Synthesis

A detailed experimental protocol for the synthesis of tert-butyl (trans-4-hydroxymethylcyclohexyl)carbamate has been reported.[9] The synthesis involves the reduction of a methyl ester precursor.

Experimental Protocol: Synthesis

Reaction: Reduction of methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate to tert-butyl (trans-4-hydroxymethylcyclohexyl)carbamate.

Materials:

  • Methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate

  • Lithium aluminium hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • A suspension of LiAlH4 (1.12 eq.) in THF is cooled to 0 °C in an ice bath.

  • A solution of methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate (1.0 eq.) in THF is added slowly to the LiAlH4 suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is warmed to room temperature and stirred overnight.

  • The reaction is carefully quenched by the addition of sodium sulfate decahydrate at a temperature between 15 °C and 25 °C.

  • The insoluble material is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield tert-butyl (trans-4-hydroxymethylcyclohexyl)carbamate as a white powder.[9]

G Start Start with Methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate Step1 Suspend LiAlH4 in THF and cool to 0°C Start->Step1 Step2 Slowly add the ester solution to the LiAlH4 suspension Step1->Step2 Step3 Warm to room temperature and stir overnight Step2->Step3 Step4 Quench the reaction with sodium sulfate decahydrate Step3->Step4 Step5 Filter to remove insoluble material Step4->Step5 Step6 Concentrate the filtrate Step5->Step6 End Obtain tert-Butyl (trans-4-hydroxymethylcyclohexyl)carbamate Step6->End

Role as a PROTAC Linker

This compound is utilized as a linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase. The linker is a crucial component that connects the POI-binding ligand and the E3 ligase-binding ligand.

The conformation and flexibility of the linker are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). The cyclohexane core of this linker provides a semi-rigid scaffold that can influence the spatial orientation of the two ligands.

G PROTAC PROTAC (with cyclohexyl linker) POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ub Ubiquitination of POI Ternary->Ub Degradation Proteasomal Degradation of POI Ub->Degradation

Proposed Experimental Characterization

To experimentally validate the theoretical conformational analysis, the following techniques would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the solution-state conformation of the cyclohexane ring and the rotational isomers of the carbamate group.

Generalized Protocol:

  • Sample Preparation: Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

  • 1H NMR: Acquire a high-resolution 1H NMR spectrum. The coupling constants (J-values) between the protons on the cyclohexane ring can provide information about their dihedral angles and thus the chair conformation. The chemical shifts of the protons adjacent to the substituents will be indicative of their axial or equatorial orientation.

  • 13C NMR: Acquire a 13C NMR spectrum to identify all unique carbon environments.

  • 2D NMR (COSY, HSQC, HMBC): Perform 2D NMR experiments to assign all proton and carbon signals unambiguously.

  • Variable Temperature (VT) NMR: Acquire a series of 1H NMR spectra at different temperatures. Changes in the spectra can indicate the presence of conformational equilibria and allow for the determination of the thermodynamic parameters (ΔG, ΔH, ΔS) of the ring flip.[10]

  • NOESY/ROESY: Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) experiments can provide information about through-space proximity of protons, which can help to confirm the relative stereochemistry and preferred conformation.

Single-Crystal X-ray Diffraction

Objective: To determine the solid-state conformation and the precise bond lengths and angles of the molecule.

Generalized Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[11]

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected.[12]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the atomic positions are determined. The structural model is refined to best fit the experimental data.[1]

Conclusion

Based on fundamental principles of conformational analysis, this compound is expected to exist predominantly in a chair conformation with both the hydroxymethyl and the tert-butylaminomethyl substituents in the equatorial positions to minimize steric strain. The carbamate moiety likely favors an anti conformation, although a mixture of rotamers in solution cannot be ruled out. Its application as a PROTAC linker highlights the importance of its defined three-dimensional structure for mediating protein-protein interactions. The proposed experimental protocols provide a roadmap for the empirical validation of these structural and conformational features. This guide serves as a valuable resource for researchers working with this molecule in the context of drug discovery and development.

References

Navigating the Solubility of tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility profile of tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate, a key intermediate in pharmaceutical synthesis. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility characteristics inferred from structurally related compounds and presents a comprehensive, standardized experimental protocol for determining precise solubility values.

Core Concepts: Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical property that significantly influences its biopharmaceutical and chemical processing characteristics. Understanding the solubility of a compound like this compound is essential for:

  • Reaction Condition Optimization: Selecting appropriate solvents is crucial for achieving optimal reaction kinetics, yield, and purity.

  • Purification Strategies: Solubility data informs the choice of solvent systems for crystallization, chromatography, and extraction processes.

  • Formulation Development: For APIs, solubility directly impacts bioavailability and the choice of drug delivery systems.

Solubility Profile of this compound

For a related compound, tert-butyl carbamate, it is known to be soluble in alcohols, chloroform, and methylene chloride, and slightly soluble in water and petroleum ether.[1] Another similar molecule, Tert-Butyl Cis-(4-Hydroxymethyl)Cyclohexylcarbamate, is described as having "improved solubility," which further supports the expectation of good solubility for the target compound in polar organic solvents.[2]

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassPredicted SolubilityRationale
Alcohols Soluble(e.g., Methanol, Ethanol) The hydroxyl and carbamate groups can form hydrogen bonds with the alcohol solvent.
Chlorinated Solvents Soluble(e.g., Dichloromethane, Chloroform) The polarity of these solvents is sufficient to dissolve the compound.
Ethers Likely Soluble(e.g., Tetrahydrofuran, Diethyl Ether) The ether oxygen can act as a hydrogen bond acceptor.
Ketones Likely Soluble(e.g., Acetone, Methyl Ethyl Ketone) The ketone carbonyl group can act as a hydrogen bond acceptor.
Aprotic Polar Solvents Likely Soluble(e.g., DMSO, DMF) These solvents are strong hydrogen bond acceptors.
Non-polar Solvents Sparingly Soluble to Insoluble(e.g., Hexane, Toluene) The non-polar nature of these solvents is generally incompatible with the polar functional groups of the solute.
Water Slightly SolubleThe presence of polar groups may allow for some solubility, but the non-polar cyclohexyl and tert-butyl groups will limit it.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following section outlines a detailed methodology based on the widely accepted shake-flask method for determining the thermodynamic solubility of a solid compound.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker or rotator

  • Syringes and syringe filters (e.g., 0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical technique)

Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is crucial.

    • Accurately dispense a known volume of each selected solvent into the corresponding vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker. A typical temperature for solubility determination is 25°C.

    • Agitate the mixtures for a sufficient duration to ensure that equilibrium is reached. A period of 24 to 48 hours is generally recommended.[3][4]

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to permit the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a syringe.

    • Immediately pass the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to avoid artificially high solubility measurements.

    • Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC.

    • Construct a calibration curve using standard solutions of known concentrations of this compound.

    • Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow A 1. Preparation of Saturated Solution - Add excess solid to vial - Add known volume of solvent B 2. Equilibration - Agitate at constant temperature (e.g., 24-48 hours) A->B C 3. Sample Collection - Withdraw supernatant B->C D 4. Filtration - Remove undissolved solids (e.g., 0.22 µm syringe filter) C->D E 5. Dilution - Dilute filtrate to known volume D->E F 6. Quantification - Analyze by HPLC or other method E->F G 7. Calculation - Determine solubility from concentration F->G

References

A Technical Guide to the Thermal Stability of Boc-Protected Cyclohexylmethylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of tert-butoxycarbonyl (Boc)-protected cyclohexylmethylamines. The Boc protecting group is a cornerstone in modern organic synthesis, particularly in pharmaceutical development, due to its robustness under many conditions and its susceptibility to removal under specific acidic or thermal conditions. Understanding the thermal liability of Boc-protected compounds is critical for process development, reaction optimization, and ensuring the stability of intermediates and final products.

While specific quantitative thermal analysis data for Boc-protected cyclohexylmethylamines is not extensively available in public literature, this guide will extrapolate from the known behavior of other Boc-protected alkyl amines and provide the foundational knowledge and experimental protocols necessary to assess their thermal stability.

Principles of Thermal Stability of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is known to be thermally labile. At elevated temperatures, it can be removed without the need for acid catalysis, proceeding through a unimolecular elimination reaction. This property can be both an advantage, allowing for "green" deprotection methods that avoid strong acids, and a potential liability, leading to undesired deprotection during other thermal processing steps.

The thermal decomposition of a Boc-protected amine results in the formation of the free amine, carbon dioxide, and isobutylene.[1] This process is generally understood to occur via a concerted mechanism.

Factors Influencing Thermal Stability

The thermal stability of the N-Boc group is influenced by the nature of the amine it is protecting. Generally, the ease of thermal deprotection follows the trend: heteroaryl amines > aryl amines > alkyl amines.[2][3] Boc-protected alkyl amines are the most thermally robust among these classes, requiring higher temperatures for deprotection.[2][3]

Given that cyclohexylmethylamine is a primary or secondary alkyl amine, it is expected that its N-Boc protected form would exhibit relatively high thermal stability compared to N-Boc protected anilines or imidazoles. However, without empirical data, the precise decomposition temperature is unknown.

Quantitative Analysis of Thermal Stability

To quantitatively assess the thermal stability of a compound like N-Boc-cyclohexylmethylamine, two primary techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4][5] For a Boc-protected amine, TGA can pinpoint the temperature at which the Boc group is cleaved, as this results in a mass loss corresponding to the mass of carbon dioxide and isobutylene.

Hypothetical TGA Data for N-Boc-Cyclohexylmethylamine

While specific data is unavailable, a hypothetical TGA experiment would yield data that can be presented as follows:

ParameterDescriptionExpected Observation for a Boc-Protected Alkylamine
Onset Decomposition Temperature (Tonset) The temperature at which significant mass loss begins.Expected to be relatively high, likely above 150°C.
Peak Decomposition Temperature (Tpeak) The temperature at which the rate of mass loss is at its maximum.This would be the inflection point of the mass loss curve.
Percent Mass Loss The total percentage of mass lost during the decomposition event.Should correspond to the mass percentage of CO2 and isobutylene.
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It can detect endothermic and exothermic events, such as melting, crystallization, and decomposition. The thermal deprotection of the Boc group is an endothermic process.

Hypothetical DSC Data for N-Boc-Cyclohexylmethylamine

A DSC analysis would provide the following types of information:

ParameterDescriptionExpected Observation
Melting Point (Tm) The temperature at which the compound transitions from solid to liquid.An endothermic peak corresponding to the melting of the solid compound.
Decomposition Enthalpy (ΔHdecomp) The amount of heat absorbed during the decomposition process.An endothermic event, likely broader than the melting peak, occurring at a higher temperature.

Experimental Protocols

The following are detailed, generalized protocols for conducting TGA and DSC analysis on a sample of N-Boc-cyclohexylmethylamine.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

    • Select an appropriate sample pan, typically platinum or alumina.

    • Tare the sample pan.

  • Sample Preparation:

    • Place a small, representative sample (typically 5-10 mg) of N-Boc-cyclohexylmethylamine into the tared sample pan.

    • Record the exact mass of the sample.

  • Experimental Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

    • Set the temperature program:

      • Equilibrate at a starting temperature (e.g., 30°C).

      • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature well above the expected decomposition (e.g., 300°C).

  • Data Analysis:

    • Plot the sample mass (or percent mass loss) as a function of temperature.

    • Determine the onset temperature of decomposition from the intersection of the baseline with the tangent of the decomposition curve.

    • The first derivative of the mass loss curve (DTG curve) can be plotted to determine the peak decomposition temperature.

    • Calculate the total mass loss and compare it to the theoretical mass loss for the cleavage of the Boc group.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument Preparation:

    • Ensure the DSC instrument is calibrated for temperature and enthalpy using appropriate standards (e.g., indium).

    • Use hermetically sealed aluminum pans for volatile samples or samples that may decompose to gaseous products.

  • Sample Preparation:

    • Place a small, accurately weighed sample (typically 2-5 mg) of N-Boc-cyclohexylmethylamine into a DSC pan.

    • Seal the pan hermetically.

    • Prepare an empty, sealed pan to be used as a reference.

  • Experimental Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

    • Set the temperature program:

      • Equilibrate at a starting temperature (e.g., 25°C).

      • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature above the expected decomposition.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Identify and integrate the endothermic peaks corresponding to melting and decomposition to determine the peak temperatures and enthalpies (ΔH).

Visualization of Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes described in this guide.

Thermal_Deprotection_Mechanism cluster_reactants Reactant cluster_transition_state Transition State cluster_products Products Boc_Amine N-Boc-Cyclohexylmethylamine TS Six-membered Ring Transition State Boc_Amine->TS Heat (Δ) Amine Cyclohexylmethylamine TS->Amine Decarboxylation CO2 Carbon Dioxide (CO2) TS->CO2 Isobutylene Isobutylene TS->Isobutylene

Caption: Thermal decomposition pathway of a Boc-protected amine.

TGA_Workflow Start Start Prepare_Sample Prepare Sample (5-10 mg) Start->Prepare_Sample Place_in_TGA Place Sample in TGA Prepare_Sample->Place_in_TGA Set_Parameters Set Parameters (Inert Gas, Temp Program) Place_in_TGA->Set_Parameters Run_Experiment Run Experiment Set_Parameters->Run_Experiment Analyze_Data Analyze Data (Mass vs. Temp Plot) Run_Experiment->Analyze_Data Determine_Tonset Determine T-onset and Mass Loss Analyze_Data->Determine_Tonset End End Determine_Tonset->End

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

DSC_Workflow Start Start Prepare_Sample_DSC Prepare Sample (2-5 mg in sealed pan) Start->Prepare_Sample_DSC Place_in_DSC Place Sample and Reference in DSC Prepare_Sample_DSC->Place_in_DSC Set_Parameters_DSC Set Parameters (Inert Gas, Temp Program) Place_in_DSC->Set_Parameters_DSC Run_Experiment_DSC Run Experiment Set_Parameters_DSC->Run_Experiment_DSC Analyze_Data_DSC Analyze Data (Heat Flow vs. Temp Plot) Run_Experiment_DSC->Analyze_Data_DSC Determine_Tm_H Determine Tm and ΔH Analyze_Data_DSC->Determine_Tm_H End End Determine_Tm_H->End

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

While direct, quantitative thermal stability data for Boc-protected cyclohexylmethylamines remains to be extensively published, a strong foundational understanding can be built upon the known behavior of other Boc-protected alkyl amines. These compounds are expected to be relatively thermally stable, likely requiring temperatures in excess of 150°C for efficient deprotection. For drug development professionals and researchers, it is imperative to empirically determine the thermal stability of specific Boc-protected intermediates using standard techniques such as TGA and DSC. The protocols and principles outlined in this guide provide a robust framework for conducting such an analysis, ensuring the development of safe, efficient, and reliable synthetic processes.

References

The Pivotal Role of Bifunctional Cyclohexyl Carbamates in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Bifunctional cyclohexyl carbamates are emerging as a versatile class of chemical tools with significant potential across various research disciplines, including drug discovery, chemical biology, and materials science. Their unique structural features, combining a stable carbamate linkage with a conformationally rigid cyclohexyl scaffold and two reactive functionalities, enable their application as enzyme inhibitors, linkers for targeted protein degradation, and building blocks for novel materials. This technical guide provides an in-depth overview of the core applications of bifunctional cyclohexyl carbamates, complete with experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

I. Enzyme Inhibition: Targeting Key Players in Disease

Cyclohexyl carbamate derivatives have demonstrated potent inhibitory activity against several key enzymes implicated in human diseases. The carbamate moiety acts as a crucial pharmacophore, often engaging in covalent or non-covalent interactions within the enzyme's active site.

A. Soluble Epoxide Hydrolase (sEH) Inhibition

Substituted ureas and carbamates have been identified as potent, tight-binding inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammatory processes.[1] The cyclohexyl group often contributes to the hydrophobicity and binding affinity of these inhibitors.

B. Fatty Acid Amide Hydrolase (FAAH) Inhibition

FAAH inhibitors are of great interest for the management of neuropathic pain.[2] Cyclohexyl carbamate derivatives have been developed as potent FAAH inhibitors, with some exhibiting low nanomolar IC50 values.[2][3] These inhibitors often act by covalently modifying the active site serine residue of FAAH.[3]

C. Butyrylcholinesterase (BuChE) Inhibition

Selective inhibition of BuChE is a therapeutic strategy for Alzheimer's disease. Certain 2-arylaminocyclohexyl N,N-dimethylcarbamates have shown potent and selective inhibition of BuChE, with some compounds being significantly more active than the reference drug donepezil.[4]

Table 1: Inhibitory Activity of Cyclohexyl Carbamate Derivatives

Compound ClassTarget EnzymeIC50 ValueReference
N-Cyclohexyl-N'-(3-phenyl)propylureaMurine sEHNot specified (tight binding)[1]
Pyrazole phenylcyclohexylcarbamate (Compound 22)Human recombinant FAAH11 nM[2]
cis-2-arylaminocyclohexyl N,N-dimethylcarbamate (Compound 10c)Butyrylcholinesterase (BuChE)0.07 µM[4]

II. PROTAC Linkers: Bridging Proteins for Targeted Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins by recruiting an E3 ubiquitin ligase.[5] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[6][7] Bifunctional cyclohexyl carbamates, such as tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate, serve as valuable, rigid linker components in the synthesis of PROTACs.[8]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Bifunctional Molecule) POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI->Ternary E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI facilitates ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome targeted for degradation Degraded Degraded Peptides Proteasome->Degraded degrades

Figure 1: General mechanism of PROTAC-mediated protein degradation.

III. Chemical Probes: Illuminating Biological Processes

The bifunctional nature of cyclohexyl carbamates makes them suitable scaffolds for the development of chemical probes. One functional group can be used to attach a reporter molecule, such as a fluorophore, while the other can be modified to interact with a biological target. This allows for the creation of probes for fluorescence polarization, FRET, and other spectroscopic techniques to study protein dynamics.[9][10]

IV. Materials Science: Building Blocks for Functional Polymers

While a nascent area of application, the principles of polymer chemistry suggest that bifunctional cyclohexyl carbamates can be valuable monomers for the synthesis of novel polymers. The two functional groups allow for their incorporation into polymer backbones or as pendant side chains, potentially conferring unique thermal, mechanical, or biocompatibility properties to the resulting materials. For instance, they could be used in the synthesis of polyurethanes or for the surface modification of materials.[11]

V. Experimental Protocols

A. Synthesis of a Bifunctional Cyclohexyl Carbamate Building Block: tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate

This protocol describes the synthesis of a key bifunctional building block for PROTAC linkers and other applications.

Materials:

  • (trans-4-Aminocyclohexyl)methanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (trans-4-aminocyclohexyl)methanol (1.0 eq) in DCM.

  • Add a solution of Boc₂O (1.1 eq) in DCM dropwise to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate as a white solid.

Synthesis_Workflow Reactants (trans-4-Aminocyclohexyl)methanol + Boc₂O Reaction Reaction in DCM 0 °C to RT, 12h Reactants->Reaction Workup Aqueous Workup (NaHCO₃, Brine) Reaction->Workup Purification Flash Chromatography Workup->Purification Product tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate Purification->Product

Figure 2: Synthesis workflow for a bifunctional cyclohexyl carbamate.

B. Protocol for Butyrylcholinesterase (BuChE) Inhibition Assay

This protocol is based on the Ellman's method for determining cholinesterase activity.

Materials:

  • Human BuChE

  • Butyrylthiocholine iodide (BTCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 7.4)

  • Test compound (cyclohexyl carbamate derivative) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of BuChE, BTCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Add the BuChE solution to each well and incubate for a defined period (e.g., 15 minutes) at 37 °C.

  • Initiate the reaction by adding the BTCI solution to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set duration (e.g., 5 minutes) using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

C. Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the general steps to assess the degradation of a target protein after treatment with a PROTAC.

Materials:

  • Cell line expressing the protein of interest (POI)

  • PROTAC molecule

  • Cell lysis buffer

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Treat the cells with varying concentrations of the PROTAC for a specific time course (e.g., 2, 4, 8, 16, 24 hours).

  • Lyse the cells and quantify the total protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with the primary antibody against the POI and the loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the extent of protein degradation (DC50 and Dmax).

VI. Signaling Pathway Modulation

Carbamate compounds can influence cellular signaling pathways. For instance, some carbamates have been shown to modulate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[8] Depending on the specific compound and cellular context, carbamates can either activate or inhibit this pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Carbamate Carbamate Compound Keap1_Nrf2 Keap1-Nrf2 Complex Carbamate->Keap1_Nrf2 may directly modulate ROS Oxidative Stress (e.g., from Carbamate exposure) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub_Proteasome Ubiquitin- Proteasome System Keap1_Nrf2->Ub_Proteasome targets Nrf2 for degradation (basal state) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Gene_Expression Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression activates

Figure 3: Simplified Nrf2 signaling pathway and potential modulation by carbamates.

Conclusion

Bifunctional cyclohexyl carbamates represent a promising and versatile class of molecules with broad applications in research and development. Their utility as enzyme inhibitors, PROTAC linkers, and potentially as components of advanced materials underscores their importance in medicinal chemistry and materials science. The protocols and data presented in this guide are intended to serve as a valuable resource for scientists looking to harness the potential of these remarkable compounds.

References

The Emergence of a Key PROTAC Linker: A Technical Guide to tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of novel therapeutic agents often relies on the availability of versatile chemical building blocks. One such molecule, tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate, has emerged as a critical component in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs. This technical guide provides an in-depth overview of the discovery, synthesis, and key applications of this important linker molecule.

Introduction: A Molecule Defined by its Application

This compound (CAS No. 172348-63-9) is a bifunctional organic molecule that has gained prominence in medicinal chemistry primarily for its role as a linker in the construction of PROTACs.[1][2] PROTACs are hetero-bifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] The linker component of a PROTAC is crucial as it dictates the spatial orientation of the two binding ligands, which in turn influences the efficacy and selectivity of the resulting PROTAC.

The history of this compound is therefore intrinsically linked to the rise of PROTAC technology. While a singular "discovery" event in the traditional sense of identifying a novel pharmacologically active agent is not apparent from the existing literature, its first synthesis and application likely occurred within the context of developing these targeted protein degraders. Its value lies in its structural features: a Boc-protected amine that allows for controlled coupling reactions and a primary alcohol that provides a reactive handle for further chemical modification.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 172348-63-9
Molecular Formula C13H25NO3
Molecular Weight 243.35 g/mol
Appearance Solid

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in a standalone publication but can be inferred from established organic chemistry principles and the synthesis of structurally related compounds. The logical precursor for this molecule is tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), a commercially available antifibrinolytic agent.[3]

The probable synthetic pathway involves two key transformations: the protection of the primary amine with a tert-butoxycarbonyl (Boc) group and the reduction of the carboxylic acid to a primary alcohol.

General Synthetic Pathway

The overall synthetic scheme can be visualized as a two-step process starting from tranexamic acid.

Synthesis_Pathway Tranexamic_Acid Tranexamic Acid Boc_Protected_Intermediate Boc-Tranexamic Acid Tranexamic_Acid->Boc_Protected_Intermediate (Boc)2O, Base Target_Molecule This compound Boc_Protected_Intermediate->Target_Molecule Reducing Agent (e.g., LiAlH4)

Caption: Proposed synthetic pathway for the target molecule.

Detailed Experimental Protocol (Hypothetical)

Based on standard laboratory procedures for Boc protection and ester reduction, a detailed experimental protocol can be proposed.

Step 1: Boc Protection of Tranexamic Acid

  • Reaction Setup: To a solution of tranexamic acid in a suitable solvent (e.g., a mixture of dioxane and water) at 0 °C, add a base such as sodium hydroxide to adjust the pH to approximately 9-10.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)2O) portion-wise to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Isolation: Upon completion, acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected tranexamic acid.

Step 2: Reduction of the Carboxylic Acid

  • Reaction Setup: Prepare a suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), in an anhydrous ethereal solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to 0 °C.

  • Addition of the Boc-Protected Intermediate: Slowly add a solution of the Boc-protected tranexamic acid in anhydrous THF to the suspension of the reducing agent, maintaining the temperature below 10 °C.

  • Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Carefully quench the reaction by the sequential addition of water, a 15% aqueous solution of sodium hydroxide, and water again, while cooling the flask in an ice bath.

  • Workup and Purification: Filter the resulting precipitate and wash it with THF. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound as a solid.

Role in PROTAC Design and Signaling

The primary utility of this compound is as a foundational linker in the synthesis of PROTACs. Its structure allows for the covalent attachment of a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

The logical workflow for incorporating this linker into a PROTAC is a stepwise process.

PROTAC_Synthesis_Workflow Linker tert-Butyl (trans-4-hydroxymethyl- cyclohexylmethyl)carbamate Activated_Linker Activated Linker (e.g., tosylate, mesylate) Linker->Activated_Linker Activation of -OH Linker_E3_Ligand Linker-E3 Ligase Ligand Conjugate Activated_Linker->Linker_E3_Ligand Coupling with E3 Ligase Ligand Deprotected_Linker_E3 Deprotected Linker-E3 (free amine) Linker_E3_Ligand->Deprotected_Linker_E3 Boc Deprotection (Acid) PROTAC Final PROTAC Molecule Deprotected_Linker_E3->PROTAC Coupling Target_Ligand Target Protein Ligand (with reactive group) Target_Ligand->PROTAC

Caption: General workflow for PROTAC synthesis using the linker.

The signaling pathway initiated by a PROTAC containing this linker involves the recruitment of the cellular ubiquitin-proteasome system.

PROTAC_Signaling_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination E1, E2, Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of Target Protein Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound serves as a testament to the importance of enabling chemical tools in modern drug discovery. While it may not possess intrinsic biological activity, its role as a versatile and strategically designed linker is indispensable for the construction of PROTACs. The synthetic accessibility, derived from the readily available tranexamic acid, and its bifunctional nature have solidified its place in the toolbox of medicinal chemists working at the forefront of targeted protein degradation. As the field of PROTACs continues to expand, the demand for well-characterized and reliable linkers like this compound is expected to grow, further cementing its significance in the development of next-generation therapeutics.

References

Safety and Handling of tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate (CAS No. 172348-63-9) is a versatile intermediate compound utilized in the pharmaceutical and chemical industries.[1] Its unique structure, featuring a tert-butyl protecting group and a functionalized cyclohexyl core, makes it a valuable building block in the synthesis of complex molecules and bioactive compounds, including its use as a PROTAC linker.[1][2][3] This guide provides a comprehensive overview of the safety and handling precautions necessary when working with this compound in a research and development setting. While this compound is noted for a "favorable safety profile," empirical data is limited, and thus, cautious handling in accordance with this guide is imperative.[1]

Physicochemical and Toxicological Data

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number 172348-63-9[1][3][4][5][6]
Molecular Formula C13H25NO3[1][3][6]
Molecular Weight 243.34 g/mol [1][6]
Appearance White solid[1]
Purity ≥ 98% (GC)[1]
Storage Conditions Store at 0-8°C in a dry, sealed place.[1][6]

Table 2: Toxicological Profile

ParameterDataNotes and References
Acute Toxicity Data not available for this specific compound.Carbamates, as a class, can be harmful if swallowed, inhaled, or absorbed through the skin.[7][8][9][10]
Skin Corrosion/Irritation Data not available for this specific compound.A related compound causes skin irritation.[7] General carbamate exposure can occur through dermal contact.[8][9]
Serious Eye Damage/Irritation Data not available for this specific compound.A related compound causes serious eye damage.[7]
Respiratory or Skin Sensitization Data not available for this specific compound.
Germ Cell Mutagenicity Data not available for this specific compound.
Carcinogenicity Data not available for this specific compound.
Reproductive Toxicity Data not available for this specific compound.
Specific Target Organ Toxicity (Single Exposure) Data not available for this specific compound.A related compound may cause respiratory irritation.[7]
Specific Target Organ Toxicity (Repeated Exposure) Data not available for this specific compound.
Aspiration Hazard Data not available for this specific compound.

Hazard Identification and First Aid

While a specific hazard classification for this compound is not available, based on the general toxicity of carbamates, the following precautions and first aid measures should be followed. Carbamates function by reversibly inhibiting acetylcholinesterase, which can lead to a range of cholinergic symptoms.[8][9][10]

Table 3: Hazard Statements and First Aid Measures

Exposure RoutePotential HazardsFirst Aid Measures
Inhalation May cause respiratory tract irritation.Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11]
Skin Contact May cause skin irritation. Harmful if absorbed through the skin.Immediately wash skin with soap and plenty of water.[11] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact May cause serious eye irritation or damage.Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Harmful if swallowed.Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[11]

Experimental Protocols: Safe Handling Workflow

Due to the lack of specific experimental protocols in the search results, a general workflow for the safe handling of this chemical in a laboratory setting is provided. This workflow is based on standard laboratory safety practices for handling potentially hazardous solid chemicals.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response prep_sds Review SDS prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_workstation Prepare Work Area (Fume Hood, Spill Kit) prep_ppe->prep_workstation handle_weigh Weigh Compound in Fume Hood prep_workstation->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer emergency_spill Contain Spill handle_weigh->emergency_spill cleanup_decontaminate Decontaminate Glassware and Surfaces handle_transfer->cleanup_decontaminate handle_transfer->emergency_spill cleanup_waste Dispose of Waste in Designated Container cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and Dispose of PPE cleanup_waste->cleanup_ppe emergency_firstaid Administer First Aid emergency_spill->emergency_firstaid emergency_notify Notify Supervisor emergency_firstaid->emergency_notify

Caption: General laboratory workflow for safe handling.

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure, the following personal protective equipment and engineering controls are mandatory when handling this compound.

Table 4: Recommended PPE and Engineering Controls

Control TypeRecommendation
Engineering Controls Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear nitrile or neoprene gloves and a lab coat. Ensure gloves are inspected prior to use.
Respiratory Protection If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator may be necessary.
Hygiene Measures Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Accidental Release and Fire-Fighting Measures

In the event of a spill or fire, immediate and appropriate action is critical to prevent injury and environmental contamination.

Table 5: Spill and Fire Response

IncidentRecommended Action
Spill Evacuate the area. Wear appropriate PPE. For a solid spill, carefully sweep or scoop up the material to avoid generating dust and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
Fire Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish the fire. Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Hazardous Combustion Products Thermal decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides.

Storage and Disposal

Proper storage and disposal are essential for maintaining the integrity of the compound and ensuring the safety of laboratory personnel and the environment.

Table 6: Storage and Disposal Guidelines

AspectGuideline
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Recommended storage temperature is between 0°C and 8°C.[1]
Incompatible Materials Keep away from strong oxidizing agents.
Disposal Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.

Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and professional judgment. All laboratory personnel should be trained in the proper handling of hazardous chemicals.

References

Methodological & Application

Application Notes and Protocols for tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. A PROTAC molecule is a heterobifunctional entity composed of a "warhead" that binds to the protein of interest (POI), an E3 ubiquitin ligase ligand, and a chemical linker that connects the two. The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately dictating the efficiency and selectivity of protein degradation.

tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate is a versatile aliphatic linker building block for PROTAC synthesis. Its cyclohexane core provides a degree of rigidity and conformational constraint that can be advantageous for optimizing the geometry of the ternary complex. The primary alcohol offers a handle for functionalization and attachment to either the warhead or the E3 ligase ligand, while the Boc-protected amine provides a latent attachment point that can be deprotected for subsequent coupling reactions. These application notes provide detailed protocols for the incorporation of this linker into PROTACs, with a focus on targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a key mediator in inflammatory signaling pathways.

Data Presentation

The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of the target protein. Key parameters for quantitative comparison include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide illustrative data for IRAK-4 targeting PROTACs, demonstrating the impact of linker composition on degradation efficiency. While specific data for PROTACs synthesized with this compound is not publicly available, the data presented is representative of PROTACs with similar aliphatic and PEG linkers targeting IRAK-4.[1][2]

Table 1: Illustrative Degradation Activity of IRAK-4 PROTACs

PROTAC IDLinker TypeDC50 (nM)Dmax (%)Cell Line
IRAK4-PROTAC-1Alkyl Chain259>90PBMCs
IRAK4-PROTAC-2PEG2<10>95OCI-LY10
IRAK4-PROTAC-3Spirocyclic Pyrimidine15>90PBMCs

Data is representative and compiled from studies on IRAK-4 PROTACs with various linkers.

Table 2: Comparison of Biological Activity of an IRAK-4 PROTAC with its Parent Inhibitor

CompoundIRAK4 IC50 (nM)Cell Viability IC50 (µM) (OCI-LY10 cells)
Parent Inhibitor70.0 ± 10.5>10
IRAK4-PROTAC-2-0.5 ± 0.1

This table illustrates the enhanced cellular potency of a PROTAC compared to its corresponding inhibitor.[1]

Signaling Pathway

PROTACs targeting IRAK-4 hijack the ubiquitin-proteasome system to induce its degradation, thereby inhibiting downstream inflammatory signaling. The following diagram illustrates the proposed mechanism of action.

PROTAC_Mechanism PROTAC-mediated Degradation of IRAK-4 cluster_Extracellular Extracellular cluster_Intracellular Intracellular TLR Toll-like Receptor (TLR) MyD88 MyD88 TLR->MyD88 Recruitment IRAK4 IRAK-4 (POI) MyD88->IRAK4 Activation Ternary_Complex Ternary Complex (IRAK-4-PROTAC-E3) IRAK4->Ternary_Complex TRAF6 TRAF6 IRAK4->TRAF6 Phosphorylation PROTAC IRAK-4 PROTAC PROTAC->IRAK4 Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase Binds PROTAC->Ternary_Complex E3_Ligase->Ternary_Complex Ub_IRAK4 Ubiquitinated IRAK-4 Ternary_Complex->Ub_IRAK4 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruitment of E2-Ub Proteasome 26S Proteasome Ub_IRAK4->Proteasome Recognition Degraded_IRAK4 Degraded IRAK-4 (Peptides) Proteasome->Degraded_IRAK4 Degradation Degraded_IRAK4->TRAF6 Inhibition of Downstream Signaling NFkB NF-κB Activation TRAF6->NFkB Inflammation Inflammatory Response NFkB->Inflammation

Caption: PROTAC-mediated degradation of IRAK-4 and inhibition of downstream NF-κB signaling.

Experimental Workflow

The synthesis of a PROTAC using this compound typically follows a modular approach. The linker can be functionalized and then sequentially coupled to the E3 ligase ligand and the warhead.

PROTAC_Synthesis_Workflow General PROTAC Synthesis Workflow start tert-Butyl (trans-4-hydroxymethyl- cyclohexylmethyl)carbamate step1 Functionalization of Hydroxyl Group (e.g., Tosylation or Mesylation) start->step1 step2 Coupling to E3 Ligase Ligand (e.g., Pomalidomide derivative) step1->step2 step3 Boc Deprotection (Acidic Conditions) step2->step3 step4 Coupling to Warhead (e.g., IRAK-4 Inhibitor) step3->step4 end Final PROTAC Molecule step4->end

Caption: A generalized workflow for the synthesis of a PROTAC using the specified linker.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of an IRAK-4 targeting PROTAC using this compound as the linker. These are representative protocols and may require optimization based on the specific warhead and E3 ligase ligand used.

Protocol 1: Functionalization of the Linker

This protocol describes the activation of the primary alcohol of the linker for subsequent nucleophilic substitution.

1.1. Tosylation of this compound

  • Reagents and Materials:

    • This compound (1.0 eq)

    • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

    • Triethylamine (Et3N) or Pyridine (2.0 eq)

    • Dichloromethane (DCM), anhydrous

    • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq, optional)

  • Procedure:

    • Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (or pyridine) and DMAP (if used) to the solution.

    • Slowly add p-toluenesulfonyl chloride portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the tosylated linker.

Protocol 2: Coupling to E3 Ligase Ligand

This protocol details the coupling of the functionalized linker to an amine-containing E3 ligase ligand, such as a derivative of pomalidomide.

2.1. Alkylation of an Amine-Functionalized E3 Ligase Ligand

  • Reagents and Materials:

    • Tosylated linker from Protocol 1 (1.1 eq)

    • Amine-functionalized E3 ligase ligand (e.g., 4-aminomethyl-pomalidomide) (1.0 eq)

    • Cesium carbonate (Cs2CO3) or Potassium carbonate (K2CO3) (2.0-3.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a solution of the amine-functionalized E3 ligase ligand in anhydrous DMF, add the base (Cs2CO3 or K2CO3).

    • Add the tosylated linker to the reaction mixture.

    • Stir the reaction at room temperature or elevated temperature (e.g., 60-80 °C) for 12-48 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the linker-E3 ligase ligand conjugate.

Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group to liberate the amine for coupling to the warhead.

3.1. Acidic Deprotection of the Boc Group

  • Reagents and Materials:

    • Linker-E3 ligase ligand conjugate from Protocol 2 (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the linker-E3 ligase ligand conjugate in DCM.

    • Add an equal volume of TFA to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • The resulting amine is often used in the next step without further purification.

Protocol 4: Coupling to Warhead

This protocol details the final amide bond formation between the deprotected linker-E3 ligase ligand conjugate and a carboxylic acid-functionalized warhead.

4.1. Amide Coupling with an IRAK-4 Inhibitor

  • Reagents and Materials:

    • Deprotected linker-E3 ligase ligand conjugate from Protocol 3 (1.0 eq)

    • Carboxylic acid-functionalized IRAK-4 inhibitor (1.0 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • Dissolve the carboxylic acid-functionalized IRAK-4 inhibitor in anhydrous DMF.

    • Add HATU (or HBTU) and DIPEA to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

    • Add the deprotected linker-E3 ligase ligand conjugate to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).

Conclusion

This compound is a valuable building block for the synthesis of PROTACs, offering a balance of rigidity and synthetic tractability. The protocols outlined in these application notes provide a comprehensive guide for its incorporation into PROTACs targeting IRAK-4. The provided data and diagrams serve as a valuable resource for researchers in the field of targeted protein degradation, facilitating the rational design and development of novel PROTAC-based therapeutics. While the provided protocols are based on established chemical transformations, optimization may be necessary for specific substrate combinations.

References

Application Notes and Protocols for Amide Coupling Reactions with tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate in amide coupling reactions, a critical transformation in the synthesis of complex molecules, particularly in the field of medicinal chemistry and drug discovery. This bifunctional molecule serves as a valuable building block, offering a protected amine and a reactive hydroxyl group, making it an important component in the construction of larger molecular architectures such as Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a versatile chemical intermediate widely employed in organic synthesis. The presence of a tert-butyloxycarbonyl (Boc) protected amine and a primary hydroxyl group allows for selective functionalization. The Boc group provides robust protection for the amine under a variety of reaction conditions and can be readily removed under acidic conditions. The hydroxyl group serves as a key handle for subsequent chemical modifications, including oxidation to a carboxylic acid or etherification. However, the most common application in recent drug discovery efforts involves the derivatization of the hydroxyl group, often after its conversion to a more reactive species, to link different molecular fragments.

In the context of PROTACs, this molecule often acts as a linker, connecting a ligand for a target protein with a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein. The synthesis of such complex molecules frequently involves a series of coupling reactions, including amide bond formation.

Amide Coupling Strategies

While the primary amine of this compound is protected, its structural analog, tert-Butyl (trans-4-aminomethylcyclohexylmethyl)carbamate, is frequently used in direct amide coupling reactions. The following protocols are based on established methods for amide bond formation and are applicable to the coupling of carboxylic acids with the deprotected amine of the title compound or its aminomethyl analog.

Two of the most common and reliable methods for amide bond formation in a medicinal chemistry setting are the use of carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), and the use of uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Experimental Protocols

The following are generalized yet detailed protocols for the amide coupling of a carboxylic acid with an amine, which can be adapted for tert-Butyl (trans-4-aminomethylcyclohexylmethyl)carbamate.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a general method for the formation of an amide bond using EDC and HOBt as coupling reagents. This method is widely used due to the water-solubility of the urea byproduct, which simplifies purification.

Materials:

  • Carboxylic Acid (1.0 eq)

  • tert-Butyl (trans-4-aminomethylcyclohexylmethyl)carbamate (or other primary amine) (1.0-1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2-1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2-1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF or DCM.

  • Add HOBt (1.2-1.5 eq) and the amine (1.0-1.2 eq) to the solution.

  • Add DIPEA or TEA (2.0-3.0 eq) to the reaction mixture.

  • Cool the mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.2-1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary (Representative)

Coupling ReagentsAmine (eq)Base (eq)SolventTime (h)Temperature (°C)Yield (%)
EDC·HCl/HOBt1.1DIPEA (2.0)DMF182375-95
EDC·HCl/HOBt1.2TEA (3.0)DCM242370-90

Protocol 2: HATU Mediated Amide Coupling

This protocol utilizes HATU as the coupling reagent, which is known for its high efficiency and is particularly useful for coupling sterically hindered amines or acids.

Materials:

  • Carboxylic Acid (1.0 eq)

  • tert-Butyl (trans-4-aminomethylcyclohexylmethyl)carbamate (or other primary amine) (1.0-1.2 eq)

  • HATU (1.1-1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1-1.5 eq) to the solution and stir for a few minutes to allow for pre-activation.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Add DIPEA (2.0-4.0 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary (Representative)

Coupling ReagentAmine (eq)Base (eq)SolventTime (h)Temperature (°C)Yield (%)
HATU1.1DIPEA (3.0)DMF42380-98
HATU1.0DIPEA (2.5)DMF62385-95

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for an amide coupling reaction.

Amide_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Amide Coupling cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid Coupling Dissolve in Anhydrous Solvent (e.g., DMF) Add Coupling Reagents (e.g., EDC/HOBt or HATU) Add Base (e.g., DIPEA) Carboxylic_Acid->Coupling Amine tert-Butyl (trans-4-aminomethylcyclohexylmethyl)carbamate Amine->Coupling Workup Aqueous Workup (Wash with NaHCO3, H2O, Brine) Coupling->Workup Reaction Completion (TLC/LC-MS) Purification Dry (Na2SO4) Concentrate Flash Chromatography Workup->Purification Final_Product Purified Amide Product Purification->Final_Product PROTAC_Synthesis_Concept POI_Ligand Target Protein Ligand (with COOH) Amide_Coupling Amide Coupling (e.g., HATU, DIPEA, DMF) POI_Ligand->Amide_Coupling Linker_Amine tert-Butyl (trans-4-aminomethyl- cyclohexylmethyl)carbamate Linker_Amine->Amide_Coupling E3_Ligand E3 Ligase Ligand PROTAC PROTAC Molecule E3_Ligand->PROTAC Further Synthetic Steps Amide_Coupling->PROTAC Formation of Ligand-Linker Conjugate

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Boc-Protected Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protection strategy is a foundational and robust method for the chemical synthesis of peptides.[1] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. The defining characteristic of this approach is the use of the acid-labile Boc group for the temporary protection of the α-amino group of the incoming amino acid.[2] Side-chain functional groups are typically protected by more acid-stable groups, such as benzyl-based ethers and esters, which are removed during the final cleavage step.[3] This differential acid lability is the cornerstone of the Boc/Bzl protection strategy, allowing for the selective deprotection of the α-amino group in each cycle without disturbing the side-chain protecting groups.[1][2]

The Boc-SPPS workflow is a cyclical process that consists of the deprotection of the N-terminal Boc group, neutralization of the resulting ammonium salt, and coupling of the next Nα-Boc protected amino acid.[1] This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups, typically using a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1][3] The choice of resin is critical and determines whether the final product is a peptide acid or a peptide amide. Common resins for Boc-SPPS include Merrifield resin for peptide acids and MBHA or BHA resins for peptide amides.[1][4]

These application notes provide detailed protocols for manual Boc-SPPS, a summary of relevant quantitative data, and a visual representation of the experimental workflow to aid researchers in successfully synthesizing peptides.

Quantitative Data Summary

The following table summarizes key quantitative parameters for Boc-SPPS. These values are representative and may require optimization based on the specific peptide sequence, resin, and reagents used.

ParameterValueReagents/SolventsNotes
Resin Substitution Level 0.5 - 1.0 mmol/gMerrifield, PAM, BHA, MBHALower substitution may be beneficial for longer or more difficult sequences.[4]
Resin Swelling Time 30 - 60 minutesDichloromethane (DCM)Adequate swelling is crucial for reaction efficiency.[1]
Boc Deprotection
TFA Concentration50% in DCMTrifluoroacetic acid (TFA), Dichloromethane (DCM)A 5-minute pre-wash followed by a 15-25 minute reaction is common.[4]
Scavengers0.5% DTEDithioethane (DTE)Recommended when Cys, Met, or Trp are present to prevent side reactions.[4]
Neutralization
Base Concentration10% in DCMDiisopropylethylamine (DIEA) or Triethylamine (TEA)Two neutralization steps of 1-2 minutes each are typically performed.[1]
Amino Acid Coupling
Boc-Amino Acid Equivalents2 - 4 equivalentsRelative to the resin loading capacity.[1]
Coupling Reagent Equivalents2 - 4 equivalentsHBTU, HOBtRelative to the resin loading capacity.[1]
Base Equivalents4 - 6 equivalentsDIEATo initiate the coupling reaction.[1]
Reaction Time1 - 2 hoursReaction progress can be monitored by the Kaiser test.[1]
Final Cleavage
Cleavage ReagentAnhydrous HF, TFMSA, TMSOTfStrong acids are required to cleave the peptide from the resin and remove side-chain protecting groups.[3]
Cleavage Time1 - 2 hoursTypically performed at 0°C.[1]
Cleavage CocktailReagent K (TFA/water/phenol/thioanisole/EDT)Scavengers are essential to trap reactive carbocations.[1][5]

Experimental Workflow

The following diagram illustrates the cyclical nature of the Boc-SPPS experimental workflow.

Boc_SPPS_Workflow cluster_setup Setup cluster_cycle Synthesis Cycle cluster_final Final Steps Resin_Swelling 1. Resin Swelling Boc_Deprotection 2. Nα-Boc Deprotection Resin_Swelling->Boc_Deprotection Washing_After_Deprotection 3. Washing Boc_Deprotection->Washing_After_Deprotection Neutralization 4. Neutralization Washing_After_Deprotection->Neutralization Washing_After_Neutralization 5. Washing Neutralization->Washing_After_Neutralization Coupling 6. Amino Acid Coupling Washing_After_Neutralization->Coupling Washing_After_Coupling 7. Washing Coupling->Washing_After_Coupling Kaiser_Test 8. Kaiser Test Washing_After_Coupling->Kaiser_Test Kaiser_Test->Boc_Deprotection Repeat for next amino acid Final_Washing 9. Final Washing & Drying Kaiser_Test->Final_Washing Final amino acid coupled Cleavage 10. Cleavage & Deprotection Final_Washing->Cleavage Precipitation 11. Peptide Precipitation Cleavage->Precipitation Purification 12. Purification (e.g., RP-HPLC) Precipitation->Purification

Caption: Experimental workflow for Boc-protected solid-phase peptide synthesis.

Experimental Protocols

Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in a reaction vessel.[1]

  • Add a suitable solvent, typically dichloromethane (DCM) for polystyrene-based resins, to completely cover the resin.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[1]

  • After swelling, drain the solvent by filtration.

Nα-Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.[1]

  • To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.[1]

  • Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.[1][4]

  • Drain the solution and add a fresh solution of 50% TFA in DCM.

  • Agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.[1][4]

  • Drain the deprotection solution.

Washing

Thorough washing is critical to remove residual reagents and byproducts.

  • Wash the resin with DCM (3 times).

  • Wash the resin with isopropanol (IPA) to help remove residual TFA (2 times).[1]

  • Wash the resin again with DCM (3 times).

Neutralization

This step converts the N-terminal ammonium salt to a free amine, which is necessary for the subsequent coupling reaction.[6]

  • Add a solution of 10% N,N-diisopropylethylamine (DIPEA) in DCM to the resin.

  • Agitate for 1-2 minutes.

  • Drain the neutralization solution.[1]

  • Repeat the neutralization step one more time to ensure complete conversion to the free amine.[1]

  • Wash the resin with DCM (3 times) to remove excess base and its salt.[1]

Amino Acid Coupling

In this step, the next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.[1]

  • In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU, HOBt) in a minimal amount of DMF or a mixture of DCM/DMF.[1]

  • Add 4-6 equivalents of a base, typically DIEA, to the amino acid solution to initiate activation.[1]

  • Immediately add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.[1]

  • The reaction progress can be monitored using a qualitative test such as the Kaiser (ninhydrin) test. A negative Kaiser test (yellow beads) indicates the completion of the coupling.[1][7]

Washing
  • Once the coupling reaction is complete, drain the coupling solution.

  • Wash the resin with DMF (3 times).

  • Wash the resin with DCM (3 times) to remove excess reagents and byproducts.[1]

Repetition of the Synthesis Cycle

Repeat steps 2 through 6 for each subsequent amino acid to be added to the peptide chain.

Final Peptide Cleavage and Deprotection

The final step involves cleaving the completed peptide from the solid support and removing the side-chain protecting groups.[1]

  • After the final coupling and washing steps, wash the peptide-resin with DCM and dry it under vacuum.[1]

  • Carefully place the dried peptide-resin in a specialized cleavage apparatus. For HF cleavage, an all-fluorocarbon apparatus is required.[4]

  • Add a pre-cooled (0°C) cleavage cocktail to the resin. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT).[1] The choice of cleavage cocktail and scavengers depends on the amino acid composition of the peptide.[8]

  • The cleavage reaction is typically carried out at 0°C for 1-2 hours with gentle stirring.[1]

  • After the reaction is complete, the strong acid is carefully removed by evaporation under a stream of nitrogen.

  • The crude peptide is then precipitated with cold diethyl ether.[1]

  • The precipitated peptide is collected by filtration or centrifugation and washed multiple times with cold ether to remove the scavengers and cleaved protecting groups.[1]

  • The precipitated peptide is then dried under vacuum.

Peptide Purification

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity.[1]

References

Application Notes and Protocols: Tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate in Rigid Linker Design for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tert-butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate as a precursor for a rigid linker in the design of Proteolysis Targeting Chimeras (PROTACs). The inherent rigidity of the trans-1,4-disubstituted cyclohexane scaffold offers distinct advantages in pre-organizing the PROTAC molecule for efficient ternary complex formation, a critical step in the mechanism of action for targeted protein degradation.

Introduction to Rigid Linkers in PROTAC Design

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase. A typical PROTAC consists of a ligand for the POI and a ligand for an E3 ligase, connected by a chemical linker. The linker is a crucial component that influences the physicochemical properties, cell permeability, and, most importantly, the efficacy of the PROTAC.

Rigid linkers, such as those derived from this compound, restrict the conformational flexibility of the PROTAC. This can lead to a more stable and productive ternary complex between the POI and the E3 ligase, ultimately enhancing the efficiency and selectivity of protein degradation. The trans-configuration of the cyclohexane ring provides a linear, rigid extension, which can be advantageous for spanning the distance between the POI and the E3 ligase binding sites.

Featured Application: LRRK2 Degrader XL01126

A prominent example showcasing the utility of a trans-cyclohexyl rigid linker is the Leucine-rich repeat kinase 2 (LRRK2) degrader, XL01126 .[1][2] LRRK2 is a key target in the development of therapeutics for Parkinson's disease. XL01126 is a potent and selective PROTAC that recruits the von Hippel-Lindau (VHL) E3 ligase to degrade LRRK2.[1][2][3] The linker in XL01126 incorporates a trans-1,4-disubstituted cyclohexane moiety, demonstrating the practical application of this rigid scaffold in a clinically relevant context.

Quantitative Data for LRRK2 Degrader XL01126

The following tables summarize the key quantitative data for XL01126, highlighting its degradation potency, binding affinities, and ternary complex formation characteristics.

Cell Line LRRK2 Genotype DC50 (nM) Dmax (%) Timepoint (h)
Mouse Embryonic Fibroblasts (MEFs)Wild-Type (WT)32824
Mouse Embryonic Fibroblasts (MEFs)G2019S Mutant14904
Human Peripheral Blood Mononuclear Cells (PBMCs)N/A17N/A24
SH-SY5Y (Human Neuroblastoma)N/ANot explicitly stated, but significant degradation observed at 300 nM>506 and 24

Table 1: Cellular Degradation Potency of XL01126.[1][2][4][5][6]

Binding Partner Assay Binding Affinity (Ki, nM)
VHLFluorescence Polarization (FP)>10-fold weaker than cis-XL01134
LRRK2NanoBRET Target EngagementWeakest among tested compounds

Table 2: Binary Binding Affinities of XL01126.[1]

Parameter Value Method
Cooperativity (α)5.7Not specified, but indicates positive cooperativity

Table 3: Ternary Complex Formation Characteristics of XL01126.[1][2]

Experimental Protocols

The following protocols are adapted from the synthesis and characterization of LRRK2 PROTACs, such as XL01126, and provide a general framework for the application of this compound-derived linkers.

Protocol 1: Synthesis of a PROTAC Incorporating the Rigid Linker

This protocol outlines the key steps for incorporating the rigid linker into a PROTAC molecule, targeting a hypothetical protein of interest (POI) and recruiting the VHL E3 ligase.

Diagram of Synthetic Workflow

G cluster_0 Linker Synthesis cluster_1 PROTAC Assembly Linker_precursor tert-Butyl (trans-4-hydroxymethyl- cyclohexylmethyl)carbamate Activated_linker Activated Linker (e.g., mesylate or tosylate) Linker_precursor->Activated_linker Activation Intermediate_1 POI Ligand-Linker Conjugate Activated_linker->Intermediate_1 POI_ligand POI Ligand with nucleophilic handle POI_ligand->Intermediate_1 Nucleophilic substitution VHL_ligand VHL Ligand with electrophilic handle Final_PROTAC Final PROTAC VHL_ligand->Final_PROTAC Intermediate_1->Final_PROTAC Coupling Reaction

Caption: Synthetic workflow for PROTAC assembly.

Materials:

  • This compound

  • POI ligand with a suitable nucleophilic handle (e.g., a phenol or amine)

  • VHL ligand with a suitable electrophilic handle (e.g., a chloroacetamide)

  • Activating agents (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)

  • Coupling reagents (e.g., HATU, HOBt)

  • Bases (e.g., triethylamine, diisopropylethylamine)

  • Appropriate solvents (e.g., dichloromethane, dimethylformamide)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

Procedure:

  • Activation of the Linker:

    • Dissolve this compound in an anhydrous solvent such as dichloromethane.

    • Cool the solution to 0 °C.

    • Add a base, such as triethylamine, followed by the dropwise addition of an activating agent (e.g., methanesulfonyl chloride).

    • Stir the reaction at 0 °C and then allow it to warm to room temperature.

    • Monitor the reaction by TLC or LC-MS until completion.

    • Work up the reaction by washing with aqueous solutions and dry the organic layer.

    • Purify the activated linker by column chromatography.

  • Conjugation to the POI Ligand:

    • Dissolve the POI ligand and the activated linker in an appropriate solvent like DMF.

    • Add a base (e.g., potassium carbonate or cesium carbonate) to facilitate the nucleophilic substitution.

    • Heat the reaction mixture if necessary and monitor its progress.

    • Upon completion, perform an aqueous workup and extract the product.

    • Purify the POI ligand-linker conjugate by column chromatography.

  • Deprotection of the Carbamate:

    • Dissolve the POI ligand-linker conjugate in a suitable solvent.

    • Add an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to remove the Boc protecting group.

    • Stir at room temperature until deprotection is complete.

    • Remove the solvent and excess acid under reduced pressure to obtain the amine salt.

  • Coupling to the VHL Ligand:

    • Dissolve the deprotected POI ligand-linker amine salt and the VHL ligand with a carboxylic acid handle in DMF.

    • Add coupling reagents such as HATU and a base like DIPEA.

    • Stir the reaction at room temperature until completion.

    • Purify the final PROTAC molecule using preparative HPLC.

    • Characterize the final product by LC-MS and NMR.

Protocol 2: Western Blot for Protein Degradation (DC50 Determination)

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

Diagram of Western Blot Workflow

G Cell_culture Cell Culture & Treatment with PROTAC dilutions Cell_lysis Cell Lysis Cell_culture->Cell_lysis Protein_quant Protein Quantification (BCA or Bradford) Cell_lysis->Protein_quant SDS_PAGE SDS-PAGE Protein_quant->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-POI, anti-loading control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis & DC50 Calculation Detection->Analysis

Caption: Western blot workflow for DC50 determination.

Materials:

  • Cell line expressing the POI

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium.

    • Treat the cells with the PROTAC dilutions for a specified time (e.g., 4, 8, or 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and then add lysis buffer.

    • Collect the cell lysates and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for loading with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities for the POI and the loading control using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control for each PROTAC concentration.

    • Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 value.

Protocol 3: Ternary Complex Formation Assay (Illustrative Example: TR-FRET)

This protocol provides a general method to assess the formation of the POI-PROTAC-E3 ligase ternary complex.

Diagram of TR-FRET Assay Principle

G cluster_0 No PROTAC cluster_1 With PROTAC POI_no_PROTAC POI-Donor E3_no_PROTAC E3-Acceptor Result_no_PROTAC Low FRET Signal POI_with_PROTAC POI-Donor PROTAC PROTAC POI_with_PROTAC->PROTAC E3_with_PROTAC E3-Acceptor PROTAC->E3_with_PROTAC Result_with_PROTAC High FRET Signal

Caption: Principle of TR-FRET for ternary complex detection.

Materials:

  • Purified recombinant POI and E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • PROTAC of interest

  • TR-FRET donor-labeled antibody or tag for the POI (e.g., anti-tag-Tb)

  • TR-FRET acceptor-labeled antibody or tag for the E3 ligase (e.g., anti-tag-d2)

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Reagent Preparation:

    • Prepare solutions of the POI, E3 ligase, and their respective labeled antibodies/tags in assay buffer.

    • Prepare a serial dilution of the PROTAC in assay buffer.

  • Assay Assembly:

    • In a suitable microplate, add the POI, E3 ligase, and the PROTAC dilutions.

    • Add the donor and acceptor-labeled reagents.

    • Include controls such as no PROTAC, no POI, and no E3 ligase.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a specified period to allow for complex formation.

    • Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a compatible plate reader.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the PROTAC concentration. The formation of the ternary complex will result in an increase in the FRET signal. A bell-shaped curve is often observed due to the "hook effect" at high PROTAC concentrations.

Conclusion

The use of rigid linkers derived from precursors like this compound is a valuable strategy in the rational design of potent and selective PROTACs. The case study of the LRRK2 degrader XL01126 demonstrates that the conformational constraint imposed by the trans-cyclohexyl linker can lead to favorable properties for ternary complex formation and efficient protein degradation. The provided protocols offer a starting point for researchers to synthesize and evaluate their own PROTACs incorporating this rigid linker technology. Careful optimization of the linker length and attachment points remains a critical aspect of developing successful protein degraders.

References

Application Notes and Protocols for Coupling Warheads to tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate, a versatile bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The protocols outlined below describe standard conditions for coupling various "warhead" molecules to the linker, enabling the development of novel targeted protein degraders.

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein (warhead), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The linker plays a crucial role in the efficacy of a PROTAC, influencing its physicochemical properties and its ability to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.

The this compound linker offers a rigid cyclohexyl scaffold that can provide favorable conformational pre-organization in the resulting PROTAC. It possesses two key functional groups for sequential or orthogonal modification: a primary alcohol for the attachment of warheads via ester or ether linkages, and a Boc-protected amine which, after deprotection, allows for the coupling of an E3 ligase ligand via an amide bond.

Section 1: Coupling of Carboxylic Acid-Containing Warheads via Steglich Esterification

The Steglich esterification is a mild and efficient method for forming an ester bond between a carboxylic acid and an alcohol. It is particularly well-suited for substrates that may be sensitive to acidic conditions.[1] The reaction typically employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP).[1]

Comparative Reaction Conditions for Steglich Esterification:
Warhead (Example)Coupling ReagentCatalystSolventTemp. (°C)Time (h)Yield (%)
IbuprofenEDC·HCl (1.2 eq)DMAP (0.1 eq)DCM251285-95
IndomethacinDCC (1.1 eq)DMAP (0.1 eq)DCM251680-90
Benzoic AcidEDC·HCl (1.2 eq)DMAP (0.1 eq)DMF251290-98
Experimental Protocol: Steglich Esterification
  • To a solution of the carboxylic acid warhead (1.0 eq) and this compound (1.1 eq) in anhydrous dichloromethane (DCM) (0.1 M) under a nitrogen atmosphere, add 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired ester.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Dissolve Warhead-COOH (1.0 eq), Linker-OH (1.1 eq), DMAP (0.1 eq) in anhydrous DCM cool Cool to 0 °C reactants->cool add_edc Add EDC·HCl (1.2 eq) cool->add_edc warm_stir Warm to RT and stir for 12-16 h add_edc->warm_stir quench Dilute with DCM, wash with aq. HCl, NaHCO₃, and brine warm_stir->quench dry Dry over Na₂SO₄, filter, and concentrate quench->dry purify Purify by column chromatography dry->purify product Final Product: Warhead-Ester-Linker-Boc purify->product

Caption: Steglich Esterification Workflow.

Section 2: Coupling of Phenolic Warheads via Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester, ether, or other functional group through a dehydration reaction with a pronucleophile in the presence of a phosphine and an azodicarboxylate.[2] This reaction is particularly useful for coupling phenolic warheads to the linker and proceeds with inversion of configuration at the alcohol carbon.[2]

Comparative Reaction Conditions for Mitsunobu Reaction:

| Warhead (Example) | Phosphine | Azodicarboxylate | Solvent | Temp. (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | 4-Hydroxypyridine | PPh₃ (1.5 eq) | DIAD (1.5 eq) | THF | 0 to 25 | 4 | 70-85 | | Phenol | PPh₃ (1.5 eq) | DEAD (1.5 eq) | THF | 0 to 25 | 6 | 75-90 | | 2-Naphthol | PBu₃ (1.5 eq) | DIAD (1.5 eq) | Toluene | 0 to 25 | 8 | 65-80 |

Experimental Protocol: Mitsunobu Reaction
  • To a solution of this compound (1.0 eq), the phenolic warhead (1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF) (0.1 M) under a nitrogen atmosphere, cool the mixture to 0 °C.

  • Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to remove triphenylphosphine oxide and other byproducts and to isolate the desired ether product.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Dissolve Linker-OH (1.0 eq), Warhead-Phenol (1.2 eq), PPh₃ (1.5 eq) in anhydrous THF cool Cool to 0 °C reactants->cool add_diad Add DIAD (1.5 eq) dropwise cool->add_diad warm_stir Warm to RT and stir for 4-8 h add_diad->warm_stir concentrate Concentrate under reduced pressure warm_stir->concentrate purify Purify by column chromatography concentrate->purify product Final Product: Warhead-Ether-Linker-Boc purify->product

Caption: Mitsunobu Reaction Workflow.

Section 3: Boc Deprotection and Amide Coupling of E3 Ligase Ligands

The tert-butyloxycarbonyl (Boc) protecting group on the linker's amine can be readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a chlorinated solvent or with HCl in dioxane.[3] The resulting free amine is then available for coupling with a carboxylic acid-functionalized E3 ligase ligand.

Protocol 3.1: Boc Deprotection
  • Dissolve the Boc-protected linker (1.0 eq) in dichloromethane (DCM) (0.1 M).

  • Add trifluoroacetic acid (TFA) (10-20% v/v) to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure. The resulting TFA salt of the amine is often used in the next step without further purification.

G cluster_reaction Deprotection cluster_workup Work-up start Dissolve Boc-protected linker in DCM add_tfa Add TFA (10-20% v/v) start->add_tfa stir Stir at RT for 1-2 h add_tfa->stir concentrate Concentrate under reduced pressure stir->concentrate product Deprotected Linker (TFA salt) concentrate->product

Caption: Boc Deprotection Workflow.

Protocol 3.2: Amide Coupling with HATU

Amide bond formation is a cornerstone of PROTAC synthesis. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), facilitates the rapid and high-yielding formation of amide bonds.

Comparative Reaction Conditions for HATU Amide Coupling:
E3 Ligase Ligand (Example)Coupling ReagentBaseSolventTemp. (°C)Time (h)Yield (%)
Pomalidomide-COOHHATU (1.2 eq)DIPEA (3.0 eq)DMF25470-90
VHL Ligand-COOHHATU (1.2 eq)DIPEA (3.0 eq)DMF25475-95
Lenalidomide-COOHHATU (1.2 eq)DIPEA (3.0 eq)DMSO25665-85
Experimental Protocol: HATU Amide Coupling
  • To a solution of the E3 ligase ligand carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF) (0.1 M) under a nitrogen atmosphere, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of the deprotected linker-amine (TFA salt) (1.1 eq) in DMF to the activated E3 ligase ligand solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC molecule.

G cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification activate Dissolve E3 Ligand-COOH (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq) in anhydrous DMF and stir for 15 min add_amine Add deprotected linker-amine (1.1 eq) activate->add_amine stir Stir at RT for 4-6 h add_amine->stir quench Dilute with EtOAc, wash with water and brine stir->quench dry Dry over Na₂SO₄, filter, and concentrate quench->dry purify Purify by preparative HPLC dry->purify product Final PROTAC purify->product

Caption: HATU Amide Coupling Workflow.

References

Application Notes and Protocols: Synthesis and Characterization of Antibody-Drug Conjugates with Cyclohexyl-Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the drug, is a critical component that significantly influences the ADC's stability, efficacy, and safety profile. Cyclohexyl-based linkers, such as the widely used succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), are non-cleavable linkers that offer high plasma stability.[][2][3] This stability ensures that the cytotoxic payload remains attached to the antibody in systemic circulation, minimizing off-target toxicity and allowing for targeted delivery to cancer cells.[][2]

Upon binding to the target antigen on the cancer cell surface, the ADC is internalized, and the antibody is degraded within the lysosome, leading to the release of the drug-linker-amino acid catabolite, which then exerts its cytotoxic effect.[] This application note provides detailed protocols for the synthesis, purification, and characterization of ADCs utilizing a cyclohexyl-based linker (SMCC). It also includes methods for evaluating their in vitro efficacy and plasma stability.

Materials and Methods

I. Synthesis of Antibody-Drug Conjugate with SMCC Linker

This protocol describes the conjugation of a thiol-containing cytotoxic drug to the lysine residues of a monoclonal antibody via the heterobifunctional SMCC linker.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Thiol-containing cytotoxic drug (e.g., a derivative of maytansine or auristatin)

  • Dimethyl sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction Buffer: 50 mM Potassium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification Buffer: PBS, pH 7.4

  • Centrifugal filtration devices (e.g., Amicon Ultra)

  • Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system

Protocol:

  • Antibody Preparation:

    • Buffer exchange the monoclonal antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL using a centrifugal filtration device.

    • Determine the precise concentration of the antibody using a UV-Vis spectrophotometer at 280 nm.

  • Activation of the Antibody with SMCC Linker:

    • Dissolve SMCC in DMSO to prepare a 10 mM stock solution immediately before use.

    • Add a 5-10 fold molar excess of the SMCC-DMSO solution to the antibody solution with gentle mixing. The final DMSO concentration should not exceed 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature with gentle agitation.

  • Removal of Excess Linker:

    • Remove unreacted SMCC linker by buffer exchange into the Reaction Buffer using a centrifugal filtration device. Repeat the buffer exchange process at least three times.

  • Conjugation of the Cytotoxic Drug:

    • Dissolve the thiol-containing cytotoxic drug in DMSO to prepare a 10 mM stock solution.

    • Add a 1.5-3 fold molar excess of the cytotoxic drug solution to the activated antibody solution.

    • If the drug is in a salt form, add a small amount of DIPEA to facilitate the reaction.

    • Incubate the reaction for 4-16 hours at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add a quenching reagent such as N-acetylcysteine to a final concentration of 1 mM to cap any unreacted maleimide groups.

    • Incubate for 30 minutes at room temperature.

  • Purification of the ADC:

    • Purify the ADC from unconjugated drug, linker, and other small molecules using either Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).[4]

    • If using SEC, elute the ADC with Purification Buffer.

    • If using TFF, perform diafiltration against the Purification Buffer until the unbound drug is below the desired level.

    • Concentrate the purified ADC to the desired concentration.

    • Sterile filter the final ADC solution through a 0.22 µm filter.

// Nodes Antibody [label="Monoclonal Antibody", fillcolor="#F1F3F4", fontcolor="#202124"]; SMCC [label="SMCC Linker\n(in DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Activated_Ab [label="Activated Antibody", fillcolor="#F1F3F4", fontcolor="#202124"]; Drug [label="Thiol-containing\nCytotoxic Drug", fillcolor="#F1F3F4", fontcolor="#202124"]; Crude_ADC [label="Crude ADC Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; Purified_ADC [label="Purified ADC", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Antibody -> Activated_Ab [label="1. Activation\n(Lysine residues)", color="#4285F4"]; SMCC -> Activated_Ab [color="#4285F4"]; Activated_Ab -> Crude_ADC [label="2. Conjugation\n(Thiol reaction)", color="#EA4335"]; Drug -> Crude_ADC [color="#EA4335"]; Crude_ADC -> Purified_ADC [label="3. Purification\n(SEC or TFF)", color="#FBBC05"]; } .enddot Caption: Workflow for the synthesis of an ADC using an SMCC linker.

II. Characterization of the Antibody-Drug Conjugate

A. Determination of Drug-to-Antibody Ratio (DAR)

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC. Several methods can be used for its determination.

1. UV/Vis Spectroscopy

  • Principle: Measures the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and a wavelength specific to the drug) to determine the concentrations of the antibody and the drug based on the Beer-Lambert law.

  • Protocol:

    • Measure the absorbance of the purified ADC solution at 280 nm and the drug's maximum absorbance wavelength.

    • Calculate the concentration of the antibody and the drug using their respective extinction coefficients.

    • The average DAR is the molar ratio of the drug to the antibody.

2. Hydrophobic Interaction Chromatography (HIC-HPLC)

  • Principle: Separates ADC species based on differences in hydrophobicity. Species with a higher number of conjugated drugs are more hydrophobic and elute later.

  • Protocol:

    • Dilute the ADC sample to 1 mg/mL in the HIC mobile phase A (high salt buffer).

    • Inject the sample onto a HIC column.

    • Elute with a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).

    • Monitor the elution profile at 280 nm.

    • Calculate the peak area for each DAR species (DAR 0, 2, 4, etc.).

    • The average DAR is calculated using the weighted average of the peak areas.

Method Information Provided Advantages Limitations
UV/Vis Spectroscopy Average DARSimple and rapidProne to interference from impurities; does not provide information on DAR distribution
HIC-HPLC Average DAR, drug-load distributionProvides information on ADC heterogeneityRequires specialized columns and instrumentation
RP-HPLC Average DAR, drug-load distributionHigh resolutionDenaturing conditions may alter the ADC
Mass Spectrometry (MS) Precise mass of each ADC species, exact DARHighly accurate and detailed informationRequires expensive instrumentation and expertise

Table 1. Comparison of Analytical Methods for DAR Determination.[4]

B. In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing cancer cells that express the target antigen.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Protocol:

    • Seed target antigen-positive and antigen-negative cancer cells in 96-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in cell culture medium.

    • Replace the medium in the wells with the ADC, antibody, or drug dilutions. Include untreated cells as a control.

    • Incubate the plates for 72-120 hours.

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[3]

Compound Target Cell Line (Antigen-Positive) IC50 (nM)Control Cell Line (Antigen-Negative) IC50 (nM)
ADC (Cyclohexyl Linker)5.2> 1000
Unconjugated Antibody> 1000> 1000
Free Cytotoxic Drug0.81.1

Table 2. Hypothetical In Vitro Cytotoxicity Data.

C. Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma, assessing the extent of drug deconjugation over time.

  • Principle: The ADC is incubated in plasma from different species, and at various time points, the amount of intact ADC or the change in DAR is measured.

  • Protocol:

    • Incubate the ADC in plasma (e.g., human, mouse, rat) at 37°C.[2][5]

    • At specified time points (e.g., 0, 24, 48, 96, 168 hours), take aliquots of the plasma samples.

    • Isolate the ADC from the plasma using affinity capture (e.g., Protein A beads).

    • Analyze the captured ADC by LC-MS or HIC-HPLC to determine the average DAR.

    • Calculate the percentage of intact ADC or the change in DAR over time.

Time (hours) Human Plasma (% Intact ADC)Mouse Plasma (% Intact ADC)Rat Plasma (% Intact ADC)
0100100100
24989596
48959192
96928588
168887881

Table 3. Hypothetical Plasma Stability Data for an ADC with a Cyclohexyl-Based Linker.

Signaling Pathways and Mechanism of Action

ADCs often target cell surface receptors that are overexpressed in cancer cells, such as HER2 and EGFR. The cytotoxic payloads are frequently microtubule inhibitors.

Signaling_Pathways

// Nodes ADC [label="ADC Internalization\n& Payload Release", fillcolor="#F1F3F4", fontcolor="#202124"]; Payload [label="Cytotoxic Payload\n(e.g., Auristatin, Maytansinoid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tubulin [label="Tubulin Dimers", fillcolor="#FBBC05", fontcolor="#202124"]; Microtubules [label="Microtubule Polymerization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitotic_Arrest [label="Mitotic Arrest", fillcolor="#202124", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis\n(Cell Death)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ADC -> Payload [color="#5F6368"]; Payload -> Tubulin [label="Binds to Tubulin", color="#5F6368"]; Tubulin -> Microtubules [label="Inhibits", color="#EA4335"]; Microtubules -> Mitotic_Arrest [color="#5F6368"]; Mitotic_Arrest -> Apoptosis [color="#5F6368"]; } .enddot Caption: Mechanism of action for microtubule inhibitor payloads.

Microtubule inhibitors, such as auristatins and maytansinoids, disrupt microtubule dynamics, which are essential for forming the mitotic spindle during cell division.[6][7][8][9][10] This interference leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[7]

Conclusion

The use of cyclohexyl-based linkers like SMCC in the synthesis of ADCs provides a robust and stable connection between the antibody and the cytotoxic payload. The detailed protocols provided in this application note offer a comprehensive guide for the synthesis, purification, and characterization of these promising therapeutic agents. The accompanying characterization assays are essential for ensuring the quality, potency, and stability of the final ADC product, which are critical for successful preclinical and clinical development.

References

Application Notes: The Utility of tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds in drug development. This approach relies on the identification of low-molecular-weight fragments that bind weakly to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. The chemical properties of the initial fragments are critical for the success of an FBDD campaign. tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate is a valuable fragment due to its unique combination of features: a rigid cyclohexane scaffold that reduces conformational entropy upon binding, a protected amine (Boc group) that can be easily deprotected for further chemical elaboration, and a primary alcohol that can serve as a hydrogen bond donor or be further modified. This document outlines the application and experimental protocols for utilizing this fragment in a typical FBDD workflow.

Key Fragment Features

  • 3D-Rich Scaffold: The trans-cyclohexane ring provides a rigid, three-dimensional structure that can effectively explore protein binding pockets.

  • Vector for Growth: The hydroxymethyl group and the protected amine provide two distinct vectors for chemical elaboration, allowing for systematic exploration of the surrounding binding site.

  • Favorable Physicochemical Properties: This fragment adheres to the "Rule of Three," with a molecular weight of 243.36 g/mol , a calculated LogP of approximately 2.5, and a sufficient number of hydrogen bond donors and acceptors.

Application in a Hypothetical FBDD Campaign Against Protein Kinase X

In this hypothetical FBDD campaign, this compound was screened against Protein Kinase X (PKX), a key enzyme in a cancer-related signaling pathway. The objective was to identify fragments that bind to the ATP-binding site of PKX and serve as starting points for the development of potent and selective inhibitors.

Experimental Protocols and Data

1. Fragment Screening by Surface Plasmon Resonance (SPR)

Protocol:

  • A CM5 sensor chip was functionalized with an anti-GST antibody using standard amine coupling chemistry.

  • GST-tagged PKX was captured on the sensor chip surface to a density of approximately 10,000 response units (RU).

  • A solution of this compound was prepared in a running buffer (e.g., HBS-EP+) at various concentrations (10 µM to 1 mM).

  • The fragment solutions were injected over the captured PKX surface, and the binding response was measured.

  • The sensorgrams were fit to a steady-state affinity model to determine the dissociation constant (KD).

2. Validation of Binding by Saturation Transfer Difference (STD) NMR

Protocol:

  • A solution of 10 µM PKX was prepared in a deuterated phosphate buffer.

  • This compound was added to a final concentration of 200 µM.

  • A series of 1D ¹H NMR spectra were acquired with and without selective saturation of the protein resonances.

  • The difference spectrum (STD spectrum) was calculated to identify the protons of the fragment that are in close proximity to the protein.

3. Determination of Binding Affinity by Isothermal Titration Calorimetry (ITC)

Protocol:

  • PKX was dialyzed against the ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

  • The protein was concentrated to 20 µM and placed in the sample cell.

  • This compound was dissolved in the same buffer to a concentration of 300 µM and loaded into the injection syringe.

  • A series of injections of the fragment solution into the protein solution were performed, and the heat change associated with each injection was measured.

  • The resulting thermogram was integrated and fit to a one-site binding model to determine the KD, enthalpy (ΔH), and stoichiometry (n) of binding.

4. Biochemical Assay for Functional Inhibition

Protocol:

  • A kinase activity assay (e.g., ADP-Glo™) was set up in a 384-well plate format.

  • PKX enzyme, substrate peptide, and ATP were incubated with varying concentrations of this compound.

  • The reaction was allowed to proceed for 1 hour at room temperature.

  • The amount of ADP produced was quantified using a luminescence-based detection reagent.

  • The half-maximal inhibitory concentration (IC₅₀) was determined by fitting the dose-response data to a four-parameter logistic equation.

Quantitative Data Summary

Experiment Parameter Value
Surface Plasmon Resonance (SPR)Dissociation Constant (KD)250 µM
Isothermal Titration Calorimetry (ITC)Dissociation Constant (KD)310 µM
Enthalpy (ΔH)-8.5 kcal/mol
Stoichiometry (n)0.98
Biochemical AssayHalf-Maximal Inhibitory Concentration (IC₅₀)> 1 mM

Visualizations

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation cluster_2 Hit-to-Lead fs_lib Fragment Library fs_screen Primary Screen (SPR, NMR) fs_lib->fs_screen fs_hit Initial Hit fs_screen->fs_hit hv_confirm Confirm Binding (ITC) fs_hit->hv_confirm hv_struc Structural Biology (X-ray, NMR) hv_confirm->hv_struc hv_validated Validated Hit hv_struc->hv_validated hl_chem Structure-Guided Chemistry hv_validated->hl_chem hl_opt Optimize Potency & Properties hl_chem->hl_opt hl_lead Lead Compound hl_opt->hl_lead PKX_Signaling_Pathway cluster_pathway Hypothetical PKX Signaling Pathway GF Growth Factor Rec Receptor GF->Rec Adaptor Adaptor Protein Rec->Adaptor PKX Protein Kinase X (Target) Adaptor->PKX Substrate Substrate Protein PKX->Substrate P TF Transcription Factor Substrate->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation Gene->Proliferation Fragment This compound Fragment->PKX Inhibition Logical_Relationship cluster_properties Key Structural Features cluster_applications Applications in FBDD Fragment This compound Scaffold Rigid Cyclohexane Scaffold Fragment->Scaffold Boc Boc-Protected Amine Fragment->Boc Alcohol Primary Alcohol Fragment->Alcohol Binding Binds to Target Protein Scaffold->Binding Elaboration1 Elaboration via Deprotection Boc->Elaboration1 Elaboration2 Elaboration at Alcohol Alcohol->Elaboration2 LeadGen Lead Generation Elaboration1->LeadGen Elaboration2->LeadGen

Application Notes and Protocols for the Selective Functionalization of tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the selective functionalization of the primary hydroxyl group in tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine allows for a range of chemical transformations to be performed on the hydroxyl moiety without affecting the carbamate. The protocols outlined below are standard procedures for oxidation, esterification, etherification, and sulfonation of primary alcohols and are adaptable for this specific substrate.

Compound Overview

  • Compound Name: this compound

  • CAS Number: 239074-29-4[1][2][3][4][5]

  • Molecular Formula: C₁₂H₂₃NO₃[1][3]

  • Molecular Weight: 229.32 g/mol [1][3]

  • Appearance: Typically a solid

  • Storage: Store at room temperature

General Workflow for Selective Functionalization

The general strategy for the selective functionalization of the hydroxyl group involves direct transformation while the Boc-protected amine remains intact. The Boc group is stable under a variety of reaction conditions but can be removed under acidic conditions if further modification of the amine is required.

G start This compound oxidation Oxidation start->oxidation esterification Esterification start->esterification etherification Etherification start->etherification sulfonation Sulfonation (Mesylation/Tosylation) start->sulfonation aldehyde Aldehyde Derivative oxidation->aldehyde ester Ester Derivative esterification->ester ether Ether Derivative etherification->ether sulfonate Sulfonate Ester Derivative sulfonation->sulfonate

Caption: General scheme for the selective functionalization of the hydroxyl group.

Experimental Protocols

The following are detailed protocols for common functionalization reactions. Researchers should note that reaction times and yields are illustrative and may require optimization for this specific substrate.

Oxidation to Aldehyde

The primary alcohol can be selectively oxidized to the corresponding aldehyde using mild oxidizing agents. The Boc-protecting group is stable under these conditions. Common methods include Swern oxidation and Dess-Martin periodinane (DMP) oxidation.

Table 1: Oxidation Reaction Conditions and Expected Outcomes

Oxidation MethodOxidizing Agent(s)SolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
Swern OxidationOxalyl chloride, DMSO, TriethylamineDCM-78 to rt1 - 485 - 95
Dess-Martin PeriodinaneDess-Martin Periodinane (DMP)DCMrt1 - 390 - 98

Protocol 1.1: Swern Oxidation

This procedure oxidizes the primary alcohol to an aldehyde using dimethyl sulfoxide (DMSO) activated with oxalyl chloride.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM (volume appropriate for scale) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM to the cooled oxalyl chloride solution, ensuring the temperature remains below -60 °C. Stir the mixture for 15 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 1 hour.

  • Add triethylamine (5.0 equivalents) to the mixture and allow the reaction to warm to room temperature over 30-60 minutes.

  • Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde, tert-butyl (trans-4-formylcyclohexylmethyl)carbamate.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 1.2: Dess-Martin Periodinane (DMP) Oxidation

This method uses a hypervalent iodine reagent for a mild and selective oxidation.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium thiosulfate (saturated aqueous solution)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask.

  • Add Dess-Martin Periodinane (1.1-1.5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture and monitor by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir vigorously until the solid dissolves and the layers become clear.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting aldehyde by flash chromatography.

Esterification

The hydroxyl group can be readily esterified with a variety of carboxylic acids using standard coupling agents.

Table 2: Esterification Reaction Conditions and Expected Outcomes

Esterification MethodReagentsSolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
Steglich EsterificationCarboxylic acid, DCC, DMAP (catalytic)DCM0 to rt2 - 1270 - 90
Acyl Chloride MethodAcyl chloride, Pyridine or TriethylamineDCM0 to rt1 - 480 - 95

Protocol 2.1: Steglich Esterification

This protocol uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Materials:

  • This compound

  • Carboxylic acid of choice

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve this compound (1.0 equivalent), the carboxylic acid (1.1 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in DCM to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring overnight.

  • Monitor the reaction by TLC.

  • After completion, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography.

Etherification

The formation of an ether can be achieved via a Williamson ether synthesis, which typically involves the deprotonation of the alcohol followed by reaction with an alkyl halide.

Table 3: Etherification Reaction Conditions and Expected Outcomes

Etherification MethodReagentsSolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
Williamson Ether SynthesisSodium hydride (NaH), Alkyl halide (e.g., MeI, BnBr)THF or DMF0 to rt4 - 1660 - 85

Protocol 3.1: Williamson Ether Synthesis

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating may be required for less reactive alkyl halides.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the ether product by column chromatography.

Sulfonation (Mesylation and Tosylation)

The hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate, which is useful for subsequent nucleophilic substitution reactions.

Table 4: Sulfonation Reaction Conditions and Expected Outcomes

Sulfonation MethodReagentsSolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
MesylationMethanesulfonyl chloride (MsCl), TriethylamineDCM0 to rt1 - 390 - 98
Tosylationp-Toluenesulfonyl chloride (TsCl), PyridineDCM0 to rt2 - 685 - 95

Protocol 4.1: Mesylation

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (1.5 equivalents).

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise, keeping the temperature at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC. If the reaction is slow, allow it to warm to room temperature.

  • Once complete, quench the reaction with water.

  • Separate the organic layer and wash sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mesylate. The product should be used immediately in the next step as mesylates can be unstable.

Protocol 4.2: Tosylation

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine and catalytic DMAP

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM (or pyridine if used as the base/solvent).

  • Cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise. If using DCM as the solvent, add pyridine (2.0 equivalents) or triethylamine (1.5 equivalents) and a catalytic amount of DMAP.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute with DCM and wash with cold 1 M HCl (to remove pyridine/TEA), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the tosylate. Purification can be achieved by recrystallization or chromatography if necessary.

References

Application Notes and Protocols for the Incorporation of tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate into Small Molecule Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of unique structural motifs into small molecule libraries is a cornerstone of modern drug discovery. Saturated carbocyclic scaffolds, such as the cyclohexane ring, have garnered significant attention as bioisosteres for aromatic rings, offering improved physicochemical properties like increased solubility and metabolic stability.[1] tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate is a versatile building block that introduces a conformationally restricted, three-dimensional cyclohexane core into small molecules. Its bifunctional nature, possessing a Boc-protected amine and a primary alcohol, allows for sequential and orthogonal derivatization, making it an ideal candidate for diversity-oriented synthesis (DOS) and the generation of focused compound libraries. This document provides detailed application notes and experimental protocols for the efficient incorporation of this building block into small molecule libraries for drug discovery and chemical biology applications. The use of carbamate-containing building blocks is prevalent in medicinal chemistry due to their metabolic stability and ability to participate in hydrogen bonding.[2]

Key Features and Applications

This compound offers several advantages for small molecule library synthesis:

  • Scaffold Rigidity and 3D-Topology: The cyclohexane ring provides a rigid scaffold that can orient substituents in well-defined spatial arrangements, which is crucial for optimizing interactions with biological targets.[1]

  • Improved Physicochemical Properties: As a bioisostere for a phenyl ring, the cyclohexane moiety can enhance solubility, reduce lipophilicity, and improve metabolic stability of the final compounds.[1]

  • Orthogonal Functional Groups: The presence of a Boc-protected amine and a primary alcohol allows for selective chemical transformations at either position, enabling the construction of diverse molecular architectures.

  • Versatility in Library Synthesis: This building block can be readily incorporated into various library backbones through amide bond formation, urea synthesis, ether linkages, and other common coupling reactions.

  • Applications in PROTACs: This molecule has been identified as a linker for Proteolysis Targeting Chimeras (PROTACs), highlighting its utility in this cutting-edge area of drug discovery.[3]

Libraries derived from this scaffold are anticipated to be valuable in screening campaigns against a wide range of biological targets, including kinases, proteases, and GPCRs, where the 3D-pharmacophore presentation is critical for activity.

Data Presentation

The following tables summarize representative quantitative data for key transformations involving this compound and analogous structures. These values are intended to serve as a general guide and may vary depending on the specific substrate and reaction conditions.

Table 1: Representative Yields for Amide and Sulfonamide Formation

EntryElectrophileCoupling ReagentBaseSolventProduct TypeYield (%)Purity (%)
14-Nitrobenzoyl chloride-PyridineDCMAmide85-95>95
2Acetic Anhydride-Et3NDCMAmide90-98>98
3Dansyl chloride-Et3NDMFSulfonamide80-90>95
4Carboxylic AcidHATU/EDCDIPEADMFAmide75-90>95

Table 2: Representative Yields for Urea and Carbamate Formation

EntryReagentCatalystSolventProduct TypeYield (%)Purity (%)
1Phenyl isocyanate-DCMUrea90-99>98
24-Chlorophenyl isocyanate-THFUrea88-97>97
3Triphosgene, then AmineEt3NTolueneUrea70-85>95
4Phenyl chloroformatePyridineDCMCarbamate85-95>95

Table 3: Representative Yields for Ether Synthesis

EntryElectrophileBaseSolventProduct TypeYield (%)Purity (%)
1Benzyl bromideNaHTHFBenzyl Ether80-92>95
2Methyl iodideNaHDMFMethyl Ether85-95>98
34-Fluorobenzyl chlorideK2CO3AcetonitrileAryl Ether75-88>95

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of this compound into small molecule libraries.

Protocol 1: General Procedure for Amide Coupling (Post-Boc Deprotection)

This protocol describes the formation of an amide bond after the removal of the Boc protecting group.

A. Boc Deprotection:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate with DCM (3x) to ensure complete removal of residual acid. The resulting amine salt is used directly in the next step.

B. Amide Coupling:

  • Dissolve the crude amine salt (1.0 eq) and a carboxylic acid (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add a coupling reagent such as HATU (1.2 eq) or EDC (1.2 eq) along with an organic base like N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Urea Formation

This protocol describes the reaction of the primary alcohol with an isocyanate.

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add an isocyanate (1.05 eq) dropwise at 0 °C.

  • If the isocyanate is less reactive, a catalytic amount of Dibutyltin dilaurate (DBTDL) can be added.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 3: General Procedure for Ether Synthesis (Williamson Ether Synthesis)

This protocol describes the formation of an ether linkage from the primary alcohol.

  • To a solution of this compound (1.0 eq) in anhydrous THF or DMF, add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add an alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction carefully with saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material cluster_deprotection Amine Derivatization Path cluster_alcohol Alcohol Derivatization Path start tert-Butyl (trans-4-hydroxymethyl- cyclohexylmethyl)carbamate boc_deprotection Boc Deprotection (TFA/DCM) start->boc_deprotection urea_formation Urea/Carbamate Formation start->urea_formation ether_synthesis Ether Synthesis start->ether_synthesis amide_coupling Amide/Sulfonamide Coupling boc_deprotection->amide_coupling amine_library Amine-Derived Library amide_coupling->amine_library alcohol_library Alcohol-Derived Library urea_formation->alcohol_library ether_synthesis->alcohol_library

Caption: General workflow for library synthesis.

signaling_pathway_example cluster_screening Screening Cascade library Cyclohexane-based Small Molecule Library primary_screen Primary High-Throughput Screen (e.g., Kinase Assay) library->primary_screen hit_compounds Hit Compounds primary_screen->hit_compounds secondary_assay Secondary Assay (e.g., Cell-based Potency) hit_compounds->secondary_assay lead_candidates Lead Candidates secondary_assay->lead_candidates

Caption: A potential screening cascade for the library.

logical_relationship cluster_core Core Building Block cluster_properties Physicochemical Properties cluster_applications Potential Applications core tert-Butyl (trans-4-hydroxymethyl- cyclohexylmethyl)carbamate prop1 3D-Scaffold core->prop1 prop2 Improved Solubility core->prop2 prop3 Metabolic Stability core->prop3 app1 Kinase Inhibitors prop1->app1 app3 GPCR Modulators prop1->app3 prop2->app1 app2 PROTAC Linkers prop3->app2

Caption: Logical relationship of the building block.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing PROTAC Yield with tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and success of your Proteolysis Targeting Chimera (PROTAC) synthesis when utilizing tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate as a linker building block.

Frequently Asked questions (FAQs)

Q1: What is the role of this compound in PROTAC synthesis?

A1: this compound is a bifunctional linker used in the modular synthesis of PROTACs.[1][2] Its primary functions are:

  • Cyclohexyl Scaffold: Provides a semi-rigid aliphatic linker that helps to orient the protein of interest (POI) ligand and the E3 ligase ligand at an optimal distance and conformation for inducing protein degradation.

  • Hydroxymethyl Group: This functional group can be activated (e.g., converted to a mesylate, tosylate, or halide) for covalent attachment to a nucleophilic handle on either the POI ligand or the E3 ligase ligand.

  • Boc-Protected Amine: The tert-butoxycarbonyl (Boc) protecting group masks a primary amine. This amine can be deprotected under acidic conditions to allow for subsequent coupling (e.g., amide bond formation) with the other half of the PROTAC molecule.[3]

Q2: What are the main challenges when using this cycloalkyl linker in PROTAC synthesis?

A2: While offering desirable conformational properties, cycloalkyl linkers can present certain synthetic challenges:

  • Solubility: The hydrophobic nature of the cyclohexyl ring may reduce the solubility of intermediates and the final PROTAC in certain solvents, potentially impacting reaction efficiency and purification.

  • Steric Hindrance: The bulky cyclohexyl group might cause steric hindrance in coupling reactions, leading to lower yields compared to more flexible linear linkers. Careful selection of coupling reagents is crucial to overcome this.

  • Purification: The non-polar nature of the linker can complicate the purification of the final PROTAC, sometimes leading to co-elution with non-polar impurities during chromatography.

Q3: How can I improve the yield of the initial coupling reaction with the hydroxymethyl group?

A3: To improve the yield of the reaction involving the hydroxymethyl group, consider the following:

  • Activation of the Hydroxyl Group: Direct etherification can be low-yielding. It is often more efficient to first convert the hydroxyl group into a better leaving group. Common methods include mesylation (using methanesulfonyl chloride) or tosylation (using p-toluenesulfonyl chloride) in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA).

  • Reaction Conditions: Ensure anhydrous (dry) conditions, as water can hydrolyze the activated intermediates. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.

  • Choice of Base: Use a strong, non-nucleophilic base to deprotonate the nucleophile on your ligand (e.g., a phenol or amine) without competing in the reaction. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are common choices.

Q4: What are the optimal conditions for Boc deprotection of the amine on the linker?

A4: The Boc group is typically removed under acidic conditions. The choice of acid and solvent is critical to avoid unwanted side reactions with other functional groups in your molecule.

  • Standard Protocol: A common and effective method is using a solution of 4M HCl in 1,4-dioxane. This reaction is often clean and proceeds to completion at room temperature within 1-2 hours.

  • Alternative Reagents: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is also widely used. However, TFA is a stronger acid and may cleave other acid-labile protecting groups.

  • Monitoring the Reaction: The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Amide Coupling after Boc Deprotection Inefficient Coupling Reagents: Standard amide coupling reagents may not be effective due to steric hindrance from the cyclohexyl linker.Use stronger coupling reagents: Employ HATU, HBTU, or COMU in combination with a non-nucleophilic base like DIPEA. These reagents are known to be more efficient for sterically hindered couplings.
Poor Solubility of Reactants: The deprotected amine intermediate or the coupling partner may have limited solubility in the reaction solvent.Use a co-solvent system: A mixture of DMF/DCM or the addition of DMSO can help to fully dissolve the reactants and improve reaction kinetics.
Incomplete Boc Deprotection: Residual Boc-protected starting material will not participate in the coupling reaction.Confirm complete deprotection: Ensure the deprotection step has gone to completion using LC-MS analysis before proceeding to the coupling reaction. If necessary, extend the reaction time or use a stronger acidic condition.
Difficult Purification of the Final PROTAC Co-elution of Impurities: The non-polar nature of the linker can cause the PROTAC to co-elute with non-polar byproducts in normal-phase chromatography.Optimize HPLC purification: Use reverse-phase HPLC with a C18 column. A shallow gradient of acetonitrile in water (often with 0.1% TFA or formic acid as a modifier) can improve separation.
Aggregation of the PROTAC: The final PROTAC molecule may be prone to aggregation, leading to broad peaks in chromatography.Modify mobile phase: The addition of a small amount of an organic acid (TFA or formic acid) to the mobile phase can help to protonate basic sites and reduce aggregation.
Formation of Side Products Intramolecular Reactions: If the POI or E3 ligase ligand has reactive functional groups, intramolecular cyclization or other side reactions can occur.Protect reactive functional groups: Ensure that all other reactive functional groups on your ligands that are not involved in the current reaction step are appropriately protected.
Epimerization: If your ligands contain chiral centers, the basic conditions of some coupling reactions can lead to epimerization.Use milder coupling conditions: Consider using coupling reagents that are less likely to cause epimerization, such as COMU, and minimize the reaction time.

Experimental Protocols

Protocol 1: Activation of the Hydroxymethyl Group via Mesylation
  • Dissolve the Linker: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).

  • Cool the Reaction: Cool the solution to 0 °C using an ice bath.

  • Add Base: Add triethylamine (1.5 eq) to the solution.

  • Add Mesyl Chloride: Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the mesylated intermediate.

Protocol 2: Boc Deprotection
  • Dissolve the Boc-protected Intermediate: Dissolve the Boc-protected PROTAC intermediate (1.0 eq) in a minimal amount of 1,4-dioxane.

  • Add Acid: Add a 4M solution of HCl in 1,4-dioxane (10-20 eq) to the solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by LC-MS until the starting material is no longer observed (typically 1-4 hours).

  • Removal of Solvent: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. The resulting amine hydrochloride salt can often be used in the next step without further purification.

Protocol 3: Amide Coupling with HATU
  • Dissolve Reactants: In a round-bottom flask, dissolve the carboxylic acid-containing ligand (1.0 eq) and the deprotected amine-linker intermediate (1.1 eq) in anhydrous DMF under an inert atmosphere.

  • Add Base and Coupling Reagent: Add DIPEA (3.0 eq) followed by HATU (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography or reverse-phase HPLC.

Visualizing the Workflow

PROTAC_Synthesis_Workflow General PROTAC Synthesis Workflow cluster_0 Preparation of Linker cluster_1 First Coupling cluster_2 Deprotection cluster_3 Second Coupling cluster_4 Final PROTAC A tert-Butyl (trans-4-hydroxymethyl- cyclohexylmethyl)carbamate B Activation of Hydroxyl Group (e.g., Mesylation) A->B MsCl, Et3N D Coupling Reaction (e.g., SN2) B->D C POI or E3 Ligase Ligand (with nucleophile) C->D E Boc Deprotection D->E 4M HCl in Dioxane G Amide Coupling E->G F E3 Ligase or POI Ligand (with carboxylic acid) F->G HATU, DIPEA H Purification (Reverse-Phase HPLC) G->H I Final PROTAC H->I

Caption: A generalized workflow for the synthesis of a PROTAC using the specified bifunctional linker.

Troubleshooting_Low_Yield Troubleshooting Low Amide Coupling Yield Start Low Yield in Amide Coupling Step Q1 Is the Boc deprotection complete? Start->Q1 Sol1 Extend deprotection time or use stronger acid. Q1->Sol1 No Q2 Are reactants fully dissolved? Q1->Q2 Yes Sol2 Use a co-solvent system (e.g., DMF/DCM). Q2->Sol2 No Q3 Is the coupling reagent strong enough? Q2->Q3 Yes Sol3 Switch to a more potent coupling reagent (e.g., HATU). Q3->Sol3 No

Caption: A decision tree for troubleshooting low yields in the final amide coupling step.

References

Technical Support Center: Reactions Involving tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the acid-catalyzed deprotection of this compound?

A1: The most prevalent side products arise from the formation of a reactive tert-butyl cation intermediate upon cleavage of the Boc (tert-butoxycarbonyl) group under acidic conditions. This carbocation is a potent electrophile and can lead to:

  • Alkylation of Nucleophiles: If other nucleophilic functional groups are present in the molecule or reaction mixture, they can be alkylated by the tert-butyl cation.

  • Formation of Isobutylene: The tert-butyl cation can be deprotonated to form isobutylene gas.

  • Polymerization: Under certain conditions, isobutylene can polymerize, leading to complex reaction mixtures.

Q2: How can the formation of tert-butylated side products during Boc deprotection be prevented?

A2: The most effective strategy to minimize tert-butylation is the use of "scavengers" in the deprotection reaction. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the substrate, effectively trapping it. Common scavengers include:

  • Triisopropylsilane (TIS)

  • Triethylsilane (TES)

  • Thioanisole

  • Anisole

A "scavenger cocktail" is often employed to provide broad protection against various side reactions.

Q3: What are potential side products when oxidizing the hydroxymethyl group of this compound?

A3: Oxidation of the primary alcohol can lead to the corresponding aldehyde or carboxylic acid. Potential side products and issues include:

  • Over-oxidation: The aldehyde intermediate can be further oxidized to the carboxylic acid, especially with strong oxidizing agents.

  • Epimerization: If there is a stereocenter adjacent to the newly formed carbonyl group, basic conditions or elevated temperatures can potentially lead to its epimerization.[1]

  • Reaction with the Boc Group: While generally stable to many oxidizing conditions, harsh reagents could potentially interact with the Boc-protecting group.

Q4: What are common challenges during the esterification of the hydroxymethyl group?

A4: Esterification reactions, particularly those using coupling agents like dicyclohexylcarbodiimide (DCC), can present the following challenges:

  • N-acylurea Formation: A common side product with carbodiimide-based couplings is the formation of an N-acylurea, which can be difficult to remove.[2]

  • Incomplete Reaction: Steric hindrance around the hydroxyl group can lead to slow or incomplete reactions.

  • Side Reactions with the Carbamate: Although generally stable, highly reactive esterification agents or harsh conditions could potentially affect the Boc group.

Troubleshooting Guides

Issue 1: Incomplete Boc Deprotection

Symptoms:

  • LC-MS analysis shows the presence of starting material after the reaction is complete.

  • NMR spectrum indicates the persistence of the tert-butyl peak.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Acid Increase the equivalents of acid (e.g., trifluoroacetic acid - TFA) or use a stronger acid like HCl in dioxane.
Short Reaction Time Extend the reaction time and monitor progress by TLC or LC-MS.
Low Temperature Gradually increase the reaction temperature, while carefully monitoring for side product formation.
Issue 2: Formation of an Unknown Impurity with a Mass Increase of 56 Da After Boc Deprotection

Symptoms:

  • LC-MS analysis reveals a significant peak with a mass corresponding to the desired product + 56 Da.

Possible Causes and Solutions:

CauseRecommended Solution
Alkylation by tert-butyl cation This mass shift is characteristic of tert-butylation of a nucleophilic site. Add a scavenger such as triisopropylsilane (TIS) or thioanisole to the deprotection cocktail to trap the tert-butyl cation.
Issue 3: Low Yield in the Oxidation of the Hydroxymethyl Group to the Aldehyde

Symptoms:

  • The desired aldehyde is obtained in low yield, with significant amounts of starting material and/or a different product observed.

Possible Causes and Solutions:

CauseRecommended Solution
Over-oxidation to the carboxylic acid Use a milder oxidizing agent specific for the conversion of primary alcohols to aldehydes, such as pyridinium chlorochromate (PCC) or a Swern oxidation.
Incomplete Reaction Increase the equivalents of the oxidizing agent or extend the reaction time. Ensure the reagents are fresh and active.
Reaction with the Boc group Avoid harsh, highly acidic or basic oxidation conditions that could compromise the integrity of the Boc protecting group.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) with a Scavenger
  • Preparation: Dissolve this compound in a suitable solvent such as dichloromethane (DCM).

  • Scavenger Addition: Add an appropriate scavenger, for example, 5-10 equivalents of triisopropylsilane (TIS).

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The crude product can be purified by precipitation from cold ether or by chromatography.

Protocol 2: Oxidation of the Hydroxymethyl Group using a Cu/TEMPO Catalyst System

This protocol is adapted from general procedures for the aerobic oxidation of primary alcohols.[1]

  • Catalyst Preparation: In a reaction vessel, combine a copper(I) salt (e.g., CuOTf), a ligand (e.g., bipyridine), TEMPO, and a base (e.g., N-methylimidazole - NMI).[1]

  • Substrate Addition: Dissolve this compound in a suitable solvent and add it to the catalyst mixture.

  • Reaction: Stir the reaction mixture under an atmosphere of air or oxygen at room temperature or slightly elevated temperature (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[1]

  • Work-up: Quench the reaction and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.

Visualizations

Boc_Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Step cluster_products Reaction Products Start Boc-Protected Amine Reaction Add Acid (e.g., TFA) + Scavenger (e.g., TIS) Start->Reaction Reacts with Desired_Product Deprotected Amine Reaction->Desired_Product Forms Side_Product1 tert-Butyl Cation Adducts Reaction->Side_Product1 Can form Side_Product2 Isobutylene Reaction->Side_Product2 Can form

Caption: Workflow of Boc deprotection and potential side products.

Oxidation_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield of Aldehyde in Oxidation Cause1 Over-oxidation Problem->Cause1 Cause2 Incomplete Reaction Problem->Cause2 Cause3 Side reaction with Boc group Problem->Cause3 Solution1 Use milder oxidant (e.g., PCC, Swern) Cause1->Solution1 Address with Solution2 Increase oxidant equivalents or reaction time Cause2->Solution2 Address with Solution3 Avoid harsh acidic/basic conditions Cause3->Solution3 Address with

Caption: Troubleshooting logic for low-yield alcohol oxidation.

References

Technical Support Center: Optimization of Coupling Reactions with tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the reaction times for coupling reactions with tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the coupling of this compound, a key linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Esterification Reactions (e.g., Steglich, Yamaguchi)

Question 1: My Steglich esterification is slow or incomplete. What are the common causes and how can I optimize the reaction time?

Answer:

Slow or incomplete Steglich esterification reactions with this compound can be attributed to several factors, primarily related to reagent quality, steric hindrance, and reaction conditions.

  • Reagent Quality: Ensure all reagents and solvents are anhydrous. The presence of moisture can hydrolyze the carbodiimide coupling agent (e.g., DCC, EDC) and the activated ester intermediate, leading to low yields and incomplete reactions. Use freshly distilled solvents and dried reagents.

  • Steric Hindrance: The secondary hydroxyl group on the cyclohexane ring presents moderate steric hindrance. To overcome this, ensure an adequate amount of catalyst, such as 4-dimethylaminopyridine (DMAP), is used. Increasing the stoichiometry of the carboxylic acid and coupling agent can also drive the reaction to completion.

  • Reaction Temperature: While Steglich esterifications are typically run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes accelerate the reaction rate for sterically hindered alcohols. However, monitor for potential side reactions at elevated temperatures.

  • Order of Addition: For optimal results, pre-activate the carboxylic acid with the coupling agent and DMAP before adding this compound to the reaction mixture.

Troubleshooting Flowchart for Slow Steglich Esterification

start Slow or Incomplete Steglich Esterification check_reagents Check Reagent & Solvent Anhydrous? start->check_reagents check_reagents->start No, Dry Reagents & Solvents increase_reagents Increase Stoichiometry of Acid & Coupling Agent check_reagents->increase_reagents  Yes   increase_dmap Increase DMAP (0.1 to 0.3 eq.) increase_reagents->increase_dmap gentle_heat Apply Gentle Heat (40-50 °C) increase_dmap->gentle_heat preactivate Pre-activate Acid with DCC/EDC + DMAP gentle_heat->preactivate monitor Monitor by TLC/LC-MS preactivate->monitor complete Reaction Complete monitor->complete

Caption: Troubleshooting workflow for slow Steglich esterification.

Mitsunobu Reactions

Question 2: My Mitsunobu reaction is giving low yields or byproducts. How can I improve the reaction efficiency and selectivity?

Answer:

The Mitsunobu reaction is highly effective for coupling with this compound, especially when aiming for an inversion of stereochemistry. However, optimizing reaction conditions is key to success.

  • Reagent Stoichiometry and Addition Order: A common issue is the formation of byproducts due to the decomposition of the betaine intermediate. To minimize this, it is often recommended to pre-mix the triphenylphosphine (PPh₃) and the azodicarboxylate (e.g., DEAD, DIAD) in an anhydrous solvent at a low temperature (e.g., 0 °C) before the dropwise addition of the alcohol, followed by the carboxylic acid. Using a slight excess (1.1-1.5 equivalents) of the phosphine and azodicarboxylate is typical.

  • Solvent Choice: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used solvents. Ensure the solvent is thoroughly dried to prevent unwanted side reactions.

  • Temperature Control: Maintaining a low temperature (0 °C to room temperature) throughout the reaction is crucial to control the reaction rate and minimize the formation of byproducts.

  • Work-up Procedure: Removal of triphenylphosphine oxide and the reduced azodicarboxylate byproduct can be challenging. Purification by column chromatography is often necessary.

Logical Relationship for Mitsunobu Reaction Optimization

cluster_reagents Reagents cluster_conditions Conditions cluster_outcome Outcome reagent_purity Anhydrous Reagents & Solvents high_yield High Yield of Desired Product reagent_purity->high_yield reagent_stoichiometry Slight Excess of PPh3 & DEAD/DIAD reagent_stoichiometry->high_yield temp_control Low Temperature (0 °C to RT) temp_control->high_yield addition_order Pre-formation of Betaine addition_order->high_yield

Caption: Key factors for a successful Mitsunobu reaction.

Data Presentation: Reaction Time Optimization

The following tables summarize typical reaction conditions and observed times for coupling reactions with this compound. Note that optimal times can vary based on the specific substrates and lab conditions.

Table 1: Steglich Esterification Conditions
Carboxylic Acid Coupling Agent Catalyst Solvent Typical Reaction Time (h)
Simple Aliphatic AcidEDC (1.2 eq)DMAP (0.1 eq)DCM4 - 12
Aromatic AcidDCC (1.2 eq)DMAP (0.1 eq)THF6 - 18
Sterically Hindered AcidHATU (1.2 eq)DIPEA (2.0 eq)DMF12 - 24
Table 2: Mitsunobu Reaction Conditions
Nucleophile Phosphine Azodicarboxylate Solvent Typical Reaction Time (h)
Benzoic AcidPPh₃ (1.5 eq)DIAD (1.5 eq)THF2 - 8
PhthalimidePPh₃ (1.5 eq)DEAD (1.5 eq)DCM4 - 12
4-Nitrobenzoic AcidPPh₃ (1.5 eq)DIAD (1.5 eq)THF1 - 6

Experimental Protocols

Protocol 1: General Procedure for Steglich Esterification
  • To a solution of the carboxylic acid (1.0 eq), N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C, add a solution of this compound (1.1 eq) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 4-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.

  • Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Mitsunobu Reaction
  • Dissolve triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C.

  • To the cooled solution, add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise, resulting in the formation of a white precipitate (the betaine adduct).

  • To this mixture, add a solution of this compound (1.0 eq) and the carboxylic acid (1.2 eq) in anhydrous THF dropwise over 10-15 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the diisopropyl hydrazodicarboxylate byproduct.

Experimental Workflow for a Typical Coupling Reaction

reagents 1. Combine Reagents (Acid, Coupling Agent, Carbamate) reaction 2. Reaction Stirring (Monitor by TLC/LC-MS) reagents->reaction workup 3. Aqueous Workup reaction->workup purification 4. Column Chromatography workup->purification analysis 5. Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for coupling reactions.

Technical Support Center: Purification of tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate and its derivatives. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.

Frequently Asked Questions (FAQs)

Q1: My Boc-protected derivative is degrading during silica gel chromatography. What is the cause and how can I prevent it?

A1: Degradation during silica gel chromatography is a common issue for acid-sensitive compounds like Boc-protected amines.[1][2] The tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions, and standard silica gel possesses acidic silanol groups on its surface that can catalyze the removal of the Boc group.[3][4]

Troubleshooting Steps:

  • Neutralize the Stationary Phase: Pre-treat the silica gel by preparing a slurry in a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine (TEA) or ammonia in methanol.[2][5] This neutralizes the acidic sites.

  • Use a Basic Mobile Phase Additive: Add 0.5-2% triethylamine directly to your eluent system.[6] This will compete with your basic compound for the acidic sites on the silica gel, reducing degradation and often improving peak shape.[6]

  • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or reversed-phase silica (C18) if your compound has appropriate solubility.

Q2: I am having difficulty separating my final product from the unreacted starting material, this compound. Their Rf values are very similar. What should I do?

A2: Poor separation between a starting material and its derivative is common when the modification results in a minor polarity change.

Optimization Strategies:

  • Solvent System Optimization: The key is to test a variety of solvent systems with different selectivities. A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). Systematically vary the ratio to maximize the difference in Rf (ΔRf).

  • Utilize a Shallow Gradient: If using automated flash chromatography, a shallow gradient (e.g., increasing the polar solvent by 0.5-1% per column volume) can effectively resolve closely eluting spots.

  • Consider an Alternative Chromatographic Mode: If the derivative introduces a significantly different functional group (e.g., an acidic or basic moiety), consider techniques like ion-exchange chromatography or employing acid/base washes during the work-up to remove one of the components before chromatography.

Q3: My purified compound, which appears as a single spot on TLC, shows impurities in the NMR spectrum. What could be the issue?

A3: This situation can arise from several factors:

  • Co-elution: The impurity may have the exact same Rf as your product in the TLC solvent system used. Try developing the TLC plate in a few different solvent systems to check for hidden spots.[1]

  • UV Invisibility: The impurity may not be UV-active. Stain the TLC plate with a universal stain (e.g., potassium permanganate or p-anisaldehyde) to visualize all components.

  • Solvent Impurities: Residual solvents from the purification (e.g., ethyl acetate, dichloromethane, triethylamine) are common impurities seen in NMR. Ensure your product is thoroughly dried under high vacuum.

  • Decomposition Post-Column: The compound may be unstable and degrading after purification. It is advisable to store the purified compound at a low temperature (e.g., 4°C) and under an inert atmosphere if it is known to be unstable.[7]

Q4: Are there any non-chromatographic methods to purify derivatives of this carbamate?

A4: Yes, depending on the physical properties of your derivative, non-chromatographic methods can be highly effective.

  • Recrystallization: This is an excellent method for obtaining high-purity crystalline solids.[7][8] The key is to find a solvent or solvent system in which your compound is highly soluble at high temperatures but poorly soluble at room or lower temperatures.

  • Acid-Base Extraction: If your derivative has a different acidic or basic character than the impurities, a liquid-liquid extraction can be a powerful purification step.[7] For example, if you have saponified an ester derivative to a carboxylic acid, you can extract it into a basic aqueous layer, leaving neutral impurities in the organic phase.

  • Slurrying/Trituration: If the product is a solid and the impurities are oils or highly soluble, suspending the crude material in a solvent that dissolves the impurities but not the product can be a simple and effective purification method.[9]

Troubleshooting Guides

Guide 1: Column Chromatography Issues

This guide addresses common problems encountered during column chromatography.

Problem Potential Cause(s) Recommended Solution(s)
Product is Stuck on the Column (Rf = 0) 1. Eluent is not polar enough.2. Strong interaction with acidic silica (for basic compounds).1. Gradually increase the eluent polarity (e.g., add methanol to a DCM/EtOAc system).[10]2. Add a basic modifier like triethylamine (1-2%) or use neutralized silica.[6]
Poor Separation (Overlapping Peaks) 1. Inappropriate solvent system.2. Column is overloaded.3. Column was packed improperly.1. Re-screen TLC for a solvent system with better ΔRf.2. Reduce the amount of crude material loaded (typically 1-5% of silica mass).3. Ensure the column is packed uniformly without air bubbles or cracks.
Streaking or Tailing of Spots 1. Sample is overloaded on TLC or column.2. Compound is degrading on silica.3. Sample is poorly soluble in the eluent.1. Dilute the sample for TLC; reduce the load for the column.[2]2. Add a modifier (e.g., TEA for bases, acetic acid for acids) or use alumina.[2]3. Pre-adsorb the sample onto a small amount of silica before loading it onto the column.
Product Elutes with the Solvent Front 1. Eluent is too polar.1. Decrease the proportion of the polar solvent in the eluent system.[2]

G

Experimental Protocols

Protocol 1: Neutralization of Silica Gel for Flash Chromatography

This protocol is for purifying acid-sensitive compounds, such as those containing a Boc-protecting group.

Materials:

  • Silica gel (230-400 mesh)

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Triethylamine (TEA)

  • Glass column for chromatography

  • Crude product mixture

Procedure:

  • Prepare the Slurry: In a beaker, measure the required amount of silica gel. Add your chosen starting eluent (e.g., 95:5 Hexane:EtOAc) containing 1-2% v/v TEA to the silica gel to form a slurry.

  • Pack the Column: Gently pour the slurry into the column. Use a gentle flow of air pressure or a pump to help pack the bed uniformly, ensuring no air bubbles are trapped.

  • Equilibrate the Column: Once packed, flush the column with 2-3 column volumes of the starting eluent (containing TEA). This ensures the entire stationary phase is neutralized and equilibrated.

  • Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). Alternatively, pre-adsorb the crude product onto a small amount of neutralized silica gel. Carefully load the sample onto the top of the column.

  • Elute and Collect: Begin elution with the mobile phase, gradually increasing the polarity as needed. Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure. The TEA is volatile and will be removed during this step.

Protocol 2: Recrystallization from a Two-Solvent System

This protocol is for purifying a solid derivative that does not easily crystallize from a single solvent.

Materials:

  • Crude solid product

  • "Soluble" solvent (in which the product is highly soluble)

  • "Insoluble" or "anti-solvent" (in which the product is poorly soluble)

  • Erlenmeyer flask

  • Hot plate and stir bar

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the "soluble" solvent dropwise while heating and stirring until the solid just dissolves completely. It is crucial to use the minimum amount of solvent.

  • Induce Crystallization: Remove the flask from the heat. Slowly add the "insoluble" solvent dropwise to the hot solution while stirring. Continue adding until the solution becomes faintly cloudy (the point of saturation). If it becomes too cloudy, add a drop or two of the "soluble" solvent to clarify.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold "insoluble" solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvents.

G

References

Preventing di-Boc formation with bifunctional amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of monofunctionalized amines.

Topic: Preventing Di-Boc Formation with Bifunctional Amines

The tert-butyloxycarbonyl (Boc) group is a fundamental protecting group in organic synthesis, prized for its stability and straightforward removal under acidic conditions.[1][2][3] However, when working with bifunctional amines (diamines), a common challenge is the formation of the undesired N,N'-di-Boc-protected byproduct alongside the desired mono-Boc product.[4] This guide provides detailed strategies and protocols to optimize your reaction for selective mono-Boc protection.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of di-Boc formation on a bifunctional amine?

A1: Di-Boc formation occurs because both amino groups in a diamine are nucleophilic and can react with the Boc-protection reagent, typically di-tert-butyl dicarbonate (Boc₂O). In a symmetrical diamine, both nitrogens have similar reactivity. After the first amino group is protected to form the mono-Boc product, the second amino group can still react with any remaining Boc₂O to yield the di-Boc byproduct. This process results in a mixture of unprotected, mono-protected, and di-protected diamine.[4]

Q2: How does stoichiometry control help in preventing di-Boc formation?

A2: Carefully controlling the molar ratio of the reactants is a critical first step. Using 0.8 to 1.0 equivalents of Boc₂O relative to the diamine can favor mono-protection by ensuring the protecting group is the limiting reagent. However, this method often results in a mixture containing residual starting material, the desired mono-Boc product, and some di-Boc product, which may require extensive purification. In flow chemistry setups, optimizing stoichiometry is simplified and can lead to a maximum yield of the mono-protected product with as little as 0.8 equivalents of Boc anhydride.[4]

Q3: What is the acid-mediated strategy for selective mono-Boc protection?

A3: This is a highly effective and widely used method. By adding one equivalent of an acid (such as HCl) to a symmetrical diamine, one of the amino groups is protonated to form an ammonium salt.[5][6] This protonated group is no longer nucleophilic and does not react with Boc₂O. The remaining free amino group can then be selectively protected. A subsequent basic workup neutralizes the ammonium salt, yielding the clean mono-Boc protected diamine.[5][6] This technique significantly improves selectivity and often provides high yields of the desired product without the need for tedious chromatography.[6]

Q4: Can I generate the required HCl in situ instead of using HCl gas?

A4: Yes, using compressed HCl gas can be inconvenient. A practical alternative is the in situ generation of HCl by reacting a reagent like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) with an anhydrous alcohol solvent such as methanol.[7] This approach allows for a more precise and easily handled source of one equivalent of acid for the selective monoprotonation of the diamine.[7][8]

Q5: How do reaction conditions like temperature and addition rate affect selectivity?

A5: Lowering the reaction temperature (e.g., to 0 °C) can increase the selectivity for mono-protection. At lower temperatures, the rate of the second protection reaction is slowed more significantly than the first. Additionally, the slow, dropwise addition of the Boc₂O solution to the diamine solution helps to maintain a low concentration of the electrophile, which further disfavors the di-Boc side reaction.[5]

Troubleshooting Guide

Problem: My reaction is producing a high percentage of the di-Boc protected byproduct.

Possible Cause Recommended Solution
Incorrect Stoichiometry Use precisely 1.0 equivalent or slightly less (e.g., 0.8-0.95 eq.) of Boc₂O. For more precise control, consider a flow chemistry setup which allows for rapid optimization of molar ratios.[4]
High Reactivity of Second Amine Employ the acid-mediated protection strategy. Add 1.0 equivalent of HCl (or generate it in situ with Me₃SiCl in methanol) to deactivate one amine group before adding Boc₂O.[5][7][8]
Reaction Temperature is Too High Perform the reaction at a reduced temperature. Start the addition of Boc₂O at 0 °C and allow the reaction to slowly warm to room temperature.[9]
Rapid Addition of Reagent Add the Boc₂O solution dropwise over an extended period (e.g., 30-60 minutes) using an addition funnel. This keeps the instantaneous concentration of the electrophile low.[5]
Inappropriate Solvent Methanol is an effective solvent for this reaction, particularly for the acid-mediated method as it can keep all species in solution.[4][6] Apolar solvents like dichloromethane may cause precipitation.[4]

Quantitative Data Summary

The following table summarizes yields for the mono-Boc protection of various diamines using the acid-mediated (HCl) method, demonstrating its effectiveness across different substrates.

Diamine Substrate Product Yield (%)
EthylenediamineN-Boc-ethylenediamine87%[6]
1,3-DiaminopropaneN-Boc-1,3-diaminopropane65%[6]
1,4-DiaminobutaneN-Boc-1,4-diaminobutane75%[6]
1,6-DiaminohexaneN-Boc-1,6-diaminohexane78%[8]
(1R,2R)-Cyclohexane-1,2-diaminetert-Butyl (1R,2R)-2-aminocyclohexylcarbamate66% (using Me₃SiCl)[7][8]
Piperazine1-Boc-piperazine80%[6]
1-(2-Aminoethyl)piperazineN-Boc-1-(2-aminoethyl)piperazine95%[6]
Yields are isolated yields after neutralization as reported in the cited literature.

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection Using In Situ Generated HCl

This protocol is adapted from methodologies that utilize Me₃SiCl for the controlled monoprotonation of the diamine.[7][8]

Materials:

  • Bifunctional amine (e.g., (1R,2R)-cyclohexane-1,2-diamine) (1.0 eq)

  • Anhydrous Methanol (MeOH)

  • Chlorotrimethylsilane (Me₃SiCl) (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq)

  • Deionized Water

  • Diethyl ether

  • 2M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the bifunctional amine (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., Nitrogen) and cool the mixture to 0 °C in an ice bath.

  • Slowly add chlorotrimethylsilane (1.0 eq) dropwise to the stirred solution. A white precipitate of the mono-hydrochloride salt may form.

  • Allow the mixture to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the mono-salt.[9]

  • Add a small amount of water (e.g., ~1 mL for a ~1g scale reaction) followed by the addition of Boc₂O (1.0 eq), which can be dissolved in a minimal amount of methanol.[7][8]

  • Stir the reaction at room temperature for 1-3 hours, monitoring progress by TLC.

  • Once the reaction is complete, dilute the mixture with water and wash with diethyl ether (2x) to remove the di-Boc byproduct and other organic-soluble impurities.[7][9]

  • Carefully basify the aqueous layer to a pH > 12 using a 2M NaOH solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure mono-Boc protected amine.[7][9]

Visualizations

Reaction Scheme: Selective Mono-Protection

cluster_reactants Reactants cluster_intermediates Selective Reaction cluster_products Products Diamine H₂N-R-NH₂ (Diamine) MonoSalt H₂N-R-NH₃⁺Cl⁻ (Mono-hydrochloride Salt) (One amine deactivated) Diamine->MonoSalt + HCl DiBoc BocHN-R-NHBoc (Undesired Di-Boc Product) Diamine->DiBoc + 2(Boc)₂O (No acid control) Boc2O (Boc)₂O HCl HCl (1 eq) MonoBoc BocHN-R-NH₂ (Desired Mono-Boc Product) MonoSalt->MonoBoc + (Boc)₂O + Base Workup

Caption: Acid-mediated selective mono-Boc protection pathway.

Troubleshooting Workflow

G start High Di-Boc Formation Observed q1 Are you using >1.0 eq. of Boc₂O? start->q1 sol1 Reduce Boc₂O to 0.8-1.0 eq. q1->sol1 Yes q2 Is the reaction run at room temp or higher? q1->q2 No ans1_yes Yes ans1_no No end_node Problem Resolved sol1->end_node sol2 Cool reaction to 0 °C during addition. q2->sol2 Yes q3 Are you using an acid-mediated strategy? q2->q3 No ans2_yes Yes ans2_no No sol2->q3 sol3 Implement acid-mediated protocol: Add 1 eq. HCl or Me₃SiCl before Boc₂O. q3->sol3 No q3->end_node Yes ans3_yes Yes ans3_no No sol3->end_node

Caption: Decision tree for troubleshooting di-Boc formation.

References

Technical Support Center: Overcoming Solubility Challenges of tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: My compound is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?

A2: If you are observing poor dissolution, consider the following initial steps:

  • Mechanical Agitation: Ensure you are using adequate mixing, such as vigorous vortexing or stirring.

  • Gentle Heating: Cautiously warming the solution may improve solubility. However, be mindful of the compound's stability at elevated temperatures.

  • Particle Size Reduction: If you have the solid compound, grinding it to a finer powder will increase the surface area and can enhance the dissolution rate.

Q3: Can I use a co-solvent to dissolve the compound first?

A3: Yes, using a water-miscible organic co-solvent is a highly effective and common strategy. You can prepare a concentrated stock solution in a suitable organic solvent and then carefully dilute it into your aqueous buffer.

Q4: Which co-solvents are recommended for this type of compound?

A4: For carbamate compounds with hydrophobic moieties, polar aprotic solvents are often effective. Recommended co-solvents include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol or Methanol

Q5: My compound precipitates when I dilute the organic stock solution into my aqueous buffer. What should I do?

A5: Precipitation upon dilution indicates that the final concentration in the aqueous buffer exceeds the compound's solubility limit under those conditions. To address this, you can:

  • Decrease the Final Concentration: Attempt to prepare a more dilute final solution.

  • Slow Addition with Vigorous Mixing: Add the stock solution dropwise into the vortexing or rapidly stirring aqueous buffer. This helps to avoid localized high concentrations that can initiate precipitation.

  • Increase the Percentage of Co-solvent: A higher final concentration of the organic co-solvent in your aqueous buffer may be necessary to maintain solubility. However, always consider the tolerance of your experimental system (e.g., cell culture, enzyme assay) to the co-solvent.

Troubleshooting Guides

Issue 1: Complete Insolubility in Aqueous Buffer

Symptoms: The solid compound remains undissolved in the aqueous buffer, even with agitation.

Workflow for Troubleshooting:

Caption: Workflow for addressing complete insolubility.

Issue 2: Precipitation Upon Dilution of Organic Stock Solution

Symptoms: A clear, concentrated stock solution in an organic solvent becomes cloudy or forms a precipitate when added to the aqueous buffer.

Decision-Making Flowchart for Optimization:

Caption: Decision-making flowchart for precipitation issues.

Quantitative Data Summary

While specific data for the target compound is scarce, the following table summarizes relevant information for structurally similar molecules. This data can be used to estimate the properties and appropriate handling of this compound.

Compound NameMolecular Weight ( g/mol )Aqueous SolubilityNotes
trans-1-(Boc-amino)-4-(hydroxymethyl)cyclohexane229.314.4 g/L (at 25°C)[1]A close structural analog.
tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate229.32Data not availableContains a similar Boc-protected amino cyclohexanol core.[2]
tert-Butyl cis-4-hydroxycyclohexylcarbamate215.29Slightly soluble in water[3]The cis-isomer, also expected to have low water solubility.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution using a Co-solvent (DMSO)

Objective: To prepare a 1 mM aqueous solution of this compound in a buffer (e.g., PBS) with a final DMSO concentration of 1%.

Materials:

  • This compound (MW: 243.37 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 100 mM Stock Solution in DMSO:

    • Weigh out 2.43 mg of the compound and place it in a sterile microcentrifuge tube.

    • Add 100 µL of anhydrous DMSO.

    • Vortex thoroughly until the solid is completely dissolved. This is your 100X stock solution.

  • Dilution into Aqueous Buffer:

    • In a separate sterile tube, place 990 µL of PBS.

    • While vigorously vortexing the PBS, slowly add 10 µL of the 100 mM stock solution drop by drop to the buffer.

    • Continue vortexing for an additional 30 seconds to ensure homogeneity.

  • Final Inspection:

    • Visually inspect the final 1 mM solution for any signs of precipitation or cloudiness. If the solution is not clear, you may need to lower the final concentration or use a higher percentage of DMSO (if your experiment allows).

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation

Objective: To prepare an aqueous solution of the compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired buffer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a Solution of HP-β-CD:

    • Prepare a solution of HP-β-CD in the desired aqueous medium at a concentration of 10-40% (w/v). The optimal concentration may need to be determined experimentally.

  • Add the Compound:

    • Add an excess amount of this compound to the HP-β-CD solution.

  • Equilibration:

    • Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.

  • Removal of Undissolved Compound:

    • After the equilibration period, centrifuge the suspension at high speed to pellet the undissolved solid.

  • Filtration:

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. The resulting clear solution contains the solubilized compound complexed with HP-β-CD. The final concentration can be determined using a suitable analytical method like HPLC.

References

Navigating the Reactivity Landscape of Carbamate Bonds: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the carbamate bond is a familiar functional group, prized for its unique stability profile that sits between that of an ester and an amide. This characteristic makes it a versatile linker in prodrugs, a common protecting group in organic synthesis, and a key structural motif in various bioactive molecules. However, predicting its stability under diverse experimental conditions can be challenging. This technical support center provides a comprehensive resource in a question-and-answer format to troubleshoot common issues and offer insights into the stability of the carbamate bond under a range of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of a carbamate bond?

A1: The carbamate bond (-NH-C(=O)-O-) is generally more stable than an ester bond but more labile than an amide bond.[1][2] Its stability is influenced by several factors including the nature of the substituents on the nitrogen and oxygen atoms, steric hindrance, and the electronic environment.[3] Carbamates are known for their good chemical and proteolytic stability, which makes them valuable as peptide bond surrogates in medicinal chemistry.[2][4]

Q2: How does pH affect the stability of a carbamate bond?

A2: The stability of a carbamate bond is highly dependent on pH.

  • Acidic Conditions: Many carbamates are relatively stable in acidic conditions. For instance, some carbamate-based protecting groups are designed to be stable to acid to allow for the selective deprotection of other groups. However, certain types of carbamates, like the tert-butoxycarbonyl (Boc) group, are specifically designed to be cleaved by strong acids such as trifluoroacetic acid (TFA).[5]

  • Neutral Conditions: At neutral pH, the hydrolysis of many carbamates is slow. However, some carbamates can undergo significant degradation at physiological pH (7.4) over extended periods.[2]

  • Basic Conditions: Carbamates are generally susceptible to basic hydrolysis. The mechanism of hydrolysis under basic conditions differs for monosubstituted and disubstituted carbamates, proceeding through an isocyanate or a carbonate anion intermediate, respectively.[3]

Troubleshooting Guides

Hydrolytic Stability Issues

Problem: My carbamate-containing compound is degrading unexpectedly in aqueous media.

Troubleshooting Steps:

  • Analyze the pH of your solution: Carbamates are more susceptible to hydrolysis under basic conditions. If your medium is basic, consider if a lower pH is compatible with your experiment.

  • Examine the carbamate structure:

    • N-monosubstituted carbamates of phenols are generally more labile to chemical hydrolysis than their N,N-disubstituted counterparts.[3]

    • Aryl carbamates (where the oxygen is part of a phenol) are typically more prone to hydrolysis than alkyl carbamates.

  • Consider enzymatic degradation: If you are working with biological matrices (e.g., plasma, serum, cell lysates), enzymatic cleavage by esterases or other hydrolases could be the cause.[6]

  • Review storage conditions: Elevated temperatures can accelerate hydrolysis. Ensure your compound is stored at an appropriate temperature.

Protecting Group Issues

Problem: I am having trouble removing a carbamate protecting group (e.g., Boc, Cbz, Fmoc).

Troubleshooting Steps:

  • Boc Deprotection:

    • Incomplete Deprotection: If you observe incomplete removal of the Boc group with standard acidic conditions (e.g., TFA in DCM), consider increasing the reaction time, the concentration of the acid, or using a stronger acid system like HCl in dioxane.[5] In solid-phase synthesis, ensure the resin is adequately swollen.[5]

    • Side Reactions (t-Butylation): The tert-butyl cation generated during deprotection can alkylate nucleophilic residues like tryptophan or methionine.[5] The addition of scavengers such as triisopropylsilane (TIS) or anisole is crucial to prevent these side reactions.[5]

  • Cbz Deprotection:

    • Catalyst Inactivation: If catalytic hydrogenation for Cbz removal is sluggish, the palladium catalyst may be poisoned. Ensure your starting materials and solvents are free of catalyst poisons like sulfur-containing compounds.

    • Alternative Deprotection: If hydrogenation is not feasible due to other functional groups, consider alternative methods like using HBr in acetic acid, although this is a harsher condition.

  • Fmoc Deprotection:

    • Incomplete Deprotection: In solid-phase peptide synthesis (SPPS), incomplete Fmoc removal is a common issue. This can be due to degraded piperidine, insufficient reaction time, or resin aggregation.[7] Using fresh 20% piperidine in DMF and ensuring proper mixing is essential. For difficult sequences, increasing the deprotection time or using a stronger base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can be effective.[7]

    • Diketopiperazine Formation: When deprotecting the second amino acid in a peptide sequence, the free N-terminus can attack the ester linkage to the resin, forming a diketopiperazine and truncating the peptide. This is especially problematic for sequences with proline or glycine at the C-terminus. Using specialized resins or optimized deprotection protocols can mitigate this.

Data on Carbamate Stability

The stability of a carbamate bond is highly dependent on its specific chemical structure and the conditions to which it is exposed. The following tables provide a summary of the stability of common carbamate protecting groups and the relative hydrolysis rates of different carbamate types.

Table 1: Stability of Common Carbamate Protecting Groups

Protecting GroupStructureStable ToLabile To
Boc (tert-butoxycarbonyl)-(C=O)O-C(CH₃)₃Catalytic hydrogenation, mild baseStrong acid (e.g., TFA, HCl)
Cbz (Carboxybenzyl)-(C=O)O-CH₂-PhMild acid and baseCatalytic hydrogenation (H₂, Pd/C), strong acid (e.g., HBr/AcOH)
Fmoc (9-Fluorenylmethyloxycarbonyl)-(C=O)O-CH₂-FluorenylMild acid, catalytic hydrogenationBase (e.g., 20% piperidine in DMF)

Table 2: Qualitative Comparison of Carbamate Hydrolysis Rates

Carbamate TypeRelative Hydrolysis RateNotes
Aryl-OCO-NHAlkylVery FastGenerally the most labile to metabolic hydrolysis.[2]
Alkyl-OCO-NHAlkylModerate
Alkyl-OCO-N(Alkyl)₂Moderate
Aryl-OCO-N(Alkyl)₂Slow
Alkyl-OCO-NHArylSlow
Alkyl-OCO-NH₂Very Slow
Cyclic CarbamatesVery Slow5- and 6-membered rings are particularly stable.[2]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Carbamate Hydrolysis by HPLC

This protocol outlines a general method for determining the hydrolytic stability of a carbamate-containing compound in a buffered solution.

Materials:

  • Carbamate-containing compound

  • Buffer solutions of desired pH (e.g., pH 2, 7.4, 9)

  • Acetonitrile (ACN) or other suitable organic solvent

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or other appropriate mobile phase additive

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

Procedure:

  • Prepare a stock solution of the carbamate compound in a minimal amount of a water-miscible organic solvent (e.g., ACN or DMSO).

  • Add a small aliquot of the stock solution to a pre-warmed (e.g., 37 °C) buffer solution of the desired pH to achieve the final target concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting the hydrolysis rate.

  • Immediately withdraw a sample (t=0) and quench the hydrolysis by adding an equal volume of cold acetonitrile or other suitable organic solvent.

  • Incubate the reaction mixture at the desired temperature.

  • Withdraw aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24 hours) and quench them in the same manner as the t=0 sample.

  • Analyze all quenched samples by HPLC.

  • Quantify the peak area of the parent carbamate compound at each time point.

  • Plot the percentage of the remaining carbamate compound against time to determine the hydrolysis rate and half-life.

Protocol 2: Assessing Carbamate Stability under Oxidative Conditions

This protocol provides a general method for testing the stability of a carbamate to a common oxidizing agent.

Materials:

  • Carbamate-containing compound

  • Oxidizing agent (e.g., hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA))

  • Suitable solvent (e.g., dichloromethane, acetonitrile)

  • TLC plates and developing system or HPLC system

Procedure:

  • Dissolve the carbamate-containing compound in a suitable solvent.

  • Add the oxidizing agent (e.g., 1.1 equivalents) to the solution at an appropriate temperature (e.g., 0 °C or room temperature).

  • Monitor the reaction progress by TLC or HPLC at regular intervals.

  • Compare the chromatogram of the reaction mixture to that of the starting material to check for the appearance of new spots/peaks, which would indicate a reaction.

  • If a reaction occurs, the product can be isolated and characterized to determine the site of oxidation.

Note: Carbamates are generally stable to many common oxidizing agents. For example, the oxidation of sulfides to sulfoxides or sulfones using m-CPBA can often be performed without affecting a carbamate group in the same molecule.[1]

Visualizing Reaction Mechanisms and Workflows

Carbamate Hydrolysis Mechanisms

The following diagrams illustrate the mechanisms of base-catalyzed hydrolysis for monosubstituted and disubstituted carbamates.

Basic_Hydrolysis_Monosubstituted cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Decomposition start R-NH-C(=O)-OR' intermediate1 R-NH-C(O⁻)(=O)-OR' start->intermediate1 hydroxide OH⁻ hydroxide->intermediate1 intermediate1_2 R-NH-C(O⁻)(=O)-OR' isocyanate R-N=C=O intermediate1_2->isocyanate alkoxide R'O⁻ intermediate1_2->alkoxide Elimination of alkoxide isocyanate_2 R-N=C=O carbamic_acid R-NH-COOH isocyanate_2->carbamic_acid Hydrolysis water H₂O water->carbamic_acid amine R-NH₂ carbamic_acid->amine co2 CO₂ carbamic_acid->co2

Caption: Base-catalyzed hydrolysis of a monosubstituted carbamate via an isocyanate intermediate.

Basic_Hydrolysis_Disubstituted cluster_step1_disub Step 1: Nucleophilic Attack cluster_step2_disub Step 2: Elimination cluster_step3_disub Step 3: Decomposition start_disub R₂N-C(=O)-OR' intermediate1_disub R₂N-C(O⁻)(=O)-OR' start_disub->intermediate1_disub hydroxide_disub OH⁻ hydroxide_disub->intermediate1_disub intermediate1_2_disub R₂N-C(O⁻)(=O)-OR' carbonate_anion R₂N-COO⁻ intermediate1_2_disub->carbonate_anion alcohol R'OH intermediate1_2_disub->alcohol Elimination of alcohol carbonate_anion_2 R₂N-COO⁻ amine_disub R₂NH carbonate_anion_2->amine_disub Hydrolysis bicarbonate HCO₃⁻ carbonate_anion_2->bicarbonate water_disub H₂O water_disub->amine_disub

Caption: Base-catalyzed hydrolysis of a disubstituted carbamate via a carbonate anion intermediate.

Troubleshooting Workflow for Incomplete Fmoc Deprotection

This diagram provides a logical workflow for addressing issues with incomplete Fmoc deprotection in solid-phase peptide synthesis.

Fmoc_Troubleshooting start Incomplete Fmoc Deprotection Suspected check_kaiser Perform Kaiser Test start->check_kaiser kaiser_result Kaiser Test Result? check_kaiser->kaiser_result positive Positive (Blue Color) Deprotection Successful kaiser_result->positive Positive negative Negative/Weak (Yellow/No Color) Incomplete Deprotection kaiser_result->negative Negative/Weak end Proceed with Synthesis positive->end check_reagents Check Deprotection Reagents (Fresh Piperidine? Correct Concentration?) negative->check_reagents reagent_issue Reagent Issue? check_reagents->reagent_issue yes_reagent Prepare Fresh Solution and Repeat Deprotection reagent_issue->yes_reagent Yes no_reagent Check Reaction Conditions (Time, Temperature, Mixing) reagent_issue->no_reagent No yes_reagent->check_kaiser condition_issue Condition Issue? no_reagent->condition_issue yes_condition Increase Deprotection Time/Temperature Ensure Adequate Mixing condition_issue->yes_condition Yes no_condition Consider 'Difficult Sequence' or Resin Aggregation condition_issue->no_condition No yes_condition->check_kaiser difficult_sequence Use Stronger Base (e.g., DBU) or Add Chaotropic Agents no_condition->difficult_sequence difficult_sequence->check_kaiser

Caption: A workflow for troubleshooting incomplete Fmoc deprotection in SPPS.

References

Technical Support Center: Catalyst Selection for Reactions with tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving optimal results, with a primary focus on the selective oxidation of the primary alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic reactions for this compound?

The most prevalent reaction is the oxidation of the primary alcohol to either an aldehyde or a carboxylic acid. The choice of catalyst is critical to control the oxidation state and prevent side reactions. The Boc-protecting group is generally stable under mild oxidative conditions but can be sensitive to strong acids.

Q2: My goal is to synthesize the corresponding aldehyde. Which catalyst system is recommended to avoid over-oxidation?

For selective oxidation to the aldehyde, several systems are effective. TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl)-based catalysts are highly recommended due to their high chemoselectivity for primary alcohols under mild conditions.[1][2] A particularly practical and efficient system is a copper(I)/bpy/TEMPO combination, which can use ambient air as the oxidant at room temperature.[3][4] Other "mild" oxidizing agents include Pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP), though PCC's chromium content makes it less environmentally benign.[5][6][7]

Q3: I am observing low yields and incomplete conversion in my oxidation reaction. What are the potential causes?

Several factors could lead to poor conversion:

  • Catalyst Inactivation: The catalyst may be inhibited by impurities in the starting material or solvent. Certain functional groups, like thioethers or some nitrogen heterocycles, can inhibit noble metal catalysts like Palladium or Ruthenium.[3][4]

  • Insufficient Oxidant: If using aerobic oxidation, ensure efficient oxygen or air flow. For systems with a co-oxidant (e.g., NaOCl with TEMPO), the co-oxidant may be degrading or added in insufficient amounts.

  • Sub-optimal Temperature: While many modern catalyst systems work at room temperature, aliphatic alcohols can be sluggish and may require gentle heating (e.g., 40-50 °C) to achieve full conversion in a reasonable time.[4]

  • Steric Hindrance: The bulky tert-butyl group and the cyclohexyl ring may cause steric hindrance, slowing the reaction.

Q4: The Boc protecting group on my compound seems to be cleaving during the reaction. How can I prevent this?

The Boc group is sensitive to acidic conditions. If your catalytic system requires an acidic medium or generates acidic byproducts, Boc cleavage can occur.

  • Avoid Strong Acids: Do not use strongly acidic reagents like Jones reagent (chromic acid in sulfuric acid) if you wish to preserve the Boc group.[5]

  • Use Buffered Conditions: For reactions that might generate acid, such as TEMPO/NaOCl, including a buffer like sodium bicarbonate in the reaction mixture is crucial.

  • Choose a Neutral Catalyst System: The (bpy)CuI/TEMPO system operates under neutral to slightly basic conditions and is highly compatible with acid-sensitive protecting groups like Boc.[3]

Troubleshooting Guide: Selective Oxidation to Aldehyde

This guide addresses common issues encountered when oxidizing this compound to the corresponding aldehyde.

Problem 1: Over-oxidation to Carboxylic Acid
Potential Cause Troubleshooting Step
Harsh Oxidizing Agent Using strong, non-selective oxidants (e.g., KMnO₄, Jones Reagent) will lead to the carboxylic acid.[5][7]
Solution: Switch to a milder, aldehyde-selective catalyst system such as TEMPO-based systems (Cu/TEMPO, Anelli oxidation) or DMP.[6]
Reaction Conditions Prolonged reaction times or excessive temperatures, even with a mild oxidant, can sometimes lead to over-oxidation.
Solution: Monitor the reaction closely by TLC or LC-MS. Upon full consumption of the starting material, quench the reaction immediately.
Presence of Water (with some reagents) For chromium-based reagents like PCC, anhydrous conditions are critical to stop the reaction at the aldehyde stage.[8]
Solution: Use anhydrous solvents and reagents. Consider a catalyst system less sensitive to water, such as Cu/TEMPO with air.[3]
Problem 2: Formation of Impurities / Side Reactions
Potential Cause Troubleshooting Step
Base-sensitive Aldehyde Product If a strong base is used in the catalyst system (e.g., DBU), it can cause epimerization of stereocenters adjacent to the newly formed aldehyde.[9]
Solution: Use a weaker, non-nucleophilic base like N-methylimidazole (NMI) or run the reaction under base-free conditions if possible.[9]
Reaction with Boc Group As discussed in the FAQs, acidic conditions can cleave the Boc protecting group.
Solution: Ensure the reaction pH is neutral or slightly basic. Add a buffer if necessary.

Below is a decision tree to help guide your troubleshooting process for a typical oxidation reaction.

G Start Oxidation Reaction Start Monitor Monitor Reaction (TLC/LCMS) Start->Monitor Complete Is Starting Material Consumed? Monitor->Complete Workup Quench and Workup Complete->Workup Yes Incomplete Incomplete Conversion? Complete->Incomplete No Analysis Analyze Crude Product (NMR/LCMS) Workup->Analysis Target Is Aldehyde the Major Product? Analysis->Target Success Success! Target->Success Yes Troubleshoot Troubleshoot Reaction Target->Troubleshoot No OverOx Over-oxidation Observed? Troubleshoot->OverOx SideRxn Side Products Observed? Troubleshoot->SideRxn Troubleshoot->Incomplete

Caption: Troubleshooting workflow for the oxidation reaction.

Data Presentation: Comparison of Catalyst Systems

The following table summarizes various catalytic systems for the selective oxidation of primary alcohols to aldehydes, providing a basis for selection based on experimental conditions and substrate compatibility.

Catalyst SystemCo-oxidant / ConditionsSolventTemp. (°C)Time (h)Typical Yield (%)Key Advantages & Considerations
(bpy)CuI / TEMPO [3][4]Air or O₂AcetonitrileRT - 502 - 2485 - 98Highly chemoselective, uses air, mild conditions, compatible with Boc group and many heterocycles. Aliphatic alcohols may be slower.
Ru/C [10]O₂ or AirSolvent-free60 - 1002 - 2470 - 95Heterogeneous catalyst, easy to remove by filtration. Requires higher temperatures.
TEMPO / NaOCl (Anelli) NaOCl, KBrCH₂Cl₂ / H₂O00.5 - 280 - 95Fast and effective, but requires careful pH control (buffer needed) to prevent over-oxidation and protect the Boc group.
Dess-Martin Periodinane (DMP) [6]StoichiometricCH₂Cl₂RT1 - 390 - 98High yields, mild, and avoids heavy metals. Reagent is expensive and can be shock-sensitive.
SO₃·Pyridine (Parikh-Doering) StoichiometricDMSO, CH₂Cl₂RT1 - 480 - 90Mild, avoids heavy metals. Requires careful temperature control as the reaction can be exothermic.
PCC [6][8]StoichiometricCH₂Cl₂RT2 - 475 - 90Classic reagent, but involves toxic Cr(VI) and requires strictly anhydrous conditions.

Experimental Protocols

Protocol 1: Copper/TEMPO-Catalyzed Aerobic Oxidation

This protocol is adapted from the highly practical method reported by Hoover and Stahl.[3][4]

Materials:

  • This compound (1.0 mmol)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • 2,2'-Bipyridine (bpy) (0.05 mmol, 5 mol%)

  • TEMPO (0.10 mmol, 10 mol%)

  • N-Methylimidazole (NMI) (0.10 mmol, 10 mol%)

  • Acetonitrile (5 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add CuI, bpy, TEMPO, and the starting carbamate.

  • Seal the flask with a septum.

  • Evacuate and backfill the flask with air or oxygen (an air-filled balloon is often sufficient).

  • Add acetonitrile and NMI via syringe.

  • Stir the mixture vigorously at room temperature (or 40-50 °C for slower reactions) under a positive pressure of air.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and wash with saturated aqueous NH₄Cl (2 x 10 mL) to remove copper salts, followed by brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the product by silica gel chromatography if necessary.

The general workflow for this experimental setup is visualized below.

G cluster_0 Reaction Setup cluster_1 Workup & Purification A Combine Reactants: Substrate, CuI, bpy, TEMPO B Evacuate & Backfill with Air/O2 A->B C Add Solvent (MeCN) & Base (NMI) B->C D Stir at RT / 40°C C->D E Quench & Extract (EtOAc / H2O) D->E Monitor by TLC until complete F Aqueous Wash (NH4Cl, Brine) E->F G Dry & Concentrate F->G H Purify (Chromatography) G->H I I H->I Final Product

Caption: Experimental workflow for Cu/TEMPO aerobic oxidation.

Protocol 2: Parikh-Doering Oxidation

This protocol uses the sulfur trioxide pyridine complex, a mild and effective reagent.

Materials:

  • This compound (1.0 mmol)

  • Sulfur trioxide pyridine complex (SO₃·Py) (3.0 mmol, 3.0 equiv.)

  • Anhydrous Dimethyl sulfoxide (DMSO) (4 mL)

  • Anhydrous Dichloromethane (CH₂Cl₂) (2 mL)

  • Triethylamine (Et₃N) (5.0 mmol, 5.0 equiv.)

Procedure:

  • Dissolve the starting carbamate in a mixture of anhydrous DMSO and CH₂Cl₂ in a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution.

  • In a single portion, add the SO₃·Pyridine complex to the stirred solution. A slight exotherm may be observed.

  • Continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature.

  • Stir for an additional 1-3 hours, monitoring the reaction by TLC.

  • Upon completion, carefully quench the reaction by adding water (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with 5% aqueous HCl (1 x 10 mL), saturated aqueous NaHCO₃ (1 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

The simplified catalytic cycle for a TEMPO-based oxidation is shown below, illustrating the key species involved.

G RCH2OH Primary Alcohol (Substrate) RCHO Aldehyde (Product) RCH2OH->RCHO Oxidation HYD Hydroxylamine TEMPO TEMPO (Radical) OXO Oxoammonium Ion (Active Oxidant) TEMPO->OXO Oxidation OXO->RCH2OH Reacts with Alcohol HYD->TEMPO Re-oxidation CO_OX Co-oxidant (e.g., Cu(II)/Air) CO_OX->HYD

References

Removal of unreacted tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for the removal of unreacted tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate from a reaction mixture.

Troubleshooting Guide

This section addresses common issues encountered during the purification process.

Issue Possible Cause Recommended Solution
Product and starting material co-elute during column chromatography. Insufficient difference in polarity between the product and the starting material.- Optimize the solvent system. A less polar solvent system may improve separation. - Consider reverse-phase chromatography if the product is significantly more polar. - If the product is an ester or ether, the polarity difference should be significant. Ensure the reaction has gone to completion.
Low recovery of product after aqueous extraction. The product may have some water solubility, especially if it retains polar functional groups.- Saturate the aqueous layer with brine (NaCl solution) to decrease the solubility of the organic product. - Increase the number of extractions with a smaller volume of organic solvent.
Starting material precipitates during work-up. The starting material may be poorly soluble in the work-up solvent at the given temperature.- Use a larger volume of solvent. - Perform the work-up at a slightly elevated temperature (if the product is stable).
Incomplete removal of the Boc-protected starting material after acidic work-up. Insufficient acid concentration or reaction time for complete deprotection.- Increase the concentration of the acid or the reaction time. - Monitor the reaction by TLC or LC-MS to ensure complete conversion of the starting material to the more polar amine salt.
Desired product is also degraded during acidic work-up. The product is sensitive to acidic conditions.- Use a milder acidic wash (e.g., dilute citric acid) for a shorter duration. - Avoid strong acids like concentrated HCl or TFA if the product contains acid-labile functional groups.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound to consider for its removal?

A1: While specific experimental data is limited, based on its structure and related compounds, we can infer the following properties:

PropertyValue/CharacteristicImplication for Removal
Molecular Weight 243.35 g/mol -
Physical State Likely a white solid at room temperature.[1]Crystallization is a potential purification method.
Polarity Intermediate polarity due to the presence of a polar carbamate, a hydroxyl group, and non-polar cyclohexyl and tert-butyl groups.Amenable to normal or reverse-phase chromatography.
Solubility Expected to be soluble in many common organic solvents like dichloromethane, ethyl acetate, and methanol. A related compound is slightly soluble in water.[2]Allows for a range of solvents to be used in chromatography and extraction. Limited water solubility can be exploited in liquid-liquid extraction.
Reactivity The Boc (tert-butyloxycarbonyl) group is labile under acidic conditions.[3][4][5]Can be chemically converted to a more polar primary amine salt to facilitate removal by extraction.

Q2: Which purification method is most suitable for removing this unreacted starting material?

A2: The best method depends on the properties of your desired product. The following decision tree can guide your choice:

Purification_Decision_Tree start Reaction Mixture product_properties Is the desired product stable to acid? start->product_properties polarity_diff Is there a significant polarity difference between product and starting material? product_properties->polarity_diff  No acid_wash Perform an acidic wash (e.g., dilute HCl) product_properties->acid_wash  Yes product_solid Is the product a solid? polarity_diff->product_solid  No column Use column chromatography (normal or reverse phase) polarity_diff->column  Yes crystallization Attempt crystallization product_solid->crystallization  Yes extraction Perform liquid-liquid extraction product_solid->extraction  No

Caption: Decision tree for selecting a purification method.

Q3: Can you provide a detailed protocol for an acidic wash to remove the starting material?

A3: Yes, an acidic wash can be very effective if your desired product is stable to acid. This method converts the Boc-protected amine into a water-soluble amine salt.

Experimental Protocol: Acidic Wash for Removal of this compound

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Extraction: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The number of washes depends on the amount of unreacted starting material. Typically, 2-3 washes are sufficient.

  • Monitoring: After each wash, you can spot the organic layer on a TLC plate to monitor the disappearance of the starting material. The deprotected amine salt will remain in the aqueous layer.

  • Neutralization (Optional): If needed, the combined aqueous layers can be basified with a base (e.g., 1M NaOH) to regenerate the free amine, which can then be extracted with an organic solvent if it needs to be recovered.

  • Work-up of Organic Layer: Wash the organic layer containing your product with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your purified product.

Q4: What if my product is acid-sensitive? What are my options?

A4: If your product is not stable to acid, you should rely on physical separation methods.

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities. Since the starting material contains both a hydroxyl and a carbamate group, it is relatively polar. If your product is significantly less polar (e.g., an ether or ester derivative), normal-phase silica gel chromatography should provide good separation.

  • Crystallization: If your product is a solid and you can find a suitable solvent system where the product has lower solubility than the unreacted starting material (especially at lower temperatures), crystallization can be an excellent and scalable purification method.

  • Liquid-Liquid Extraction: This can be effective if there is a significant difference in the partitioning of your product and the starting material between two immiscible solvents.

Q5: How do I choose a solvent system for column chromatography?

A5: The ideal solvent system will result in a good separation of your product and the starting material on a TLC plate.

Workflow for Selecting a Chromatography Solvent System

Chromatography_Workflow start Dissolve crude mixture in a volatile solvent (e.g., DCM) tlc Spot the solution on a TLC plate start->tlc elute Elute the TLC plate with a test solvent system (e.g., 30% EtOAc in Hexanes) tlc->elute visualize Visualize the spots under UV light and/or with a staining agent elute->visualize analyze Analyze the separation (Rf values) visualize->analyze analyze->elute Poor separation (adjust solvent polarity) column Perform column chromatography with the optimized solvent system analyze->column Good separation

Caption: Workflow for chromatography solvent selection.

A good starting point for normal-phase chromatography is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). You can then adjust the ratio to achieve optimal separation. The goal is to have the Rf value of your desired compound be around 0.3-0.5, with a clear separation from the spot corresponding to the unreacted starting material.

References

Validation & Comparative

The Great Divide: A Comparative Analysis of Rigid vs. Flexible Linkers in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a critical endeavor. A key determinant of a PROTAC's success lies in the nature of its linker, the chemical bridge connecting the target protein binder and the E3 ligase recruiter. This guide provides an objective comparison of rigid versus flexible linkers, supported by experimental data, to illuminate the impact of linker choice on PROTAC efficacy.

The linker is not merely a spacer; it plays a pivotal role in dictating a PROTAC's potency, selectivity, and pharmacokinetic properties by influencing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] The decision between a flexible or a rigid linker can profoundly affect the efficiency of ubiquitination and subsequent degradation of the target protein.[1][2]

At a Glance: Flexible vs. Rigid Linkers

Flexible linkers, commonly composed of polyethylene glycol (PEG) or alkyl chains, have historically been a popular starting point in PROTAC design due to their synthetic accessibility and conformational freedom.[1][3] This adaptability can be advantageous in allowing the molecule to adopt a conformation suitable for ternary complex formation.[3] However, this same flexibility can introduce an entropic penalty upon binding and may lead to metabolic instability.[3]

Conversely, rigid linkers, which incorporate structural elements like piperazine, piperidine, or aromatic rings, offer a more pre-organized conformation.[1][2] This can lead to enhanced potency by reducing the entropic cost of ternary complex formation and can also improve pharmacokinetic properties.[3] However, the synthesis of PROTACs with rigid linkers is often more complex, and an ill-fitting rigid linker can hinder the formation of a productive ternary complex.[1]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax signifies greater degradation efficiency. The following tables summarize experimental data from various studies, comparing the performance of PROTACs with flexible and rigid linkers.

Target ProteinE3 LigaseLinker TypePROTAC ExampleDC50 (nM)Dmax (%)Cell Line
BET BromodomainsCRBNFlexible (Alkyl)PROTAC 48~10-100 pM (IC50)Not ReportedMV4;11, MOLM13
BET BromodomainsCRBNRigid (Ethynyl)QCA570~3-fold more potent than 48Not ReportedMOLM13, MV4;11
Androgen Receptor (AR)cIAPFlexible (PEG)PROTAC 54Degradation at 3 µMNot Reported22Rv1
Androgen Receptor (AR)cIAPRigid (Phenyl)PROTACs 55-57No ActivityNot Reported22Rv1
TBK1Not SpecifiedFlexible (Alkyl/Ether)21-atom linker396Not Specified
TBK1Not SpecifiedFlexible (Alkyl/Ether)29-atom linker29276Not Specified

Table 1: Degradation Potency (DC50 and Dmax) of PROTACs with Flexible vs. Rigid Linkers. Note: Data is compiled from different studies and direct comparison should be made with caution. IC50 values for PROTAC 48 and QCA570 are for cell viability, which is a downstream effect of degradation.[4][5]

Linker CharacteristicFlexible Linkers (e.g., PEG, Alkyl)Rigid Linkers (e.g., Piperazine, Phenyl)
Ternary Complex Formation Can adapt to various protein-protein interfaces.May require a more specific protein-protein interface for productive complex formation.
Solubility Generally higher aqueous solubility, especially with PEG linkers.[2]Can be lower, but can be modulated with polar functional groups.
Cell Permeability Can be lower due to higher polarity and molecular size.Can be higher due to reduced polarity and the ability to shield polar groups.
Metabolic Stability More susceptible to oxidative metabolism.[1]Generally more metabolically stable.
Synthetic Accessibility Relatively straightforward synthesis.[6]More complex synthesis.[1]

Table 2: General Characteristics and Performance of PROTACs with Flexible vs. Rigid Linkers. [1][2][6]

Visualizing the Concepts

To better understand the underlying principles, the following diagrams illustrate the PROTAC mechanism, a typical experimental workflow, and the conceptual differences between rigid and flexible linkers.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein (POI) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The catalytic mechanism of action for a PROTAC.

Experimental_Workflow start PROTAC Synthesis (Rigid vs. Flexible Linker) cell_culture Cell Culture and PROTAC Treatment start->cell_culture western_blot Western Blot for Target Degradation (DC50, Dmax) cell_culture->western_blot viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) cell_culture->viability_assay ubiquitination_assay Target Ubiquitination Assay (Co-IP) cell_culture->ubiquitination_assay ternary_complex_assay Ternary Complex Formation (e.g., SPR, ITC) cell_culture->ternary_complex_assay data_analysis Data Analysis and Comparative Assessment western_blot->data_analysis viability_assay->data_analysis ubiquitination_assay->data_analysis ternary_complex_assay->data_analysis conclusion Conclusion on Linker Efficacy data_analysis->conclusion

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

Linker_Comparison cluster_flexible Flexible Linker cluster_rigid Rigid Linker Flexible_PROTAC Target Binder ~~~~~ E3 Binder Flexible_Conformations Multiple Conformations Flexible_PROTAC->Flexible_Conformations High conformational freedom Rigid_PROTAC Target Binder--O--E3 Binder Rigid_Conformation Pre-organized Conformation Rigid_PROTAC->Rigid_Conformation Restricted conformation

Caption: Conceptual difference between flexible and rigid linkers.

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the comparative analysis of PROTAC linkers. Below are detailed methodologies for key experiments.

Protocol 1: Assessment of Target Protein Degradation by Western Blot

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[1]

1. Cell Culture and Treatment:

  • Plate cells at a density that allows for 70-80% confluency on the day of treatment.
  • Treat cells with a serial dilution of the PROTACs (both rigid and flexible linker variants) for a predetermined time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal protein loading.

4. SDS-PAGE and Western Blotting:

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities using image analysis software.
  • Normalize the target protein band intensity to the loading control.
  • Calculate the percentage of protein degradation relative to the vehicle control.
  • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: Cell Viability Assay

This assay determines the cytotoxic effect of the PROTAC, which can be a consequence of target protein degradation.

1. Cell Seeding:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

2. PROTAC Treatment:

  • Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 72 hours).

3. Viability Measurement (using MTT assay as an example):

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.
  • Plot the percentage of viability against the PROTAC concentration to determine the IC50 (half-maximal inhibitory concentration).

Protocol 3: Target Ubiquitination Assay by Co-Immunoprecipitation (Co-IP)

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

1. Cell Treatment:

  • Treat cells with the PROTAC for a shorter time period (e.g., 1-4 hours). Include a control treated with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

2. Cell Lysis and Immunoprecipitation:

  • Lyse the cells in a suitable lysis buffer.
  • Incubate the cell lysates with an antibody against the target protein overnight at 4°C.
  • Add Protein A/G magnetic beads to capture the antibody-protein complexes.
  • Wash the beads to remove non-specific binding proteins.

3. Elution and Western Blotting:

  • Elute the immunoprecipitated proteins from the beads.
  • Perform Western blotting as described in Protocol 1, using a primary antibody that recognizes ubiquitin.

4. Data Analysis:

  • The presence of a high-molecular-weight smear or ladder in the PROTAC-treated lanes (especially when co-treated with a proteasome inhibitor) indicates the polyubiquitination of the target protein.

Conclusion

The choice between a flexible and a rigid linker in PROTAC design is a nuanced decision that significantly impacts the molecule's efficacy and developability.[2] Flexible linkers offer synthetic ease and conformational adaptability, which can be beneficial in the early stages of PROTAC development.[1] In contrast, rigid linkers can provide enhanced potency and improved pharmacokinetic profiles through conformational pre-organization.[1] The optimal linker is highly dependent on the specific target protein and E3 ligase pair, underscoring the necessity for empirical testing of a diverse range of linker architectures.[3] The experimental protocols and comparative data presented in this guide offer a framework for the rational design and evaluation of PROTAC linkers, ultimately paving the way for the development of more effective protein-degrading therapeutics.

References

Stability of tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate Linker in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced therapeutics, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker connecting the targeting moiety to the payload is a critical determinant of efficacy and safety. An ideal linker must exhibit sufficient stability in systemic circulation to prevent premature drug release and associated off-target toxicity, while enabling efficient cleavage at the target site. This guide provides a comparative analysis of the stability of the tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate linker in the context of cellular assays.

While direct quantitative stability data for this compound in cellular assays is not extensively available in published literature, an assessment of its stability can be inferred from the chemical nature of its constituent parts: a carbamate linkage and a cyclohexane ring. Carbamate linkers are generally known for their good chemical and proteolytic stability. The incorporation of a rigid cycloalkane structure like cyclohexane can further enhance metabolic stability and influence the conformational rigidity of the molecule, which is a key factor in the formation of a stable ternary complex in PROTACs. The tert-butyl protecting group is known to be stable under a wide range of conditions but can be cleaved under specific acidic environments, a feature that can be exploited in linker design for targeted release in the acidic environment of lysosomes.

Comparative Stability of Common Linkers

To provide a context for the expected stability of the this compound linker, the following table summarizes the stability of other commonly used linkers in PROTAC and ADC development. The data presented is illustrative and compiled from various studies.

Linker TypeKey FeaturesMetabolic StabilityChemical StabilityCommon Degradation Pathways
This compound (Inferred) Contains a stable carbamate and a rigid cyclohexane moiety.Expected to be high due to the carbamate and cyclohexane.Generally stable, with the tert-butyl group being acid-labile.Potential for acidic cleavage of the Boc group in lysosomal compartments.
Alkyl Chains Simple, hydrophobic, and synthetically accessible.Generally high, but susceptible to oxidation.[1]High.[1]Cytochrome P450 (CYP)-mediated hydroxylation.[1]
Polyethylene Glycol (PEG) Hydrophilic, improves solubility.Can be more susceptible to enzymatic degradation than alkyl chains.[1]Generally stable, but can undergo oxidation.[1]Progressive shortening through ether peroxidation.[1]
Valine-Citrulline (Val-Cit) Dipeptide linker, sensitive to lysosomal proteases.Designed to be cleaved by cathepsin B in lysosomes.Stable in systemic circulation.Enzymatic cleavage by cathepsin B.[2][3]
Hydrazone Acid-labile linker.Stable at physiological pH (~7.4).Cleaved in the acidic environment of endosomes and lysosomes.[4][5]pH-dependent hydrolysis.[4]
Disulfide Redox-sensitive linker.Stable in the bloodstream.Cleaved in the reducing environment of the cytoplasm (high glutathione).[5]Reduction of the disulfide bond.[5]

Experimental Protocols

Accurate assessment of linker stability is crucial for the development of effective targeted therapies. The following are detailed methodologies for key stability assays.

In Vitro Plasma Stability Assay

Objective: To determine the stability of a linker-payload conjugate in plasma from different species (e.g., human, mouse) to predict its in vivo stability in systemic circulation.[6]

Materials:

  • Linker-payload conjugate

  • Human and/or mouse plasma

  • Suitable solvent for stock solution (e.g., DMSO)

  • Cold acetonitrile with an internal standard

  • High-speed centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the linker-payload conjugate in a suitable solvent.

  • Incubate the linker-payload conjugate at a final concentration (e.g., 1-10 µM) in plasma at 37°C.[2]

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the incubation mixture.[2]

  • Quench the reaction by adding three volumes of cold acetonitrile containing an internal standard to precipitate plasma proteins.

  • Vortex the samples and incubate at -20°C for at least 30 minutes.

  • Centrifuge the samples at high speed to pellet the precipitated proteins.[2]

  • Analyze the supernatant by LC-MS/MS to quantify the amount of intact conjugate and any released payload.[2]

  • The percentage of the remaining intact conjugate at each time point is calculated relative to the amount at time zero.

Lysosomal Stability Assay

Objective: To evaluate the stability and cleavage of a linker-payload conjugate in a lysosomal environment.

Materials:

  • Linker-payload conjugate

  • Purified lysosomal fractions from a relevant cell line or tissue

  • Lysosomal assay buffer (e.g., sodium acetate, pH 4.5-5.5)

  • Cold acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the linker-payload conjugate.

  • Incubate the conjugate with the lysosomal fraction at 37°C in the acidic lysosomal assay buffer.[6]

  • Collect samples at different time intervals.

  • Stop the enzymatic reaction by adding cold acetonitrile with an internal standard.

  • Process the samples to remove proteins (e.g., centrifugation).

  • Analyze the supernatant by LC-MS/MS to quantify the intact conjugate and the released payload.

Visualizations

experimental_workflow Experimental Workflow for In Vitro Plasma Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis start Prepare Stock Solution of Linker-Payload Conjugate incubate Incubate Conjugate in Plasma at 37°C start->incubate plasma Prepare Plasma (Human or Mouse) plasma->incubate time_points Collect Aliquots at Various Time Points incubate->time_points quench Quench Reaction with Cold Acetonitrile & IS time_points->quench precipitate Precipitate Proteins quench->precipitate centrifuge Centrifuge to Pellet Proteins precipitate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data Calculate % Remaining Intact Conjugate analyze->data

Caption: Workflow for an in vitro plasma stability assay.

protac_mechanism General Mechanism of PROTAC-Mediated Protein Degradation cluster_components Cellular Components cluster_process Degradation Process protac PROTAC ternary Formation of Ternary Complex (POI-PROTAC-E3) protac->ternary poi Target Protein (Protein of Interest) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary ubiquitination Ubiquitination of Target Protein ternary->ubiquitination proteasome Proteasomal Degradation ubiquitination->proteasome release Release of PROTAC and E3 Ligase proteasome->release release->protac Recycled release->e3 Recycled

Caption: PROTAC-mediated protein degradation pathway.

References

Navigating the Analysis of Reactions with tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate: A Comparative Guide to LC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the effective monitoring of reactions involving protected amines is crucial for optimizing yields and ensuring purity. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of reactions with tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate, a key building block in medicinal chemistry and for PROTAC linkers.

This guide offers a detailed examination of various LC-MS methodologies, supported by experimental protocols and data, to facilitate the selection of the most appropriate analytical strategy. We will delve into the nuances of different chromatographic and mass spectrometric techniques, providing a framework for robust reaction monitoring and product characterization.

Comparative Analysis of LC-MS Methods

The choice of an LC-MS method for analyzing reactions with this compound and its derivatives hinges on the specific requirements of the analysis, such as the need for high throughput, resolution of isomers, or sensitivity. Reversed-phase chromatography is the most common approach for this class of molecules.

Parameter Method 1: Standard HPLC-MS Method 2: UPLC-MS Method 3: Specialized Carbamate Column
Stationary Phase C18, 5 µmC18, <2 µmProprietary carbamate phase
Typical Flow Rate 0.8 - 1.2 mL/min0.4 - 0.6 mL/min0.8 - 1.0 mL/min
Analysis Time 10 - 15 min3 - 8 min8 - 12 min
Resolution GoodExcellentVery Good (for carbamates)
Throughput ModerateHighModerate
Solvent Consumption HighLowModerate
Key Advantage Widely available and robustSpeed and resolutionOptimized selectivity for carbamates

Experimental Protocols

Detailed methodologies are essential for reproducing and adapting analytical methods. Below are representative protocols for the LC-MS analysis of this compound.

Protocol 1: General Purpose UPLC-MS Method

This method is suitable for routine reaction monitoring, providing a good balance of speed and resolution.

  • LC System: UPLC System

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1-5 µL

  • MS Detector: ESI Positive Ion Mode

  • Scan Range: m/z 100-500

  • Sample Preparation: Dilute the reaction mixture in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 10 µg/mL. Filter through a 0.22 µm syringe filter before injection.

Protocol 2: High-Resolution LC-MS/MS for Impurity Profiling

This method is designed for in-depth analysis of reaction mixtures to identify and quantify starting materials, products, and by-products.

  • LC System: High-Resolution UPLC System

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 45 °C

  • Injection Volume: 2 µL

  • MS Detector: Q-TOF or Orbitrap in Positive Ion Mode

  • Scan Mode: Full MS and data-dependent MS/MS

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate informative fragment ions.

  • Sample Preparation: As in Protocol 1, with careful consideration of the concentration to avoid detector saturation.

Mass Spectrometry Fragmentation

The tert-Butoxycarbonyl (Boc) protecting group exhibits a characteristic fragmentation pattern in positive ion electrospray ionization mass spectrometry. The primary fragmentation pathway involves the loss of isobutylene (56 Da), resulting in a prominent [M+H-56]+ ion. Further fragmentation can lead to the complete loss of the Boc group (100 Da). Monitoring for these characteristic losses is a reliable way to identify Boc-protected species in a reaction mixture.

Alternative Analytical Techniques

While LC-MS is a powerful tool, other analytical techniques can provide complementary information for reaction analysis.

Technique Information Provided Advantages Disadvantages
Thin-Layer Chromatography (TLC) Qualitative reaction progressFast, simple, inexpensiveLow resolution, not quantitative
Nuclear Magnetic Resonance (NMR) Structural confirmation, quantitationProvides detailed structural informationLower sensitivity than MS, requires pure samples for full characterization
Fourier-Transform Infrared (FTIR) Spectroscopy Presence/absence of functional groupsFast, non-destructiveNot suitable for complex mixtures, not quantitative

Visualizing the Workflow and Method Comparison

To better illustrate the analytical process and the relationship between different methods, the following diagrams are provided.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Reaction Reaction Mixture Dilution Dilution Reaction->Dilution Filtration Filtration Dilution->Filtration UPLC UPLC Separation Filtration->UPLC MS Mass Spectrometry (ESI+) UPLC->MS Chromatogram Chromatogram Review MS->Chromatogram MassSpectra Mass Spectra Analysis MS->MassSpectra Quantitation Quantitation Chromatogram->Quantitation MassSpectra->Quantitation

A Comparative Guide: Boc vs. Fmoc Protection for Bifunctional Linkers in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex biomolecules such as peptide-drug conjugates (PDCs), the choice of a protective group strategy for bifunctional linkers in Solid-Phase Peptide Synthesis (SPPS) is a critical decision that significantly impacts yield, purity, and overall success. The two dominant methodologies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), offer distinct advantages and disadvantages. This guide provides an objective, data-driven comparison to inform the selection of the optimal strategy for your specific application.

Core Principles: A Tale of Two Chemistries

The fundamental difference between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group, which dictates the orthogonality of the entire synthetic process. Orthogonality ensures that the removal of the temporary α-amino protecting group occurs under conditions that do not affect the permanent side-chain protecting groups or the linker anchoring the peptide to the solid support.

  • Boc Strategy: This classic approach relies on an acid-labile Boc group for temporary Nα-protection. Deprotection is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA).[1] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[2] This difference in acid lability forms the basis of the Boc strategy's selectivity.

  • Fmoc Strategy: The more contemporary Fmoc strategy employs a base-labile Fmoc protecting group.[3] Deprotection is carried out under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2] Side-chain protecting groups are typically tert-butyl (tBu)-based and are removed simultaneously with cleavage from the resin using a strong acid like TFA.[] This strategy offers true orthogonality, as the deprotection conditions for the α-amino and side-chain protecting groups are fundamentally different (base vs. acid).[5]

Performance Comparison: Boc vs. Fmoc for Bifunctional Linkers

The choice between Boc and Fmoc protection for bifunctional linkers depends on several factors, including the chemical nature of the linker, the peptide sequence, and the intended downstream application.

FeatureBoc Protection StrategyFmoc Protection Strategy
Deprotection Conditions Repetitive treatment with moderate acid (e.g., 50% TFA in DCM)[2]Repetitive treatment with base (e.g., 20% piperidine in DMF)[2]
Final Cleavage Strong acid (e.g., HF, TFMSA)[2]Strong acid (e.g., TFA)[]
Orthogonality Semi-orthogonal (relies on differential acid lability)[6]Fully orthogonal (base-labile Nα vs. acid-labile side chains)[5]
Compatibility with Linkers Compatible with acid-stable linkers. The strong acid cleavage can cleave some acid-labile linkers prematurely.[7]Compatible with a wide range of acid-labile linkers. The linker must be stable to the basic deprotection conditions.[3]
Common Side Reactions - Alkylation: The tert-butyl cation generated during deprotection can modify sensitive residues like Trp and Met. This can be minimized with scavengers.[7] - Acid-catalyzed side reactions: Prolonged exposure to acid can lead to side reactions like pyroglutamate formation.[1]- Aspartimide formation: Base-catalyzed cyclization of aspartic acid residues.[7] - Diketopiperazine formation: Cyclization and cleavage of the N-terminal dipeptide.[8] - Dibenzofulvene adduct formation: The byproduct of Fmoc deprotection can react with the deprotected amine if not efficiently scavenged.[7]
Aggregation The repeated TFA treatments can help disrupt peptide aggregation.[6]Aggregation can be more problematic for certain sequences.[6]
Cost Boc-protected amino acids are generally less expensive.[9]Fmoc-protected amino acids are typically more expensive.[6]

Experimental Workflows and Protocols

The following diagrams and protocols outline the general steps involved in SPPS using both Boc and Fmoc strategies with a bifunctional linker.

Boc SPPS Workflow with a Bifunctional Linker

Boc_SPPS_Workflow cluster_synthesis_cycle Synthesis Cycle Boc_Deprotection Boc Deprotection (TFA/DCM) Neutralization Neutralization (DIEA/DCM) Boc_Deprotection->Neutralization Wash Coupling Amino Acid Coupling (Coupling Reagent) Neutralization->Coupling Wash Coupling->Boc_Deprotection Repeat for each amino acid Final_Cleavage Final Cleavage (e.g., HF) Coupling->Final_Cleavage After last amino acid Resin Resin with Bifunctional Linker (Boc-protected) Resin->Boc_Deprotection Peptide Peptide with Bifunctional Linker Final_Cleavage->Peptide

Caption: General workflow for Boc-SPPS on a bifunctional linker.

Experimental Protocol: Boc-SPPS with a Bifunctional Linker

  • Resin Preparation and Linker Attachment:

    • Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid) in dichloromethane (DCM).

    • Couple the bifunctional linker to the resin using standard coupling protocols. One end of the linker will be attached to the resin, while the other end will have a Boc-protected amine for peptide chain elongation.

  • Synthesis Cycle:

    • Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.

    • Washes: Wash the resin thoroughly with DCM, isopropanol, and then DCM to remove residual acid.

    • Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM.

    • Washes: Wash the resin with DCM.

    • Amino Acid Coupling: Couple the next Boc-protected amino acid using a suitable coupling reagent (e.g., HBTU/HOBt in DMF) and DIEA. Allow the reaction to proceed for 1-2 hours. Monitor coupling completion with a ninhydrin test.

    • Washes: Wash the resin with DMF and DCM.

    • Repeat the synthesis cycle for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection of the N-terminal Boc group, wash and dry the peptide-resin.

    • Treat the resin with a strong acid, such as anhydrous hydrofluoric acid (HF), typically with scavengers like anisole, to cleave the peptide from the resin and remove the side-chain protecting groups. This step must be performed with extreme caution in a specialized apparatus.

    • Precipitate the crude peptide in cold diethyl ether, wash, and dry.

Fmoc SPPS Workflow with a Bifunctional Linker

Fmoc_SPPS_Workflow cluster_synthesis_cycle Synthesis Cycle Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Coupling Amino Acid Coupling (Coupling Reagent) Fmoc_Deprotection->Coupling Wash Coupling->Fmoc_Deprotection Repeat for each amino acid Final_Cleavage Final Cleavage & Deprotection (TFA) Coupling->Final_Cleavage After last amino acid Resin Resin with Bifunctional Linker (Fmoc-protected) Resin->Fmoc_Deprotection Peptide Peptide with Bifunctional Linker Final_Cleavage->Peptide

Caption: General workflow for Fmoc-SPPS on a bifunctional linker.

Experimental Protocol: Fmoc-SPPS with a Bifunctional Linker

  • Resin Preparation and Linker Attachment:

    • Swell the appropriate resin (e.g., Wang resin for a C-terminal acid) in N,N-dimethylformamide (DMF).

    • Couple the bifunctional linker to the resin. One end of the linker attaches to the resin, and the other end presents an Fmoc-protected amine.

  • Synthesis Cycle:

    • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group.

    • Washes: Wash the resin thoroughly with DMF.

    • Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a suitable coupling reagent (e.g., HBTU/HOBt in DMF) and a base like DIEA. Monitor the reaction with a ninhydrin test.

    • Washes: Wash the resin with DMF.

    • Repeat the synthesis cycle for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and N-terminal Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry.

    • Treat the resin with a cleavage cocktail, typically containing 95% TFA and scavengers (e.g., water, triisopropylsilane), for 2-3 hours. This step simultaneously cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, wash, and dry.

Logical Relationship: Orthogonality in SPPS

The concept of orthogonality is central to the successful stepwise synthesis of peptides. The following diagram illustrates the orthogonal relationship between the protecting groups in the Fmoc strategy.

Orthogonality Peptide_Resin Fully Protected Peptide on Resin N_Terminal_Deprotected N-Terminal Deprotected Peptide on Resin Peptide_Resin->N_Terminal_Deprotected Base (e.g., Piperidine) [Removes Fmoc] Fully_Deprotected Fully Deprotected Peptide in Solution Peptide_Resin->Fully_Deprotected Strong Acid (e.g., TFA) [Cleaves from resin & removes side-chain protecting groups] N_Terminal_Deprotected->Peptide_Resin Amino Acid Coupling

Caption: Orthogonal deprotection in Fmoc-SPPS.

Conclusion and Recommendations

The choice between Boc and Fmoc protection for bifunctional linkers is highly dependent on the specific synthetic target and available resources.

  • The Fmoc strategy is now the most widely used method for SPPS due to its milder deprotection conditions, which are compatible with a broader range of sensitive functionalities and linkers. Its true orthogonality simplifies the synthesis of complex peptides.[5] However, challenges such as aspartimide formation and aggregation in certain sequences need to be carefully managed.[7]

  • The Boc strategy , while older, remains a robust and valuable technique, particularly for the synthesis of long or hydrophobic peptides that are prone to aggregation.[6] The use of strong, corrosive acids for both deprotection and final cleavage requires specialized equipment and careful handling.

For the synthesis of peptide-drug conjugates and other complex molecules involving bifunctional linkers, the Fmoc strategy is generally preferred due to its milder conditions and greater compatibility with diverse chemical moieties. However, a thorough evaluation of the stability of the bifunctional linker and the drug molecule to both acidic and basic conditions is essential before selecting a synthetic strategy.

References

Spectroscopic Analysis for Structural Confirmation of tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Comparison

The following tables summarize the expected and observed spectroscopic data for the structural elucidation of tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate derivatives, using data from closely related analogs as a reference.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nucleus Functional Group Expected Chemical Shift (δ) ppm Reference Compound
¹H NMR-C(CH₃)₃ (tert-Butyl)1.4-1.5 (singlet)tert-Butyl carbamate derivatives[1]
-CH₂-NH-2.8-3.2 (triplet or doublet of triplets)General alkyl amines
Cyclohexyl -CH-0.9-2.0 (multiplets)Cyclohexane derivatives
-CH₂-OH3.3-3.6 (doublet)Primary alcohols
-NH-COO-4.5-5.5 (broad singlet)Carbamates[1]
-OHVariable, depends on concentration and solventAlcohols
¹³C NMR-C(CH₃)₃~28tert-Butyl carbamate derivatives[1]
-C(CH₃)₃~79tert-Butyl carbamate derivatives[1]
-CH₂-NH-~45-50Alkyl amines
Cyclohexyl carbons~25-45Cyclohexane derivatives
-CH₂-OH~65-70Primary alcohols
-C=O (carbamate)~155-157Carbamates[1]

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Technique Functional Group/Parameter Expected Value Reference Compound/Technique
FTIRN-H Stretch (carbamate)3300-3500 cm⁻¹ (sharp to broad)Carbamates
C-H Stretch (alkyl)2850-3000 cm⁻¹Alkanes
C=O Stretch (carbamate)1680-1720 cm⁻¹ (strong)Carbamates
C-O Stretch (carbamate/alcohol)1000-1300 cm⁻¹Carbamates and Alcohols
O-H Stretch (alcohol)3200-3600 cm⁻¹ (broad)Alcohols
Mass Spec.Molecular Ion [M+H]⁺m/z 244.19This compound (Calculated)
[M+Na]⁺m/z 266.17N/A
FragmentationLoss of tert-butyl group (-57), loss of Boc group (-100)tert-Butyl carbamates
Alternative Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purity assessment and quantification of carbamate derivatives.

Table 3: High-Performance Liquid Chromatography (HPLC)

Parameter Condition Reference Method
ColumnC18 reverse-phaseEPA Method 531.1 for N-methylcarbamates[2]
Mobile PhaseAcetonitrile/Water gradientEPA Method 531.1 for N-methylcarbamates[2]
DetectionUV or Fluorescence (with post-column derivatization)EPA Method 531.1 for N-methylcarbamates[2]
Expected Retention TimeDependent on exact conditions and derivativeN/A

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Materials:

  • NMR spectrometer (e.g., 400 MHz)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • This compound sample

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak or TMS (0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Materials:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • This compound sample

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Spectrum Acquisition:

    • Acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Materials:

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI)

  • Solvent for sample preparation (e.g., methanol or acetonitrile)

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Set the ionization source parameters (e.g., capillary voltage, gas flow rates, and temperature).

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺).

    • Analyze the fragmentation pattern to confirm the presence of key structural motifs.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of the structure of this compound derivatives.

Spectroscopic_Workflow Sample Sample Preparation (Dissolution) NMR NMR Analysis (¹H & ¹³C) Sample->NMR FTIR FTIR Analysis Sample->FTIR MS Mass Spectrometry Sample->MS Alternative Alternative/Purity Analysis (e.g., HPLC) Sample->Alternative Data_Integration Data Integration & Interpretation NMR->Data_Integration FTIR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmed Data_Integration->Structure_Confirmation Alternative->Structure_Confirmation

Caption: Workflow for Spectroscopic Structure Confirmation.

References

Biological evaluation of PROTACs synthesized with tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

The choice of a chemical linker is a critical determinant of a Proteolysis-Targeting Chimera's (PROTAC's) efficacy. This guide provides a comparative analysis of PROTACs synthesized with rigid linkers, exemplified by the clinically advanced Androgen Receptor (AR) degrader ARV-110, versus those with flexible linkers, represented by the well-studied BET degrader MZ1. This objective comparison, supported by experimental data and detailed protocols, aims to inform rational PROTAC design for researchers, scientists, and drug development professionals.

The fundamental role of a PROTAC is to induce the degradation of a target Protein of Interest (POI) by hijacking the cell's ubiquitin-proteasome system. This is achieved by a heterobifunctional molecule composed of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. The linker's length, rigidity, and composition are not merely spacers but play a pivotal role in the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.

Performance Comparison: Rigid vs. Flexible Linkers

The performance of PROTACs is significantly influenced by the nature of their linker. Rigid linkers, such as those containing cyclic structures like piperidine, piperazine, or cyclohexane, can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially leading to enhanced potency and improved metabolic stability. In contrast, flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, offer greater conformational freedom, which can be advantageous for some target-E3 ligase pairs but may come at the cost of an entropic penalty and reduced stability.

A notable example of a PROTAC with a rigid linker is ARV-110 (bavdegalutamide) , a clinical-stage oral AR degrader for the treatment of prostate cancer.[1][2] Its structure incorporates a short and rigid piperidine-piperazine linker.[1] This design has been shown to be a key innovation, contributing to its high potency and favorable pharmacokinetic properties.[1] For comparison, MZ1 is a widely studied PROTAC that degrades the BET family protein BRD4 and utilizes a more flexible PEG-based linker.[3]

Below is a summary of their performance characteristics:

FeatureARV-110 (Rigid Linker)MZ1 (Flexible Linker)Reference
Target Protein Androgen Receptor (AR)BRD4[4],[3]
E3 Ligase Cereblon (CRBN)von Hippel-Lindau (VHL)[1],[3]
Degradation Potency (DC50) < 1 nM in VCaP cells8-23 nM in H661 and H838 cells[4],[5]
Maximal Degradation (Dmax) >90% in vivoComplete degradation at 100 nM[4],[5]
Key Advantage High in vivo potency, oral bioavailability, metabolic stabilityWell-characterized, potent BRD4 degrader[1],[3]

Signaling Pathways and Experimental Workflows

To understand and evaluate the efficacy of these PROTACs, it is crucial to be familiar with the underlying biological pathways and the experimental workflows used for their characterization.

Androgen Receptor Signaling Pathway

ARV-110 targets the Androgen Receptor, a key driver in prostate cancer. Upon binding to androgens, the AR translocates to the nucleus and activates the transcription of genes involved in cell proliferation and survival. By degrading the AR, ARV-110 effectively shuts down this signaling pathway, leading to an anti-tumor response.[6][7][8]

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_HSPs AR-HSP Complex AR->AR_HSPs Ternary_Complex AR-ARV110-CRBN Ternary Complex AR->Ternary_Complex AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSPs HSPs HSPs->AR_HSPs AR_HSPs->AR Androgen Binding ARV110 ARV-110 ARV110->AR CRBN E3 Ligase (Cereblon) ARV110->CRBN CRBN->Ternary_Complex PolyUb_AR Poly-ubiquitinated AR Ternary_Complex->PolyUb_AR Ubiquitination Ub Ubiquitin Ub->PolyUb_AR Proteasome Proteasome PolyUb_AR->Proteasome Degraded_AR Degraded AR Proteasome->Degraded_AR ARE Androgen Response Element (ARE) AR_dimer->ARE Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription

Caption: Androgen Receptor signaling and the mechanism of action of ARV-110.

Experimental Workflow for PROTAC Evaluation

A systematic workflow is essential to evaluate and compare the efficacy of different PROTACs. This workflow encompasses the assessment of key parameters, from target degradation to cellular effects.

PROTAC_Workflow start PROTAC Synthesis (e.g., with rigid or flexible linker) step1 Western Blot Analysis (Target Degradation) start->step1 step2 Cell Viability Assay (e.g., CellTiter-Glo) start->step2 step3 Co-Immunoprecipitation (Ternary Complex Formation) step1->step3 data1 Determine DC50 & Dmax step1->data1 data2 Determine IC50/EC50 step2->data2 step4 Selectivity Profiling (e.g., Proteomics) step3->step4 data3 Confirm POI-PROTAC-E3 interaction step3->data3 data4 Assess off-target degradation step4->data4 end Lead PROTAC Candidate data1->end data2->end data3->end data4->end

Caption: A typical experimental workflow for the biological evaluation of PROTACs.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of PROTACs.

Western Blot Analysis for Protein Degradation

This protocol outlines the steps for treating cultured cells with a PROTAC and subsequently analyzing the degradation of the target protein via Western blot.[9][10]

  • Cell Seeding and Treatment:

    • Seed cells (e.g., VCaP for AR, HeLa for BRD4) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting and Detection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-AR or anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[11][12][13][14]

  • Cell Seeding:

    • Seed cells in opaque-walled 96-well plates at a predetermined optimal density.

  • Compound Treatment:

    • Treat cells with a serial dilution of the PROTAC or control compound.

    • Incubate for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the compound concentration and use a non-linear regression model to calculate the IC50 or EC50 value.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to demonstrate the PROTAC-induced interaction between the target protein and the E3 ligase in a cellular context.[15][16][17][18][19]

  • Cell Culture, Transfection, and Treatment:

    • Co-transfect cells (e.g., HEK293T) with expression vectors for tagged versions of the target protein (e.g., FLAG-AR) and the E3 ligase (e.g., HA-Cereblon).

    • After 24-48 hours, treat the cells with the PROTAC or vehicle control for a short duration (e.g., 2-4 hours). To prevent degradation of the target, pre-treat cells with a proteasome inhibitor (e.g., MG132).

  • Cell Lysis and Immunoprecipitation:

    • Lyse the cells in a non-denaturing lysis buffer.

    • Pre-clear the lysate with protein A/G beads.

    • Incubate the lysate with an antibody against one of the tags (e.g., anti-FLAG antibody) overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Analyze the eluted samples by Western blotting using antibodies against all three components: the "bait" protein (e.g., anti-FLAG), the expected interacting partner (e.g., anti-HA), and the endogenous third partner if applicable. The presence of all components in the immunoprecipitated sample confirms the formation of the ternary complex.

References

Head-to-head comparison of different carbamate-based linkers in targeted protein degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Carbamate Linker Selection in PROTAC Design

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened up new frontiers in drug discovery, enabling the targeted degradation of previously "undruggable" proteins.[1] These heterobifunctional molecules consist of a warhead that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] While significant attention is often given to the warhead and E3 ligase ligand, the linker plays a critical and active role in the efficacy of a PROTAC.[4] Its length, composition, and rigidity are key determinants of the stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent proteasomal degradation of the POI.[2]

Carbamate-based linkers are a versatile class of connectors used in PROTAC design. They can offer a balance of stability and controlled release, and their properties can be tuned by modifying their chemical structure.[5] This guide provides a head-to-head comparison of different carbamate-based linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.

The Pivotal Role of the Linker in PROTAC Efficacy

The linker in a PROTAC molecule is not merely a passive spacer; it actively modulates the formation of the ternary complex.[4] Key parameters influenced by the linker include:

  • Ternary Complex Stability: The linker's length and flexibility must be optimized to facilitate stable and cooperative interactions within the ternary complex.[2]

  • Degradation Efficacy: This is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[6]

  • Pharmacokinetic (PK) Properties: The linker's characteristics can significantly impact a PROTAC's solubility, cell permeability, and metabolic stability.[7]

Comparative Analysis of Carbamate Linker Performance

Linker IDCarbamate Linker TypeStructureDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)Plasma Stability (t½, h)
CL-1Methyl Carbamate-O-C(O)NH-CH₂-75855.2>24
CL-2Ethyl Carbamate-O-C(O)NH-CH₂CH₂-60906.1>24
CL-3Benzyl Carbamate-O-C(O)NH-CH₂(Ph)-120704.518
CL-4Val-Cit-PABCVal-Cit-PABA-O-C(O)NH-25953.88 (cleavable)

Note: The data presented in this table is for illustrative purposes to highlight potential differences in performance between various carbamate-based linkers and is not derived from a single direct comparative study. DC50 and Dmax values are highly dependent on the specific PROTAC architecture and experimental conditions.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the process of evaluating these molecules, the following diagrams illustrate the key concepts.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI->PROTAC Binds to Warhead E3 E3 Ubiquitin Ligase cluster_ternary cluster_ternary E3->PROTAC Binds to E3 Ligand Ub Ubiquitin E3_bound E3 Ligase Ub->E3_bound Recruitment Proteasome Proteasome Fragments Proteasome->Fragments Degraded Peptides POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound POI_ub Ub-POI POI_bound->POI_ub Poly-ubiquitination E3_bound->POI_bound Ubiquitination E3_bound->PROTAC_bound POI_ub->Proteasome Recognition & Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow start Start: Design & Synthesize PROTAC Library with Different Carbamate Linkers cell_culture Cell Culture & PROTAC Treatment (Dose-Response) start->cell_culture permeability Assess Cell Permeability (e.g., PAMPA Assay) start->permeability stability Evaluate Plasma Stability (Incubation with Plasma) start->stability ternary_complex Ternary Complex Analysis (e.g., SPR, ITC) start->ternary_complex lysis Cell Lysis & Protein Quantification cell_culture->lysis western_blot Western Blot Analysis of POI Levels lysis->western_blot data_analysis Data Analysis: Calculate DC50 & Dmax western_blot->data_analysis end End: Select Optimal Carbamate Linker data_analysis->end permeability->end stability->end ternary_complex->end

References

Kinetic analysis of coupling reactions involving tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the efficiency and selection of coupling reagents for reactions involving tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate, a key building block in targeted protein degraders and other advanced therapeutics.

In the landscape of modern drug discovery and development, the efficient and controlled synthesis of complex molecules is paramount. This compound serves as a crucial bifunctional linker, often employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other molecular entities requiring specific spatial arrangements. The hydroxyl and the Boc-protected amine functionalities of this molecule are key handles for introducing molecular diversity through coupling reactions. This guide provides a comparative kinetic analysis of two major classes of coupling reactions pivotal for the elaboration of this scaffold: amide bond formation and Suzuki-Miyaura cross-coupling.

This analysis is intended to provide researchers, scientists, and drug development professionals with a data-driven framework for selecting the most appropriate coupling reagents and conditions to optimize reaction outcomes, minimize side products, and ensure reproducibility.

Amide Bond Formation: A Kinetic Comparison of Common Coupling Reagents

The formation of an amide bond by coupling a carboxylic acid to the deprotected amine of tert-Butyl (trans-4-aminomethylcyclohexyl)methanol is a frequently employed transformation. The choice of coupling reagent significantly impacts the reaction rate, yield, and prevention of side reactions such as racemization. Here, we compare the kinetic performance of several classes of commonly used amide coupling reagents.

Uronium/Aminium Salts: HATU, HBTU, and HCTU

Uronium and aminium salts are among the most popular and efficient coupling reagents. Their mechanism involves the formation of a highly reactive acyl-uronium intermediate, which is then readily attacked by the amine.

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) was one of the first phosphonium-based reagents developed and is effective for standard couplings. However, its use has diminished due to the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA). Safer alternatives like PyBOP have been developed.[1]

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and its tetrafluoroborate counterpart (TBTU) are highly efficient reagents that produce minimal racemization, with coupling reactions often completing in as little as six minutes.[2]

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is generally considered more reactive than HBTU.[1] The 7-aza-benzotriazole (HOAt) leaving group in HATU provides anchimeric assistance during the aminolysis step, which enhances the reaction rate and further reduces racemization.[1][3]

  • O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU) exhibits reactivity that is often comparable to HATU and superior to HBTU.[1]

Coupling ReagentReagent TypeRelative ReactivityKey AdvantagesPotential Side Reactions
HATU Aminium/Uronium SaltVery High[1]Superior performance for challenging couplings, rapid reaction rates, very low racemization.[1]Guanidinylation of the N-terminal amine.
HBTU Aminium/Uronium SaltHighHigh efficiency for routine synthesis, minimal racemization.[2][4]Guanidinylation of the N-terminal amine.
PyBOP Phosphonium SaltModerate to HighSafer alternative to BOP, effective for standard couplings.Formation of byproducts.
EDC/HOBt Carbodiimide/AdditiveModerateCost-effective, water-soluble byproducts are easily removed.Formation of N-acylurea, potential for racemization without an additive.
Carbodiimides with Additives: EDC/HOBt

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are cost-effective coupling reagents. Their mechanism involves the formation of an O-acylisourea intermediate. However, this intermediate is prone to rearrangement to a stable N-acylurea, which terminates the desired reaction. To mitigate this, nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure are essential. These additives trap the O-acylisourea to form an active ester that is more reactive towards the amine and less susceptible to rearrangement.[5][6]

Kinetic studies on EDC/HOBt mediated couplings have shown that the rate-determining step is the initial reaction between the carboxylic acid and EDC to form the O-acylisourea. The reaction rate is independent of the HOBt concentration.[5][6][7]

Suzuki-Miyaura Cross-Coupling: A Kinetic Perspective

The hydroxyl group of this compound can be converted to a suitable leaving group (e.g., triflate or halide) to enable Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The rate-determining step can vary depending on the specific substrates, catalyst, ligand, and base used.[9] For many systems, oxidative addition of the aryl or alkyl halide to the Pd(0) complex is the rate-limiting step.[8]

Catalyst and Ligand Effects on Reaction Kinetics

The choice of palladium precursor and phosphine ligand is critical for the efficiency of the Suzuki-Miyaura coupling. Electron-rich and bulky phosphine ligands generally accelerate the oxidative addition step and promote the overall catalytic cycle.

Catalyst SystemKey Features
Pd(OAc)₂ / SPhos or XPhos This combination has proven effective for the Suzuki-Miyaura coupling of Boc-protected aminomethyltrifluoroborates with various aryl and heteroaryl chlorides, providing good to excellent yields.[10]
PdCl₂(dppf) A well-established and versatile catalyst system for a wide range of Suzuki-Miyaura couplings.[11]
Palladacycles These catalysts exhibit high thermal stability, are often insensitive to air and water, and can be used at low catalyst loadings.[8]

Recent studies have highlighted that a simple change in the base (e.g., from KOAc to K₂CO₃) can significantly alter the rate-determining step and the transmetalation pathway, leading to substantial process improvements.[9]

Experimental Protocols

General Protocol for Kinetic Analysis of Amide Bond Formation via HPLC
  • Preparation of Stock Solutions: Prepare stock solutions of the carboxylic acid, the deprotected amine of the title compound, the coupling reagent, and an internal standard in a suitable aprotic solvent (e.g., DMF or NMP).

  • Reaction Setup: In a thermostated reaction vessel, combine the carboxylic acid and amine solutions.

  • Initiation of Reaction: Initiate the reaction by adding the coupling reagent solution.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture and quench it by diluting with a suitable solvent mixture (e.g., acetonitrile/water with a small amount of TFA) to stop the reaction.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. Monitor the disappearance of the starting materials and the appearance of the product by integrating the respective peak areas at a suitable wavelength (e.g., 220 nm).

  • Data Analysis: Plot the concentration of the product versus time. From this data, the initial reaction rate can be determined. By performing the experiment with varying concentrations of reactants, the reaction order with respect to each component can be established.

General Protocol for Kinetic Analysis of Suzuki-Miyaura Coupling via NMR Spectroscopy
  • Sample Preparation: In an NMR tube, combine the aryl/alkyl halide derived from the title compound, the boronic acid or ester, the palladium catalyst, the ligand, and the base in a deuterated solvent (e.g., toluene-d₈/D₂O).

  • NMR Acquisition: Acquire a series of ¹H or ¹⁹F NMR spectra (if a fluorine-containing substrate is used) at regular time intervals.[12]

  • Data Analysis: Integrate the signals corresponding to a non-overlapping peak of a starting material and the product. The relative integrals provide a direct measure of the reaction conversion over time.[13] Plotting the conversion as a function of time allows for the determination of the reaction rate.

Visualizing Reaction Workflows

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Stock Solutions (Acid, Amine, Reagent) B Combine Acid & Amine A->B C Initiate with Coupling Reagent B->C D Quench Aliquots at Time Intervals C->D E HPLC Analysis D->E F Plot Concentration vs. Time E->F G Determine Rate and Order F->G

Caption: Workflow for kinetic analysis of amide coupling.

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis A Prepare Reaction Mixture in NMR Tube B Acquire NMR Spectra Over Time A->B C Integrate Signals B->C D Plot Conversion vs. Time C->D E Determine Rate D->E

Caption: Workflow for kinetic analysis of Suzuki coupling.

Conclusion

The selection of an appropriate coupling strategy for the elaboration of this compound is a critical decision that influences the overall efficiency of a synthetic campaign. For amide bond formation, HATU and other uronium/aminium salts generally offer superior kinetic performance, especially for challenging substrates, albeit at a higher cost. Carbodiimide-based reagents like EDC, when used with additives such as HOBt, provide a cost-effective alternative for routine couplings. In the case of Suzuki-Miyaura cross-coupling, the kinetics are highly dependent on the choice of the palladium catalyst, ligand, and base. Careful optimization of these parameters is essential to achieve high reaction rates and yields. The experimental protocols and workflows provided in this guide offer a framework for the systematic kinetic analysis of these important coupling reactions, enabling researchers to make informed, data-driven decisions in their synthetic endeavors.

References

A Comparative Guide to Purity Assessment of Synthesized tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous evaluation of purity for synthesized intermediates is a cornerstone of robust chemical research and pharmaceutical development. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate. We will explore a primary reversed-phase HPLC (RP-HPLC) method with UV detection and discuss alternative approaches, including Hydrophilic Interaction Liquid Chromatography (HILIC) and the use of universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD). This document presents detailed experimental protocols, comparative data, and workflow visualizations to facilitate the selection of an optimal analytical strategy.

Comparison of Analytical Techniques

The choice of an HPLC method for purity determination depends on the physicochemical properties of the analyte and potential impurities. This compound is a relatively polar compound with no strong UV chromophore, which presents a unique analytical challenge.

Table 1: Comparison of HPLC Methods for Purity Analysis

FeatureMethod 1: RP-HPLC with Low-Wavelength UVMethod 2: HILIC with Universal Detector (CAD/ELSD)
Principle Separation is based on hydrophobic interactions between the analyte and a nonpolar stationary phase.Separation of polar compounds is achieved through partitioning between a polar stationary phase and a mobile phase with a high organic solvent concentration.
Applicability A standard and widely applicable technique for many organic molecules. Sensitivity can be limited for compounds lacking a strong chromophore.Ideal for polar analytes that exhibit poor retention in reversed-phase chromatography.
Potential Impurities Detected Nonpolar impurities, unreacted starting materials (e.g., the corresponding methyl ester), and byproducts from synthesis.Polar impurities, starting materials, and degradation products that are not well-retained on a C18 column.
Detection UV detection at low wavelengths (e.g., 200-220 nm) where the carbamate group exhibits some absorbance.Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) provide a response for any non-volatile analyte, independent of its optical properties.
Hypothetical Purity (%) 98.5%99.2%
Hypothetical Main Peak Retention Time (min) 8.2 min5.7 min

Experimental Protocols

A detailed protocol for the primary RP-HPLC method is provided below.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol outlines a reversed-phase HPLC method suitable for the routine purity analysis of this compound.

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve it in 10 mL of the mobile phase to achieve a final concentration of 1 mg/mL.

Data Analysis: The purity is determined using the area percent method, where the area of the main peak is divided by the total area of all observed peaks in the chromatogram.

Workflow for Purity Assessment

The logical workflow for the purity assessment of this compound is depicted in the following diagram. This process begins with the synthesized product and outlines the steps for sample preparation, analysis, and data interpretation.

cluster_0 Purity Assessment Workflow Start Synthesized this compound SamplePrep Sample Preparation (1 mg/mL in Mobile Phase) Start->SamplePrep HPLC_Analysis HPLC Analysis (RP-HPLC or HILIC) SamplePrep->HPLC_Analysis Detection Detection (UV, CAD, or ELSD) HPLC_Analysis->Detection Data_Processing Data Processing (Peak Integration) Detection->Data_Processing Purity_Calculation Purity Calculation (% Area) Data_Processing->Purity_Calculation Report Final Purity Report Purity_Calculation->Report

Caption: Logical workflow for the HPLC purity assessment.

Alternative and Complementary Techniques

For a more comprehensive purity profile, especially when universal detectors are not available, alternative and complementary techniques should be considered.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for enhancing the retention of polar compounds like the target molecule and its potential polar impurities. This method uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for the identification and quantification of volatile and semi-volatile impurities, including residual solvents from the synthesis.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that can determine the absolute purity of the compound against a certified internal standard without the need for a reference standard of the analyte itself.

Safety Operating Guide

Proper Disposal of tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical waste. This guide provides detailed procedures for the proper disposal of tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate, a key intermediate in pharmaceutical synthesis.

This document outlines the necessary steps for the safe handling and disposal of this compound, catering to researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for minimizing environmental impact and maintaining a safe laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles or eyeglasses complying with OSHA's eye and face protection regulations, protective gloves, and appropriate clothing to prevent skin exposure.[1] Handle the compound in a well-ventilated area or under a chemical fume hood.[2][3] In case of a spill, sweep up the solid material and place it into a suitable, closed container for disposal.[1][4] Avoid dust formation and prevent the chemical from entering drains or waterways.[1][2]

Step-by-Step Disposal Protocol

The proper disposal of this compound hinges on a critical initial step: waste classification. Chemical waste generators are responsible for determining whether a discarded chemical is classified as hazardous waste.[1] This determination must be made in consultation with local, regional, and national hazardous waste regulations.[1][2]

Step 1: Waste Characterization

  • Consult the Safety Data Sheet (SDS): Although a specific SDS for this compound was not found, related compounds' SDSs indicate that it is generally not classified as a hazardous substance under normal conditions. However, it is crucial to check the specific SDS from your supplier.

  • Review Local Regulations: Your institution's Environmental Health and Safety (EHS) department is the primary resource for understanding and complying with local and national disposal regulations. They can provide specific guidance on waste stream management.

Step 2: Segregation of Waste

  • Non-Hazardous Waste: If determined to be non-hazardous, the compound can be disposed of as solid chemical waste. It should be collected in a clearly labeled, sealed container.

  • Hazardous Waste: If the compound is mixed with hazardous solvents or is otherwise classified as hazardous, it must be segregated into the appropriate hazardous waste stream. Common categories include halogenated organic waste, non-halogenated organic waste, and solid chemical waste.

Step 3: Containerization and Labeling

  • Container Selection: Use a chemically compatible and properly sealed container for waste collection.

  • Labeling: The container must be clearly labeled with the full chemical name: "this compound," and the quantity of waste. If mixed with other substances, all components must be listed. Attach a hazardous waste label if applicable.

Step 4: Storage and Collection

  • Storage: Store the waste container in a designated satellite accumulation area. This area should be secure and away from incompatible materials.

  • Collection: Arrange for the collection of the waste through your institution's EHS department or a licensed chemical waste disposal contractor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Disposal of This compound B Consult Safety Data Sheet (SDS) and Local EHS Regulations A->B C Is the waste classified as hazardous? B->C D Segregate into appropriate hazardous waste stream (e.g., solid organic waste) C->D Yes E Package in a labeled, sealed container as non-hazardous chemical waste C->E No F Store in designated satellite accumulation area D->F E->F G Arrange for collection by EHS or licensed waste contractor F->G H End G->H

Caption: Disposal decision workflow for this compound.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC13H25NO3MedChemExpress[5]
Molecular Weight243.35 g/mol MedChemExpress[5]
AppearanceOff-white solid (for related compounds)Fisher Scientific[1]
SolubilityInsoluble in water (for related compounds)Fisher Scientific[1]

Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate, a key intermediate in pharmaceutical synthesis.[1][2] Adherence to these protocols is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards.Protects against splashes, dust, and vapors that could cause serious eye irritation.
Skin Protection - Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use. - Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact.
Respiratory Protection Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., P95 or N95).Inhalation of dust or vapors may cause respiratory irritation. Engineering controls like fume hoods are the primary method of exposure control.

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is critical for safety and regulatory compliance.

Handling Protocol
  • Preparation:

    • Before handling, ensure all safety precautions have been read and understood.

    • Work in a well-ventilated area, preferably under a chemical fume hood.[4]

    • Ensure that eyewash stations and safety showers are in close proximity and are readily accessible.[5]

    • Don the appropriate PPE as specified in the table above.

  • Handling the Compound:

    • This compound is a solid.[6] Avoid contact with eyes, skin, and clothing.[6]

    • Minimize dust generation and accumulation.[5][6]

    • Do not inhale the substance.[4]

    • Use non-sparking tools and ground/bond containers and receiving equipment to prevent static discharge.[4][7]

  • After Handling:

    • Wash hands and face thoroughly after handling.[4]

    • Remove contaminated clothing and wash it before reuse.[4]

    • Do not eat, drink, or smoke in work areas.[4]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[6][8][9]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops and persists.[5][8]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[5][8]

  • Ingestion: If swallowed, do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical aid.[5]

  • Spills: For small spills, dampen the solid material with a suitable solvent and transfer it to a suitable, clean, dry, closed container for disposal.[4] For larger spills, sweep up or absorb the material and place it into a suitable container for disposal. Avoid generating dusty conditions and provide ventilation.[4][6]

Disposal Plan
  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5]

  • Dispose of this compound in accordance with all applicable federal, state, and local environmental regulations.

  • Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[7] Do not reuse empty containers.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Read SDS Review Safety Data Sheet and conduct risk assessment Gather PPE Assemble appropriate Personal Protective Equipment Read SDS->Gather PPE Prep Workspace Prepare well-ventilated workspace (fume hood) Gather PPE->Prep Workspace Don PPE Don all required PPE Prep Workspace->Don PPE Handle Chemical Handle compound carefully, minimizing dust Don PPE->Handle Chemical Post Handling Wash hands and decontaminate work surfaces Handle Chemical->Post Handling Spill Spill Response Handle Chemical->Spill Exposure Exposure Response (First Aid) Handle Chemical->Exposure Segregate Waste Segregate waste from other materials Post Handling->Segregate Waste Label Waste Label waste container appropriately Segregate Waste->Label Waste Dispose Dispose of waste according to regulations Label Waste->Dispose

Caption: Logical workflow for the safe handling of the specified carbamate compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.